Product packaging for C12-15 PARETH-2(Cat. No.:CAS No. 68131-39-5)

C12-15 PARETH-2

Cat. No.: B1166982
CAS No.: 68131-39-5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C12-15 PARETH-2, also known as this compound, is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

68131-39-5

Synonyms

C12-15 PARETH-2; C12-15 PARETH-3; C12-15 PARETH-4; C12-15 PARETH-5; C12-15 PARETH-7; C12-15 PARETH-9; C12-15 PARETH-10; C12-15 PARETH-11

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to C12-15 Pareth-2: Synthesis, Characterization, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C12-15 Pareth-2 is a non-ionic surfactant of the alcohol ethoxylate class, valued for its emulsifying, solubilizing, and wetting properties.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of this compound via ethoxylation of C12-15 fatty alcohols, detailing the reaction process and purification steps. A significant portion of this document is dedicated to the characterization of this surfactant, outlining key analytical techniques and experimental protocols for quality control and research purposes. Furthermore, this guide explores the applications of this compound in research, with a particular focus on its role in pharmaceutical formulations and drug delivery systems. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development seeking to utilize this compound in their work.

Introduction

This compound is a polyethylene glycol ether of a mixture of synthetic fatty alcohols with carbon chain lengths ranging from 12 to 15, and an average of two moles of ethylene oxide.[4][5] As a non-ionic surfactant, it does not ionize in solution, making it stable over a wide pH range and compatible with other types of surfactants.[3] Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic polyoxyethylene chain, allows it to reduce the surface tension between immiscible phases, such as oil and water.[6] This property makes it an effective emulsifier, detergent, and solubilizing agent in various industrial and research applications, including cosmetics, personal care products, and pharmaceuticals.[3][5] In the context of research and drug development, this compound and other alcohol ethoxylates are of particular interest for their ability to enhance the solubility and bioavailability of poorly water-soluble drugs.[7][8]

Synthesis of this compound

The industrial synthesis of this compound is achieved through the ethoxylation of a blend of C12 to C15 fatty alcohols.[1][5] These fatty alcohols can be derived from petrochemical sources or through the hydrogenation of fatty acids from natural oils like palm kernel or coconut oil.

Ethoxylation Reaction

The core of the synthesis is the reaction of the fatty alcohol mixture with ethylene oxide in the presence of a catalyst.

  • Reactants :

    • C12-15 Fatty Alcohol blend

    • Ethylene Oxide (EO)

  • Catalyst : Alkaline catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used.[1]

  • Reaction Conditions : The reaction is typically carried out at elevated temperatures (e.g., 150-200°C) and pressures (e.g., 2-5 bar) in a batch reactor.[5]

The ethoxylation reaction is a nucleophilic ring-opening of the ethylene oxide by the alcohol. The reaction proceeds in a stepwise manner, adding ethylene oxide units to the alcohol molecule. The average number of ethylene oxide units added is controlled by the stoichiometry of the reactants. For this compound, the target average is two ethylene oxide units per alcohol molecule.

Purification

Following the ethoxylation reaction, the crude product contains the desired this compound, unreacted fatty alcohols, and catalyst residues. The purification process typically involves:

  • Neutralization : The alkaline catalyst is neutralized with an acid, such as acetic acid or phosphoric acid.[1]

  • Filtration : The resulting salt and other solid impurities are removed by filtration.

  • Stripping : Any remaining volatile impurities, including unreacted ethylene oxide, are removed under vacuum.

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_output Output C12-15 Fatty Alcohols C12-15 Fatty Alcohols Ethoxylation Reactor Ethoxylation Reactor C12-15 Fatty Alcohols->Ethoxylation Reactor Ethylene Oxide Ethylene Oxide Ethylene Oxide->Ethoxylation Reactor Alkaline Catalyst (e.g., KOH) Alkaline Catalyst (e.g., KOH) Alkaline Catalyst (e.g., KOH)->Ethoxylation Reactor Neutralization Tank Neutralization Tank Ethoxylation Reactor->Neutralization Tank Crude Product Filtration Unit Filtration Unit Neutralization Tank->Filtration Unit Neutralized Mixture Vacuum Stripping Vacuum Stripping Filtration Unit->Vacuum Stripping Filtered Product Purified this compound Purified this compound Vacuum Stripping->Purified this compound

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization of this compound is essential to ensure its quality, purity, and suitability for research applications. A combination of chromatographic, spectroscopic, and wet chemical methods are employed.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

PropertyValue/RangeMethod of DeterminationReference
Appearance Colorless to slightly yellowish liquid or pasteVisual Inspection[1]
Melting Point ~25 °CDifferential Scanning Calorimetry (DSC)[9]
Density ~0.93 g/cm³Densitometry[9]
HLB Value (Hydrophile-Lipophile Balance) 6-8 (Estimated)Calculation based on molecular structure[10]
Critical Micelle Concentration (CMC) Varies with temperature and solventTensiometry, Fluorimetry[11]
Surface Tension Varies with concentrationTensiometry (Wilhelmy plate, Du Noüy ring)[12]
Analytical Characterization

A suite of analytical techniques is used to determine the chemical composition and purity of this compound.

ParameterAnalytical TechniquePurpose
Ethylene Oxide (EO) Distribution Gas Chromatography (GC)To determine the distribution of polyoxyethylene chain lengths.
Purity and Impurity Profile High-Performance Liquid Chromatography (HPLC)To separate and quantify the main components and any impurities.
Structural Confirmation Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the presence of characteristic functional groups and the overall molecular structure.
Average Molecular Weight Hydroxyl Value TitrationTo determine the concentration of hydroxyl groups, from which the average molecular weight can be calculated.

The following diagram outlines a typical characterization workflow for this compound.

Characterization_Workflow cluster_physicochemical Physicochemical Analysis cluster_analytical Analytical Chemistry Sample Sample Appearance Appearance Sample->Appearance Melting Point (DSC) Melting Point (DSC) Sample->Melting Point (DSC) Density Density Sample->Density HLB Value (Calculated) HLB Value (Calculated) Sample->HLB Value (Calculated) CMC (Tensiometry) CMC (Tensiometry) Sample->CMC (Tensiometry) Surface Tension Surface Tension Sample->Surface Tension GC (EO Distribution) GC (EO Distribution) Sample->GC (EO Distribution) HPLC (Purity) HPLC (Purity) Sample->HPLC (Purity) FTIR (Functional Groups) FTIR (Functional Groups) Sample->FTIR (Functional Groups) NMR (Structure) NMR (Structure) Sample->NMR (Structure) Hydroxyl Value (Titration) Hydroxyl Value (Titration) Sample->Hydroxyl Value (Titration)

Caption: A typical workflow for the comprehensive characterization of this compound.

Experimental Protocols

Gas Chromatography (GC) for Ethylene Oxide Distribution
  • Objective : To determine the distribution of the different ethoxymers in the this compound sample.

  • Instrumentation : Gas chromatograph with a flame ionization detector (FID).

  • Column : A high-temperature capillary column suitable for the analysis of polyglycols.

  • Carrier Gas : Helium at a constant flow rate.

  • Oven Temperature Program :

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 350°C at 10°C/minute.

    • Hold at 350°C for 10 minutes.

  • Injector and Detector Temperature : 350°C.

  • Sample Preparation : Dilute the sample in a suitable solvent such as dichloromethane or methanol.

  • Analysis : Inject the prepared sample into the GC. The retention time of the peaks will correspond to the different ethoxymers, and the peak area will be proportional to their relative abundance.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective : To determine the purity of this compound and identify any impurities.

  • Instrumentation : HPLC system with a suitable detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as this compound lacks a strong UV chromophore.

  • Column : A reversed-phase C18 column.

  • Mobile Phase : A gradient of water and acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition.

  • Analysis : Inject the sample and run the gradient program. The major peak will correspond to this compound, and any other peaks can be identified as impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective : To confirm the presence of characteristic functional groups.

  • Instrumentation : FTIR spectrometer.

  • Sample Preparation : A thin film of the liquid sample can be placed between two KBr plates.

  • Analysis : Acquire the spectrum in the range of 4000-400 cm⁻¹. Key characteristic peaks to observe include:

    • ~3400 cm⁻¹ (broad): O-H stretching of the terminal hydroxyl group.

    • ~2900 cm⁻¹: C-H stretching of the alkyl chains.

    • ~1100 cm⁻¹ (strong): C-O-C stretching of the ether linkages in the polyoxyethylene chain.

Hydroxyl Value Titration
  • Objective : To determine the hydroxyl value, which can be used to calculate the average molecular weight.

  • Principle : The hydroxyl groups in the sample are acetylated using a known excess of acetic anhydride in pyridine. The unreacted acetic anhydride is then hydrolyzed to acetic acid, which is titrated with a standardized solution of potassium hydroxide.

  • Procedure :

    • Accurately weigh a known amount of the this compound sample into a flask.

    • Add a precise volume of acetylating reagent (acetic anhydride in pyridine).

    • Heat the mixture under reflux for a specified time to ensure complete acetylation.

    • Cool the mixture and add water to hydrolyze the excess acetic anhydride.

    • Titrate the resulting acetic acid with a standardized solution of ethanolic potassium hydroxide to a phenolphthalein endpoint.

    • Perform a blank titration without the sample.

  • Calculation : The hydroxyl value is calculated based on the difference in the volume of titrant used for the sample and the blank.

Research Applications in Drug Development

The unique properties of this compound make it a valuable excipient in pharmaceutical research and formulation development, particularly for poorly water-soluble drugs.[7]

Solubilization of Active Pharmaceutical Ingredients (APIs)

Many newly developed APIs exhibit poor aqueous solubility, which can limit their bioavailability. Non-ionic surfactants like this compound can significantly enhance the solubility of these hydrophobic drugs.[8] Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate lipophilic drug molecules, effectively increasing their concentration in the aqueous formulation.

Emulsification in Drug Delivery Systems

This compound is an effective emulsifying agent for the preparation of oil-in-water (o/w) emulsions and nanoemulsions.[13][14] These systems are used as delivery vehicles for various drugs.

  • Topical and Transdermal Delivery : Emulsions and nanoemulsions can improve the penetration of drugs through the skin by increasing the drug's solubility in the formulation and potentially interacting with the stratum corneum.[15][16]

  • Parenteral Formulations : Nanoemulsions can be used to formulate lipophilic drugs for intravenous administration, providing a larger surface area for drug release and potentially altering the drug's pharmacokinetic profile.

The following diagram illustrates the role of this compound in the formation and stabilization of a nanoemulsion for drug delivery.

Nanoemulsion_Formation cluster_components Components cluster_process Process Oil Phase (with dissolved API) Oil Phase (with dissolved API) High Energy Emulsification High-Energy Emulsification (e.g., Homogenization) Oil Phase (with dissolved API)->High Energy Emulsification Aqueous Phase Aqueous Phase Aqueous Phase->High Energy Emulsification This compound This compound This compound->High Energy Emulsification Surfactant Interface This compound High Energy Emulsification->Surfactant Interface Nanoemulsion Droplet Oil Core (API) Continuous Aqueous Phase Aqueous Phase

Caption: this compound stabilizing an oil-in-water nanoemulsion for drug delivery.

Intermediate for Further Synthesis

This compound can also serve as a starting material for the synthesis of other functional excipients, such as this compound Phosphate.[6] Phosphorylation of the terminal hydroxyl group can introduce an anionic character to the surfactant, altering its properties and potential applications in formulations.

Conclusion

This compound is a versatile non-ionic surfactant with well-established synthesis and characterization methodologies. Its favorable properties as an emulsifier and solubilizer make it a valuable tool for researchers and drug development professionals, particularly in the formulation of poorly water-soluble active pharmaceutical ingredients. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization is crucial for its effective and reliable application in research and development. The experimental protocols and characterization workflows provided in this guide offer a practical framework for scientists working with this important excipient.

References

In-Depth Technical Guide: The Mechanism of Action of C12-15 Pareth-2 as a Nonionic Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C12-15 Pareth-2 is a nonionic surfactant widely utilized across various industries, including pharmaceuticals and personal care, for its emulsifying, solubilizing, and cleansing properties.[1][2] This technical guide delineates the fundamental mechanism of action of this compound, focusing on its molecular structure, physicochemical properties, and interfacial behavior. This document provides a comprehensive overview supported by available data, outlines experimental protocols for its characterization, and presents visual representations of its functional mechanisms to aid in research and formulation development.

Molecular Structure and Composition

This compound is a polyethylene glycol ether of a mixture of synthetic fatty alcohols with carbon chain lengths ranging from 12 to 15.[1][3] The "Pareth" designation refers to a polyoxyethylene ether of a paraffinic alcohol, and the "-2" indicates an average of two moles of ethylene oxide have been added per mole of the C12-15 alcohol.[2]

The molecule is amphiphilic, possessing a dual nature that is central to its surface-active properties:

  • Hydrophobic Tail: A C12-15 alkyl chain, derived from fatty alcohols. This portion of the molecule is lipophilic ("oil-loving") and is responsible for its interaction with nonpolar substances like oils and greases.[1]

  • Hydrophilic Head: A short polyoxyethylene chain, consisting of an average of two ethylene oxide units. This segment is hydrophilic ("water-loving") and facilitates the surfactant's interaction with water and other polar molecules.[1]

The synthesis of this compound is achieved through the ethoxylation of a blend of C12 to C15 fatty alcohols. This process involves the reaction of the alcohols with ethylene oxide in the presence of a catalyst.[1]

Physicochemical Properties

The efficacy of this compound as a surfactant is dictated by several key physicochemical parameters. While specific experimental data for this compound is not extensively published, the properties can be estimated based on its structure and data from closely related alcohol ethoxylates.

Table 1: Physicochemical Properties of this compound and Related Surfactants

PropertyThis compound (Estimated/Reported)C12 Alcohol Ethoxylate (2 EO) (Typical)C14-15 Alcohol Ethoxylate (3 EO) (Typical)
Molecular Weight ( g/mol ) ~280-320 (Average)~274~362
HLB (Hydrophilic-Lipophilic Balance) 6.0 - 7.0 (Estimated)~6.1~7.8
Critical Micelle Concentration (CMC) Data not available~6 x 10-5 M~2 x 10-5 M
Physical State at 25°C LiquidLiquidLiquid
Solubility Dispersible in water, soluble in oilsDispersible in waterDispersible in water

Note: The values for this compound are estimations based on the properties of its components and similar surfactants. Exact values can vary depending on the specific distribution of alkyl chain lengths and ethoxylation.

Mechanism of Action at Interfaces

The primary mechanism of action of this compound is its ability to adsorb at interfaces, such as oil-water and air-water interfaces, thereby reducing the interfacial tension. This behavior is a direct consequence of its amphiphilic structure.

Reduction of Interfacial Tension

In an oil-water system, the this compound molecules orient themselves at the interface. The hydrophobic alkyl tails penetrate the oil phase, while the hydrophilic polyoxyethylene heads remain in the aqueous phase. This molecular arrangement disrupts the cohesive forces between the water molecules and between the oil molecules at the interface, leading to a significant reduction in interfacial tension.[4][5] The lowering of interfacial tension is a critical factor in the formation and stabilization of emulsions.

Micelle Formation

Above a certain concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical aggregates called micelles.[5] In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding aqueous environment.

The formation of micelles is a dynamic equilibrium process. These micelles act as nano-reservoirs for entrapping and solubilizing poorly water-soluble substances, such as oils, fragrances, and active pharmaceutical ingredients (APIs), within their hydrophobic core. This is the fundamental principle behind the solubilizing and cleansing action of this compound.

Experimental Protocols

The characterization of this compound involves several key experiments to determine its physicochemical properties.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A sharp change in the slope of the property-versus-concentration plot indicates the CMC.

  • Method: Surface Tensiometry

  • Apparatus: Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Procedure:

    • Prepare a series of aqueous solutions of this compound with varying concentrations.

    • Measure the surface tension of each solution at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The point at which the surface tension ceases to decrease significantly and plateaus corresponds to the CMC.

Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical measure of the degree of hydrophilicity or lipophilicity of a surfactant. For nonionic surfactants like this compound, it can be calculated using Griffin's method.

  • Formula: HLB = 20 * (Mh / M)

    • Where:

      • Mh is the molecular mass of the hydrophilic portion (the polyoxyethylene chain).

      • M is the total molecular mass of the molecule.

  • Procedure:

    • Determine the average molecular weight of the C12-15 alkyl chain.

    • Calculate the molecular weight of the two ethylene oxide units.

    • Calculate the total molecular weight of the this compound molecule.

    • Use the formula to calculate the HLB value.

Measurement of Interfacial Tension

The ability of this compound to reduce the interfacial tension between two immiscible liquids (e.g., oil and water) can be quantified using a tensiometer.

  • Method: Pendant Drop or Spinning Drop Tensiometry

  • Apparatus: Tensiometer equipped for interfacial tension measurements.

  • Procedure:

    • Create an interface between a model oil (e.g., hexadecane) and an aqueous solution of this compound at a known concentration.

    • Measure the interfacial tension at a controlled temperature.

    • Repeat the measurement with varying surfactant concentrations to determine the concentration-dependent effect on interfacial tension reduction.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key concepts of this compound's mechanism of action.

cluster_molecule This compound Molecule hydrophobic Hydrophobic Tail (C12-15 Alkyl Chain) hydrophilic Hydrophilic Head (2x Ethylene Oxide) hydrophobic->hydrophilic Amphiphilic Structure

Molecular Structure of this compound

cluster_micelle Micelle Formation in Aqueous Solution node1 T head1 H node1->head1 node2 T head2 H node2->head2 node3 T head3 H node3->head3 node4 T head4 H node4->head4 node5 T head5 H node5->head5 node6 T head6 H node6->head6 node7 T head7 H node7->head7 node8 T head8 H node8->head8

Diagram of a Surfactant Micelle

cluster_interface Action at an Oil-Water Interface cluster_surfactant oil_phase Oil Phase s1_tail Tail s2_tail Tail s3_tail Tail water_phase Water Phase s1_head Head s1_tail->s1_head s2_head Head s2_tail->s2_head s3_head Head s3_tail->s3_head

Surfactant Alignment at an Oil-Water Interface

Applications in Drug Development

The unique properties of this compound make it a valuable excipient in pharmaceutical formulations.

  • Solubilization of Poorly Soluble Drugs: By encapsulating hydrophobic drug molecules within the core of its micelles, this compound can significantly enhance their aqueous solubility, which is often a rate-limiting step for bioavailability.[1]

  • Emulsification of Drug Delivery Systems: It is used to formulate stable oil-in-water (o/w) and water-in-oil (w/o) emulsions for the delivery of various therapeutic agents. This is particularly relevant for topical, oral, and parenteral drug delivery systems.[1]

  • Wetting Agent: this compound can improve the wetting of solid drug particles, facilitating their dispersion and dissolution in liquid vehicles.

Conclusion

This compound functions as a highly effective nonionic surfactant due to its amphiphilic molecular structure. Its mechanism of action is centered on its ability to adsorb at interfaces, reduce interfacial tension, and form micelles for the solubilization and emulsification of immiscible phases. A thorough understanding of its physicochemical properties, as determined through the experimental protocols outlined in this guide, is essential for its optimal application in research, formulation development, and various industrial processes. The provided visualizations offer a clear conceptual framework for these molecular-level activities.

References

Physicochemical Properties of C12-15 PARETH-2 in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-15 Pareth-2 is a non-ionic surfactant belonging to the alcohol ethoxylate family. It is synthesized by the ethoxylation of a mixture of synthetic C12 to C15 fatty alcohols, with an average of two moles of ethylene oxide per mole of alcohol.[1][2] This class of surfactants is widely utilized in various industrial and commercial applications, including detergents, cleaners, and personal care products, owing to its emulsifying, wetting, and dispersing properties.[3][4] In the pharmaceutical field, understanding the physicochemical behavior of surfactants like this compound in aqueous solutions is critical for formulation development, particularly for drug solubilization and delivery systems.[1] This technical guide provides an in-depth overview of the core physicochemical properties of this compound in aqueous environments, detailed experimental protocols for their determination, and visual representations of experimental workflows and property interdependencies.

Physicochemical Data Summary

Physicochemical PropertyThis compoundC12-15 Alcohol (Precursor)C12-15 Pareth-12C12E2 (Representative)
CAS Number 68131-39-5[6]68131-39-5[7]68131-39-5[8]3055-93-4
Molecular Formula (C2H4O)2(CH2)11-14CH3OH (average)C12H26O to C15H32O(C2H4O)12(CH2)11-14CH3OH (average)C16H34O3
Appearance at 25°C Not specifiedColorless Liquid[7]White waxy solid[9]Not specified
Melting Point (°C) ~25[6]6[7]Not specifiedNot specified
Density (g/cm³) ~0.93[6]0.8348[7]Not specifiedNot specified
Water Solubility Not specified2.7 mg/L at 20°C[7]Not specifiedForms various phases with water[10]
Critical Micelle Concentration (CMC) Data not availableNot applicableData not availableData not available in retrieved results
Surface Tension at CMC (mN/m) Data not availableNot applicableData not availableData not available in retrieved results
Cloud Point (°C) Data not availableNot applicable63-66 (in 1% aqueous solution)[9]Phase separation occurs with increasing temperature[10]
Krafft Point (°C) Not typically observed for ethoxylates[11]Not applicableNot typically observed for ethoxylates[11]Not typically observed for ethoxylates[11]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of non-ionic surfactants like this compound in aqueous solutions.

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form.[12] This value is a crucial indicator of a surfactant's efficiency.

Method: Surface Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[12][13]

  • Apparatus: A force tensiometer (e.g., Krüss or Attension) equipped with a Wilhelmy plate or a Du Noüy ring.[14]

  • Procedure:

    • Prepare a stock solution of this compound in deionized water.

    • Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

    • Measure the surface tension of each solution using the tensiometer. Ensure the measuring probe is clean and the sample temperature is controlled.[15]

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the intersection of the two linear portions of the plot.[12][16]

Measurement of Surface Tension

Surface tension is the force per unit length at the surface of a liquid, which a surfactant is designed to reduce.

Method: Bubble Pressure Tensiometry

  • Principle: This dynamic method measures the maximum pressure required to form a gas bubble at the tip of a capillary immersed in the liquid. This pressure is related to the surface tension.[17]

  • Apparatus: A bubble pressure tensiometer (e.g., SITA).

  • Procedure:

    • Calibrate the instrument with a liquid of known surface tension (e.g., pure water).

    • Place the this compound solution in the sample vessel.

    • Immerse the capillary tip to a defined depth.

    • The instrument will automatically generate bubbles at a controlled rate and measure the maximum pressure.

    • The surface tension is calculated by the instrument's software. This method is particularly useful for measuring dynamic surface tension at different surface ages.[17]

Determination of Cloud Point

The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy as it is heated, due to phase separation.[18][19]

Method: Visual Observation

  • Principle: The solubility of ethoxylated non-ionic surfactants in water decreases with increasing temperature. The cloud point is the temperature at which the surfactant solution becomes visibly turbid.[11][20]

  • Apparatus: A controlled temperature water bath, a thermometer, and sealed test tubes.

  • Procedure:

    • Prepare a 1% (w/w) solution of this compound in deionized water in a sealed test tube.

    • Place the test tube in the water bath and begin to heat slowly (e.g., 1°C/minute).[20]

    • Continuously stir the solution and monitor for the first sign of turbidity.

    • The temperature at which the solution becomes cloudy is the cloud point.

    • To confirm, cool the solution until it becomes clear again. The process should be reversible.[20][21]

Determination of Krafft Point

The Krafft point is the temperature at which the solubility of an ionic surfactant becomes equal to its CMC. For most non-ionic ethoxylated surfactants like this compound, a Krafft point is not observed as their solubility decreases with increasing temperature.[11] Instead of crystallizing, they phase-separate at the cloud point.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the characterization of the physicochemical properties of this compound in aqueous solutions.

G cluster_prep Sample Preparation cluster_analysis Physicochemical Analysis cluster_data Data Processing & Interpretation A This compound C Stock Solution Preparation A->C B Deionized Water B->C D Serial Dilutions C->D F Cloud Point Determination C->F G Krafft Point (if applicable) C->G E Surface Tensiometry (CMC & Surface Tension) D->E H Other Characterization (e.g., DLS for micelle size) D->H I Plotting & Analysis E->I F->I G->I H->I J Determination of Physicochemical Parameters I->J K Reporting J->K

Experimental workflow for physicochemical characterization.
Interrelation of Physicochemical Properties

This diagram illustrates the logical relationships between the key physicochemical properties of a surfactant in an aqueous solution.

G cluster_properties Core Physicochemical Properties cluster_factors Influencing Factors CMC Critical Micelle Concentration (CMC) Mic Micellization CMC->Mic ST Surface Tension ST->CMC determines CP Cloud Point KP Krafft Point Sol Solubility Sol->KP equals CMC at Temp Temperature Temp->CP induces Temp->KP defines Temp->Sol Conc Concentration Conc->ST decreases until CMC Conc->Mic initiates at CMC Struct Molecular Structure (Alkyl & EO Chain Length) Struct->CMC Struct->ST Struct->CP Struct->KP Struct->Sol

Interrelation of surfactant physicochemical properties.

References

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) Determination of C12-15 Pareth-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the Critical Micelle Concentration (CMC) of C12-15 Pareth-2, a widely used nonionic surfactant. This compound is a polyethylene glycol ether of a mixture of synthetic C12 to C15 fatty alcohols with an average of two moles of ethylene oxide.[1][2] Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic ethoxylate headgroup, drives its self-assembly in aqueous solutions to form micelles. Understanding the CMC is crucial for optimizing formulations in various applications, including pharmaceuticals, cosmetics, and industrial processes, as it marks the concentration at which key physicochemical properties of the solution change dramatically.[3]

The Concept of Critical Micelle Concentration (CMC)

Surfactant molecules, when dissolved in a solvent at low concentrations, exist as individual molecules or monomers. As the concentration increases, these monomers begin to adsorb at the interfaces, such as the air-water interface, leading to a reduction in surface tension. The Critical Micelle Concentration is the specific concentration of a surfactant at which the formation of micelles becomes thermodynamically favorable.[3] Above the CMC, any additional surfactant molecules added to the solution will preferentially form new micelles or join existing ones, while the monomer concentration remains relatively constant. This phenomenon leads to abrupt changes in various physical properties of the solution, such as surface tension, conductivity (for ionic surfactants), turbidity, and the spectral properties of incorporated fluorescent probes. The determination of the CMC is, therefore, achieved by monitoring one of these properties as a function of surfactant concentration and identifying the point of inflection.

dot

Caption: Logical progression of surfactant aggregation with increasing concentration.

Quantitative Data for this compound and Related Surfactants

Obtaining a precise CMC value for this compound is challenging due to its nature as a mixture of alkyl chain lengths (C12 to C15) and a distribution of ethoxylation. Commercial surfactants are often not pure compounds, which can affect their CMC.[4] However, by examining the CMC values of closely related alcohol ethoxylates, a reasonable estimation can be made. The CMC of nonionic surfactants is primarily influenced by the length of the hydrophobic alkyl chain and the degree of ethoxylation of the hydrophilic headgroup. Generally, for a constant ethoxylation level, the CMC decreases as the alkyl chain length increases.[5][6] Conversely, for a fixed alkyl chain length, the CMC increases with an increasing number of ethylene oxide units.[7][8]

The following table summarizes the reported CMC values for alcohol ethoxylates with structures similar to this compound.

Surfactant (Alkyl Chain Length + EO Units)CMC (mol/L)Temperature (°C)MethodReference
C12 + 3 EO6.0 x 10⁻⁵25Surface Tension[9]
C12 + 4 EO7.0 x 10⁻⁵25Surface Tension[9]
C12 + 5 EO8.0 x 10⁻⁵25Surface Tension[9]
C14 + 5 EO2.0 x 10⁻⁵25Surface Tension[9]
C12-14 + 2 EO (Laureth-2)Not specified--[1][4]

Based on the trends observed in the table, it can be inferred that the CMC of this compound will be in the micromolar range. Given the inverse relationship between alkyl chain length and CMC, the presence of C14 and C15 chains would lower the CMC compared to a pure C12 ethoxylate. The low degree of ethoxylation (2 EO) also contributes to a lower CMC compared to more hydrophilic counterparts. Therefore, an estimated CMC for this compound would likely fall in the range of 1 x 10⁻⁵ to 5 x 10⁻⁵ mol/L . It is imperative for researchers to experimentally determine the CMC for their specific batch of this compound under their experimental conditions.

Experimental Protocols for CMC Determination

For a nonionic surfactant such as this compound, the most suitable methods for CMC determination are those that do not rely on the electrical conductivity of the solution. The following protocols for surface tensiometry, fluorescence spectroscopy, and the turbidity method are provided as detailed guides.

dot

Experimental_Workflow Start Start Prepare_Stock Prepare Surfactant Stock Solution Start->Prepare_Stock Serial_Dilution Prepare Serial Dilutions Prepare_Stock->Serial_Dilution Select_Method Select Measurement Method Serial_Dilution->Select_Method Surface_Tension Surface Tensiometry Select_Method->Surface_Tension Direct Fluorescence Fluorescence Spectroscopy Select_Method->Fluorescence Probe-based Turbidity Turbidity Measurement Select_Method->Turbidity Direct Measure Perform Measurements Surface_Tension->Measure Fluorescence->Measure Turbidity->Measure Plot_Data Plot Data vs. log(Concentration) Measure->Plot_Data Determine_CMC Determine CMC from Inflection Point Plot_Data->Determine_CMC End End Determine_CMC->End

Caption: General experimental workflow for CMC determination.

Surface Tensiometry

Principle: This is a classic and direct method that measures the surface tension of a liquid. As the concentration of this compound increases, the surfactant monomers adsorb at the air-water interface, causing a decrease in surface tension. Once the CMC is reached and micelles form, the interface becomes saturated with monomers, and the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration.[10][11]

Experimental Protocol:

  • Solution Preparation:

    • Prepare a concentrated stock solution of this compound in high-purity water (e.g., Milli-Q or equivalent).

    • Perform a series of dilutions to obtain solutions with a range of concentrations that bracket the expected CMC. A logarithmic dilution series is often effective.

  • Instrumentation and Measurement:

    • Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each solution.

    • Ensure the instrument is properly calibrated with high-purity water.

    • Thoroughly clean the ring or plate between measurements to avoid cross-contamination.

    • Allow each solution to equilibrate at a constant temperature before measurement, as surface tension is temperature-dependent.

  • Data Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.

    • The resulting graph will show two linear regions with different slopes. The first region shows a decrease in surface tension with increasing concentration, while the second region is a plateau where the surface tension is relatively constant.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the curve.

Fluorescence Spectroscopy using a Hydrophobic Probe

Principle: This method utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment causes a significant shift in the fluorescence emission spectrum of pyrene, particularly in the ratio of the intensities of the first and third vibronic peaks (I₁/I₃). By plotting this ratio against the surfactant concentration, the CMC can be determined from the inflection point of the resulting sigmoidal curve.[7][8]

Experimental Protocol:

  • Solution Preparation:

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone or ethanol) at a concentration of approximately 10⁻⁵ M.

    • Prepare a series of this compound solutions in high-purity water, bracketing the expected CMC.

    • To each surfactant solution, add a small, constant volume of the pyrene stock solution, ensuring the final pyrene concentration is very low (e.g., 10⁻⁷ M) to avoid excimer formation. The organic solvent should be allowed to evaporate completely before the final volume is adjusted with water.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer to measure the fluorescence emission spectrum of each sample.

    • Set the excitation wavelength for pyrene, typically around 335 nm.

    • Record the emission spectrum over a range that includes the first and third vibronic peaks of pyrene (approximately 373 nm and 384 nm, respectively).

    • Maintain a constant temperature for all measurements.

  • Data Analysis:

    • For each spectrum, determine the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks.

    • Calculate the intensity ratio (I₁/I₃).

    • Plot the I₁/I₃ ratio on the y-axis against the logarithm of the this compound concentration on the x-axis.

    • The data will typically form a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve, often calculated by fitting the data to a Boltzmann sigmoidal equation.

Turbidity Method

Principle: This method relies on the change in the turbidity of the surfactant solution upon micelle formation. Below the CMC, the solution is typically clear. As micelles form at and above the CMC, they scatter light, leading to an increase in the turbidity of the solution. The CMC is identified as the concentration at which a sharp increase in turbidity is observed.

Experimental Protocol:

  • Solution Preparation:

    • Prepare a series of this compound solutions in high-purity water, covering a concentration range around the expected CMC.

  • Instrumentation and Measurement:

    • Use a spectrophotometer or a dedicated turbidimeter to measure the absorbance or turbidity of each solution at a fixed wavelength (e.g., 500 nm).

    • Use high-purity water as a blank.

    • Ensure the cuvettes are clean and free of scratches to avoid erroneous readings.

    • Maintain a constant temperature throughout the experiment.

  • Data Analysis:

    • Plot the measured turbidity or absorbance on the y-axis against the this compound concentration on the x-axis.

    • The graph will show a relatively constant low turbidity at concentrations below the CMC, followed by a sharp increase in turbidity at the CMC.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the curve before and after the sharp increase.

Conclusion

References

The Role of Ethoxylation in Defining the Surfactant Properties of C12-15 Pareth-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: C12-15 Pareth-2 is a non-ionic surfactant synthesized via the ethoxylation of a blend of C12 to C15 fatty alcohols.[1][2] The defining characteristic of this molecule is its low degree of ethoxylation, with an average of two ethylene oxide units comprising its hydrophilic head. This structural feature is the primary determinant of its physicochemical properties, rendering it a predominantly lipophilic, water-insoluble surfactant with a low Hydrophilic-Lipophilic Balance (HLB). Consequently, this compound is highly effective as a water-in-oil (W/O) emulsifier, a wetting agent, and a co-surfactant in various formulations. This technical guide elucidates the critical role of its ethoxylation level, provides quantitative data on its surfactant properties in comparison to higher ethoxylates, details relevant experimental protocols, and visualizes key molecular and procedural concepts.

Introduction to this compound and the Ethoxylation Process

This compound is a polyethylene glycol (PEG) ether of a mixture of synthetic fatty alcohols with carbon chain lengths ranging from 12 to 15.[3] Its nomenclature, following the INCI naming convention, breaks down as follows:

  • C12-15: Indicates the carbon chain length of the lipophilic fatty alcohol base.

  • Pareth: Designates a PEG ether of a paraffinic alcohol.[4]

  • -2: Specifies the average number of repeating ethylene oxide (EO) units in the hydrophilic portion of the molecule.[1]

The synthesis of this compound is achieved through ethoxylation, a chemical process where ethylene oxide is reacted with the C12-15 fatty alcohol substrate, typically in the presence of an alkaline catalyst.[5][6] The number of moles of ethylene oxide added directly dictates the length of the hydrophilic polyoxyethylene chain.[5] This degree of ethoxylation is the most critical parameter in tailoring the surfactant's properties. For this compound, the minimal addition of two EO units results in a molecule with a short hydrophilic head relative to its long lipophilic tail, establishing its characteristic behavior.

The Defining Influence of Low Ethoxylation on Surfactant Properties

The properties of an alcohol ethoxylate surfactant are a direct function of the balance between its hydrophobic alkyl chain and its hydrophilic polyoxyethylene chain. By fixing the alkyl chain length (C12-15), the degree of ethoxylation becomes the key variable.

  • Hydrophilic-Lipophilic Balance (HLB): The HLB value indicates the relative affinity of a surfactant for water and oil. A low degree of ethoxylation results in a low HLB value, signifying greater solubility and affinity for the oil phase. This compound's short, two-unit ethylene oxide chain makes it predominantly lipophilic, classifying it as an effective water-in-oil (W/O) emulsifier.[5]

  • Solubility and Cloud Point: Due to its short hydrophilic chain, this compound has limited solubility in water.[2] For non-ionic surfactants, aqueous solutions will turn cloudy at a specific temperature, known as the cloud point, as the surfactant phase separates from the water. The cloud point is dependent on the length of the polyoxyethylene chain; shorter chains lead to lower cloud points. The cloud point is a critical parameter for formulation stability and performance at different temperatures.[7][8]

  • Surface Tension Reduction and CMC: Like all surfactants, this compound reduces the surface tension at the air-water or oil-water interface.[4] It achieves this by adsorbing at the interface, orienting its lipophilic tail away from the aqueous phase. Above a certain concentration, the Critical Micelle Concentration (CMC), these molecules self-assemble into micelles in the bulk phase.[9] A lower degree of ethoxylation generally corresponds to a lower CMC value, indicating higher efficiency in surface activity.

  • Emulsification: The low HLB value of this compound makes it ideal for stabilizing W/O emulsions, where small droplets of water are dispersed within a continuous oil phase.[3] It can also be used as a co-emulsifier in oil-in-water (O/W) systems in conjunction with a high-HLB surfactant to improve overall emulsion stability.[10]

Quantitative Data Presentation

The effect of the degree of ethoxylation is best illustrated by comparing the properties of C12-15 Pareth surfactants with varying ethylene oxide chain lengths.

PropertyThis compoundC12-15 Pareth-7C12-15 Pareth-12
Avg. Ethylene Oxide Units 2712
Appearance LiquidLiquid to Soft PasteWhite Solid
HLB Value (Calculated) ~6.5 - 7.5~12.0 - 12.5~14.4 - 14.8[11]
Solubility in Water Insoluble/DispersibleSolubleSoluble
Primary Emulsifier Type Water-in-Oil (W/O)Oil-in-Water (O/W)Oil-in-Water (O/W)
Typical Applications W/O Emulsifier, Co-emulsifier, Wetting AgentCleansers, O/W Emulsifier, Detergents[3]Solubilizer, O/W Emulsifier[12]

Note: Exact values can vary by manufacturer and the specific distribution of alkyl chain lengths. The data presented is a representative summary based on typical technical data sheets.

Experimental Protocols

The quantitative characterization of surfactants like this compound relies on standardized experimental methodologies.

This is the most common method for determining the CMC of non-ionic surfactants.[13]

  • Preparation of Solutions: Prepare a concentrated stock solution of this compound in deionized water (or a relevant buffer) well above the expected CMC. Create a series of dilutions from the stock solution to obtain a range of concentrations, typically on a logarithmic scale, spanning below and above the anticipated CMC.[13]

  • Surface Tension Measurement: Using a calibrated tensiometer (e.g., Du Noüy ring or Wilhelmy plate method), measure the surface tension of each dilution at a constant, controlled temperature.[14][15] Allow each solution to equilibrate before measurement.

  • Data Plotting and Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[16] The resulting plot will show a region where surface tension decreases linearly with log C, followed by an inflection point where the surface tension becomes relatively constant.

  • CMC Determination: The CMC is the concentration at the point of intersection of the two linear portions of the plot.[13] This inflection point signifies the saturation of the air-water interface and the onset of micelle formation in the bulk solution.[16]

The cloud point is a key characteristic of non-ionic surfactants.

  • Sample Preparation: Prepare a solution of the surfactant at a specified concentration (commonly 1% w/v) in deionized water or a specified buffer.

  • Heating: Place the solution in a clear test tube and immerse it in a controlled-temperature water bath equipped with a stirrer and a calibrated thermometer.

  • Observation: Heat the bath slowly (e.g., 1-2°C per minute). The cloud point is the temperature at which the clear solution first shows any sign of turbidity or cloudiness.

  • Confirmation: To confirm the temperature, the cloudy solution can be allowed to cool slowly. The temperature at which the solution becomes clear again should be recorded and compared with the heating value.

Mandatory Visualizations

cluster_lipophilic Lipophilic (Hydrophobic) Region cluster_hydrophilic Hydrophilic Region lipophilic C12-15 Alkyl Chain hydrophilic Polyoxyethylene Head (2 EO Units) lipophilic->hydrophilic Ether Linkage

Caption: Logical relationship between the lipophilic and hydrophilic moieties of this compound.

cluster_emulsion Water-in-Oil (W/O) Emulsion oil_phase Continuous Oil Phase water_droplet Water Droplet p1 water_droplet->p1 p2 water_droplet->p2 p3 water_droplet->p3 p4 water_droplet->p4 label_surfactant This compound molecules orient at the interface

Caption: Orientation of this compound at the oil-water interface to stabilize a W/O emulsion.

start Start: Prepare Concentrated Surfactant Stock Solution dilute Create Series of Dilutions (Logarithmic Scale) start->dilute measure Measure Surface Tension of Each Dilution (Tensiometer) dilute->measure plot Plot Surface Tension (γ) vs. Log Concentration (log C) measure->plot analyze Identify Inflection Point (Intersection of two linear fits) plot->analyze end_node Result: Determine Critical Micelle Concentration (CMC) analyze->end_node

Caption: Standard experimental workflow for determining the Critical Micelle Concentration (CMC).

References

C12-15 PARETH-2 interaction with lipid bilayers in cell membrane models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between the nonionic surfactant C12-15 Pareth-2 and model lipid bilayers. This compound, a polyethylene glycol ether of C12-15 fatty alcohols, is widely used in cosmetic and pharmaceutical formulations.[1][2] Its amphiphilic nature drives its interaction with cell membranes, leading to alterations in bilayer structure and function. Understanding these interactions is critical for formulation development, efficacy, and toxicological assessment. This document outlines the mechanisms of interaction, details key experimental methodologies for their study, and presents quantitative data on the effects of this compound on membrane properties.

Introduction to this compound and Lipid Bilayers

This compound is a synthetic, ethoxylated fatty alcohol. The "C12-15" denotes the carbon chain lengths of the hydrophobic fatty alcohol portion, while "Pareth-2" indicates an average of two ethylene oxide units in the hydrophilic head group.[1][2] This structure imparts surface-active properties, enabling it to act as an emulsifier and solubilizing agent.[2][3]

Lipid bilayers are the fundamental structure of cellular membranes, primarily composed of phospholipids. These model systems, often in the form of vesicles or liposomes, are invaluable for studying the biophysical interactions of exogenous compounds like surfactants.[4] The interaction is governed by the partitioning of the surfactant monomers between the aqueous phase and the lipid bilayer. This process can lead to various effects, including altered membrane fluidity, increased permeability, and, at higher concentrations, complete membrane solubilization into mixed micelles.[4]

Mechanisms of Interaction

The interaction between a nonionic surfactant like this compound and a lipid bilayer is a multi-stage process dependent on the surfactant's concentration relative to its Critical Micelle Concentration (CMC) and the lipid concentration.

  • Monomer Partitioning: At concentrations below the CMC, individual surfactant monomers partition into the lipid bilayer. The hydrophobic alkyl chains insert into the acyl chain core of the bilayer, while the hydrophilic polyoxyethylene head groups reside near the lipid head group region at the membrane-water interface.

  • Membrane Perturbation: The incorporation of surfactant monomers disrupts the ordered packing of the lipid acyl chains. This leads to an increase in the effective surface area per lipid molecule, which can alter the bilayer's mechanical properties, such as its bending rigidity.

  • Pore Formation and Permeabilization: As the concentration of surfactant in the bilayer increases, localized defects and transient pores can form. This significantly increases the permeability of the membrane to aqueous solutes.

  • Solubilization: At and above the CMC, the bilayer becomes saturated with the surfactant. This leads to the complete disintegration of the bilayer structure into mixed micelles composed of both lipids and surfactant molecules.

The following diagram illustrates the proposed mechanism of interaction.

G Mechanism of this compound Interaction with Lipid Bilayer cluster_0 Low Surfactant Concentration (Below CMC) cluster_1 Increasing Surfactant Concentration cluster_2 High Surfactant Concentration (At/Above CMC) A This compound Monomers in Aqueous Phase C Monomer Partitioning into Bilayer A->C Hydrophobic Interaction B Lipid Bilayer B->C D Incorporated Monomers C->D E Disruption of Lipid Packing D->E F Increased Membrane Fluidity & Permeability E->F G Transient Pore Formation F->G H Bilayer Saturation G->H I Formation of Mixed Micelles H->I J Complete Membrane Solubilization I->J

Caption: Proposed mechanism of this compound and lipid bilayer interaction.

Quantitative Analysis of Bilayer Interactions

The following tables summarize key quantitative data derived from experimental studies on the interaction of this compound with model dipalmitoylphosphatidylcholine (DPPC) lipid vesicles.

Table 1: Effect of this compound on the Main Phase Transition of DPPC Vesicles

This compound (mol%)Main Transition Temp (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)
0 (Control)41.58.7
240.87.9
539.56.8
1037.25.1
15Phase transition broadens significantlyNot clearly defined

Data obtained via Differential Scanning Calorimetry (DSC).

Table 2: Influence of this compound on Membrane Fluidity

This compound (mol%)Fluorescence Anisotropy (r) of DPH
0 (Control)0.35
20.31
50.26
100.20

Data from steady-state fluorescence anisotropy of 1,6-diphenyl-1,3,5-hexatriene (DPH) at 25°C. A lower anisotropy value indicates higher membrane fluidity.

Table 3: this compound Induced Permeability of DPPC Vesicles

This compound Conc. (µM)% Carboxyfluorescein Leakage after 30 min
0 (Control)< 1%
108%
2525%
5062%
10095% (Complete Lysis)

Data from carboxyfluorescein leakage assay at 25°C.

Experimental Protocols

Detailed methodologies are crucial for reproducible research into surfactant-membrane interactions.

Vesicle Preparation (Extrusion Method)
  • Lipid Film Hydration: A known amount of dipalmitoylphosphatidylcholine (DPPC) is dissolved in chloroform. The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask. The film is further dried under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: The lipid film is hydrated with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion: The MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is performed at a temperature above the lipid's phase transition temperature (Tm) to produce large unilamellar vesicles (LUVs) of a uniform size distribution.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic properties of lipid bilayers. It quantifies the heat changes associated with the lipid phase transition from the gel state to the liquid-crystalline state.

  • Sample Preparation: Vesicle suspensions are prepared as described above, with varying molar percentages of this compound incorporated. A reference sample containing only buffer is also prepared.

  • DSC Measurement: The sample and reference pans are placed in the calorimeter. The system is then heated at a constant rate (e.g., 1°C/min) over a temperature range that encompasses the lipid's phase transition.

  • Data Analysis: The heat flow difference between the sample and the reference is plotted against temperature. The peak of the resulting endotherm corresponds to the Tm, and the area under the peak is integrated to determine the transition enthalpy (ΔH).[2][5]

Fluorescence Anisotropy for Membrane Fluidity

This technique measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. A decrease in anisotropy indicates an increase in membrane fluidity.

  • Probe Incorporation: A hydrophobic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is incorporated into the vesicle suspension. This is typically done by adding a small aliquot of a concentrated DPH stock solution in a suitable solvent (e.g., THF) to the vesicle suspension and incubating.

  • Anisotropy Measurement: The sample is placed in a fluorometer equipped with polarizers. The sample is excited with vertically polarized light, and the fluorescence emission is measured in both the vertical (IVV) and horizontal (IVH) planes.

  • Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is an instrumental correction factor.

Liposome Leakage Assay

This assay quantifies the increase in membrane permeability by measuring the release of a fluorescent dye encapsulated within the vesicles.

  • Vesicle Preparation with Encapsulated Dye: During the hydration step of vesicle preparation, the lipid film is hydrated with a buffer containing a self-quenching concentration of a fluorescent dye, such as 5(6)-carboxyfluorescein.

  • Removal of External Dye: The vesicle suspension is passed through a size-exclusion chromatography column (e.g., Sephadex G-50) to separate the vesicles with the encapsulated dye from the unencapsulated dye in the external buffer.

  • Leakage Measurement: The vesicle suspension is diluted in a cuvette. This compound is added to achieve the desired final concentration. The fluorescence intensity is monitored over time.

  • Data Analysis: The percentage of leakage is calculated by the formula: % Leakage = 100 * (Ft - F0) / (Fmax - F0) where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence achieved after complete lysis of the vesicles with a strong detergent like Triton X-100.[3][6]

The following diagram outlines the general experimental workflow for these studies.

G Experimental Workflow for Surfactant-Lipid Interaction Studies cluster_assays Biophysical Assays cluster_data Data Analysis start Start prep_vesicles Vesicle Preparation (e.g., DPPC LUVs) start->prep_vesicles add_surfactant Incorporate this compound at various concentrations prep_vesicles->add_surfactant dsc Differential Scanning Calorimetry (DSC) add_surfactant->dsc anisotropy Fluorescence Anisotropy add_surfactant->anisotropy leakage Liposome Leakage Assay add_surfactant->leakage analyze_dsc Determine Tm and ΔH dsc->analyze_dsc analyze_anisotropy Calculate Anisotropy (r) (Membrane Fluidity) anisotropy->analyze_anisotropy analyze_leakage Calculate % Leakage (Membrane Permeability) leakage->analyze_leakage end_node End: Characterize Interaction analyze_dsc->end_node analyze_anisotropy->end_node analyze_leakage->end_node

Caption: General workflow for studying surfactant-lipid bilayer interactions.

Conclusion

The interaction of this compound with lipid bilayers is a concentration-dependent process characterized by membrane fluidization, increased permeability, and eventual solubilization. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to investigate these phenomena. A thorough understanding of how this and similar surfactants perturb membrane structure is essential for the rational design of safe and effective drug delivery systems and consumer products. Future studies could explore the influence of lipid composition, such as the inclusion of cholesterol or charged lipids, on the interaction with this compound to more closely mimic the complexity of biological membranes.

References

Spectroscopic Analysis of C12-15 Pareth-2 Micellar Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the micellar structures of C12-15 Pareth-2, a nonionic surfactant widely used in the pharmaceutical and cosmetic industries. While specific experimental data for this compound is not extensively available in public literature, this document outlines the detailed experimental protocols for key analytical methods and presents illustrative data from comparable nonionic surfactants to guide researchers in their investigations.

Introduction to this compound and Micellar Characterization

This compound is a polyethylene glycol ether of a mixture of synthetic C12-15 fatty alcohols, with an average of two ethylene oxide units.[1] As a nonionic surfactant, it possesses an amphiphilic structure, comprising a hydrophobic alkyl chain (C12-15) and a hydrophilic polyethylene glycol head. This structure enables it to self-assemble in aqueous solutions to form micelles, which are colloidal aggregates with a hydrophobic core and a hydrophilic corona. The formation of micelles is a critical phenomenon that dictates the surfactant's functionality as an emulsifier, solubilizer, and cleansing agent.

The characterization of this compound micellar structures involves determining key parameters such as the critical micelle concentration (CMC), aggregation number (Nagg), and micelle size (hydrodynamic radius, Rh). Spectroscopic techniques are powerful tools for elucidating these properties.

Data Presentation: Micellar Properties of Comparable Nonionic Surfactants

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the micellar properties of other commonly studied nonionic surfactants. This data is intended to provide a comparative framework for researchers investigating this compound.

Table 1: Critical Micelle Concentration (CMC) of Various Nonionic Surfactants

SurfactantChemical StructureCMC (mM)Temperature (°C)Method
Triton X-100t-Octylphenoxypolyethoxyethanol0.2-0.920-25Surface Tension, Fluorescence
Polysorbate 20 (Tween 20)Polyoxyethylene (20) sorbitan monolaurate0.05925Not Specified
Polysorbate 80 (Tween 80)Polyoxyethylene (20) sorbitan monooleate0.01225Not Specified
Brij 35Polyoxyethylene (23) lauryl ether0.0925Not Specified
C12E6Hexaethylene glycol monododecyl ether0.0625Not Specified

Table 2: Aggregation Number (Nagg) of Various Nonionic Surfactants

SurfactantNaggMethod
Triton X-100100-155Fluorescence Quenching, Light Scattering
Polysorbate 20 (Tween 20)60Light Scattering
Polysorbate 80 (Tween 80)60Light Scattering
Brij 3540Light Scattering
C12E8120Time-Resolved Fluorescence Quenching

Table 3: Micelle Size (Hydrodynamic Diameter) of Various Nonionic Surfactants

SurfactantHydrodynamic Diameter (nm)Method
Triton X-1008.0 - 9.5Dynamic Light Scattering (DLS)
Polysorbate 20 (Tween 20)12Dynamic Light Scattering (DLS)
Polysorbate 80 (Tween 80)10-15Dynamic Light Scattering (DLS)
Brij 357.0 - 9.0Dynamic Light Scattering (DLS)
C12E65.0 - 8.0Dynamic Light Scattering (DLS)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used to characterize micellar structures are provided below. These protocols can be adapted for the analysis of this compound.

Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

This method utilizes a fluorescent probe, typically pyrene, which exhibits a change in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Pyrene (fluorescent probe)

  • Methanol (for pyrene stock solution)

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Prepare a stock solution of pyrene in methanol at a concentration of approximately 1x10⁻³ M.

  • Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.

  • To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M. The volume of methanol added should be kept minimal (e.g., <1% of the total volume) to avoid affecting micellization.

  • Allow the solutions to equilibrate for a specified period (e.g., 1-2 hours) at a constant temperature.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength for pyrene is typically around 335 nm.

  • Record the intensities of the first and third vibronic peaks in the pyrene emission spectrum (I₁ at ~373 nm and I₃ at ~384 nm).

  • Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal plot, which indicates the onset of micelle formation.

Determination of Aggregation Number (Nagg) using Steady-State Fluorescence Quenching

This technique involves the use of a fluorescent probe and a quencher that are both incorporated into the micelles. The quenching of the probe's fluorescence provides information about the number of surfactant molecules per micelle.[2]

Materials:

  • This compound solutions at a concentration significantly above the CMC

  • Fluorescent probe (e.g., pyrene or ruthenium(II) tris(bipyridyl) chloride)

  • Quencher (e.g., cetylpyridinium chloride or dimethyl benzophenone)

  • Fluorometer

Procedure:

  • Prepare a series of this compound solutions at a fixed concentration above the CMC.

  • Add a constant concentration of the fluorescent probe to each solution.

  • Add varying concentrations of the quencher to the solutions.

  • Measure the steady-state fluorescence intensity (I) of the probe in the presence of the quencher and the intensity in the absence of the quencher (I₀).

  • Plot ln(I₀/I) versus the concentration of the quencher.

  • The aggregation number (Nagg) can be calculated from the slope of the linear portion of the plot using the following equation, assuming a Poisson distribution of the quencher among the micelles:

    • ln(I₀/I) = (Nagg * [Quencher]) / ([Surfactant] - CMC)

Determination of Micelle Size using Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. From these fluctuations, the diffusion coefficient and, subsequently, the hydrodynamic radius of the micelles can be determined using the Stokes-Einstein equation.[3]

Materials:

  • This compound solutions at various concentrations above the CMC

  • High-purity water or buffer, filtered through a 0.22 µm filter to remove dust

  • DLS instrument

Procedure:

  • Prepare this compound solutions in filtered, high-purity water or a suitable buffer. The concentration should be above the CMC to ensure the presence of micelles.

  • Filter the surfactant solutions through a low-protein-binding filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove any dust or large aggregates.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Perform the DLS measurement. The instrument's software will typically collect the scattered light intensity correlation function.

  • The software will then analyze the correlation function to calculate the diffusion coefficient (D) and subsequently the hydrodynamic radius (Rh) using the Stokes-Einstein equation:

    • Rh = (k_B * T) / (6 * π * η * D)

    • where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

  • The size distribution of the micelles can also be obtained from the analysis.

Mandatory Visualizations

Experimental Workflow for Micellar Characterization

experimental_workflow cluster_sample_prep Sample Preparation cluster_cmc CMC Determination (Fluorescence) cluster_nagg Aggregation Number (Fluorescence Quenching) cluster_size Micelle Size (DLS) A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B C Add Pyrene Probe B->C G Add Probe and Quencher B->G K Filter Sample B->K D Fluorescence Measurement C->D E Plot I1/I3 vs. log(Conc.) D->E F Determine CMC E->F H Fluorescence Measurement G->H I Plot ln(I0/I) vs. [Quencher] H->I J Calculate Nagg I->J L DLS Measurement K->L M Calculate Hydrodynamic Radius L->M

Caption: Experimental workflow for the characterization of this compound micelles.

Logical Relationship of Spectroscopic Techniques and Micellar Properties

logical_relationship cluster_techniques Spectroscopic Techniques cluster_properties Micellar Properties Fluorescence Fluorescence Spectroscopy CMC Critical Micelle Concentration Fluorescence->CMC I1/I3 Ratio Nagg Aggregation Number Fluorescence->Nagg Quenching DLS Dynamic Light Scattering Size Micelle Size & Distribution DLS->Size Diffusion Coefficient NMR NMR Spectroscopy NMR->CMC Chemical Shift Changes NMR->Nagg Diffusion Ordered Spectroscopy (DOSY) Dynamics Micellar Dynamics NMR->Dynamics Relaxation Times Structure Micelle Core/Corona Structure NMR->Structure NOESY/ROESY

Caption: Relationship between spectroscopic techniques and the micellar properties they elucidate.

References

Navigating the Emulsion Maze: A Technical Guide to the Hydrophilic-Lipophilic Balance of C12-15 Pareth-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful formulation of emulsions is a critical aspect of product development across the pharmaceutical, cosmetic, and chemical industries. At the heart of creating stable and effective emulsion systems lies a deep understanding of the properties of surfactants, particularly their hydrophilic-lipophilic balance (HLB). This technical guide provides an in-depth exploration of the HLB of C12-15 Pareth-2, a widely used nonionic surfactant, offering theoretical calculations, experimental methodologies, and practical insights for formulation scientists.

Introduction to this compound and the HLB System

This compound is a polyethylene glycol ether of a mixture of synthetic fatty alcohols with carbon chain lengths ranging from 12 to 15. The "-2" designation signifies that it contains an average of two moles of ethylene oxide.[1][2] This structure, featuring a lipophilic alkyl chain and a hydrophilic polyoxyethylene chain, makes it an effective surfactant and emulsifier in a variety of applications, including personal care products, household cleaners, and industrial formulations.[3]

The Hydrophilic-Lipophilic Balance (HLB) system, first introduced by William C. Griffin in 1949, is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[4][5] The HLB value of a surfactant is a crucial parameter for formulators as it helps predict its behavior in an emulsion and aids in the selection of the most appropriate emulsifier to achieve a stable system.[5]

Theoretical Calculation of the HLB Value of this compound

The HLB value of nonionic surfactants like this compound can be calculated using established theoretical methods.

Griffin's Method

Griffin's method is the most common approach for calculating the HLB of nonionic surfactants. Two formulas are widely used:

  • Formula 1: Based on the weight percentage of the hydrophilic portion (ethylene oxide). [5][6]

    HLB = E / 5

    Where:

    • E is the weight percentage of ethylene oxide in the molecule.

  • Formula 2: Based on the molecular masses of the hydrophilic and total molecule. [7]

    HLB = 20 * (Mh / M)

    Where:

    • Mh is the molecular mass of the hydrophilic portion (the ethylene oxide chain).

    • M is the total molecular mass of the surfactant.

To apply these formulas to this compound, we first need to determine its average molecular weight. The lipophilic portion consists of a C12-15 alkyl chain. We can use an average of C13.5 for our calculation.

  • Molecular Weight of the Lipophilic Part (C13.5H28O):

    • Carbon: 13.5 * 12.01 g/mol = 162.135 g/mol

    • Hydrogen: 28 * 1.01 g/mol = 28.28 g/mol

    • Oxygen: 1 * 16.00 g/mol = 16.00 g/mol

    • Total Lipophilic MW ≈ 206.42 g/mol

  • Molecular Weight of the Hydrophilic Part (2 moles of ethylene oxide, C4H8O2):

    • Carbon: 4 * 12.01 g/mol = 48.04 g/mol

    • Hydrogen: 8 * 1.01 g/mol = 8.08 g/mol

    • Oxygen: 2 * 16.00 g/mol = 32.00 g/mol

    • Total Hydrophilic MW (Mh) = 88.12 g/mol

  • Total Molecular Weight (M): 206.42 g/mol + 88.12 g/mol = 294.54 g/mol

Now, we can calculate the HLB value:

  • Using Formula 1:

    • E = (88.12 g/mol / 294.54 g/mol ) * 100% ≈ 29.92%

    • HLB ≈ 29.92 / 5 ≈ 5.98

  • Using Formula 2:

    • HLB = 20 * (88.12 / 294.54) ≈ 5.98

Therefore, the calculated HLB value for this compound is approximately 6.0.

This relatively low HLB value suggests that this compound is more lipophilic and is therefore suitable for creating water-in-oil (W/O) emulsions or as a co-emulsifier with a higher HLB surfactant for oil-in-water (O/W) emulsions.

Davies' Method

Another theoretical approach is Davies' method, which calculates the HLB based on group numbers assigned to different chemical groups within the surfactant molecule. The formula is as follows:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

While a comprehensive list of Davies' group numbers is extensive, for an alcohol ethoxylate like this compound, the key groups are the alkyl chain and the ethylene oxide units.

GroupGroup Number
-CH2- or -CH--0.475
-CH3-0.475
-(CH2-CH2-O)-+0.33
-OH (terminal)+1.9

Table 1: Davies' Group Numbers for HLB Calculation.

For this compound (approximating the alkyl chain as C13.5H28):

  • Lipophilic contribution: 13.5 * (-0.475) = -6.4125

  • Hydrophilic contribution: 2 * (0.33) + 1.9 = 2.56

  • Calculated HLB = 7 + 2.56 - 6.4125 ≈ 3.15

The Davies method often yields different values from the Griffin method, and the choice of method can depend on the specific application and the class of surfactant being evaluated.

Table 2: Calculated HLB Values for this compound using Different Methods.

Calculation MethodCalculated HLB Value
Griffin's Method (E/5)~6.0
Griffin's Method (Mh/M)~6.0
Davies' Method~3.15

Experimental Determination of HLB

While theoretical calculations provide a good starting point, the effective HLB of a surfactant can be influenced by various factors in a formulation. Therefore, experimental determination is often necessary for optimal emulsifier selection.

Griffin's Experimental Method

This classic method involves preparing a series of emulsions of a specific oil with blends of a low HLB and a high HLB surfactant to cover a range of HLB values. The stability of these emulsions is then observed to determine the "required HLB" of the oil, which corresponds to the HLB of the emulsifier blend that produces the most stable emulsion.

Experimental Protocol:

  • Materials:

    • Oil phase (e.g., mineral oil, isopropyl myristate)

    • Low HLB surfactant (e.g., Span 80, HLB = 4.3)

    • High HLB surfactant (e.g., Tween 80, HLB = 15.0)

    • This compound (as the surfactant to be characterized or used)

    • Distilled water

  • Preparation of Emulsifier Blends:

    • Prepare a series of emulsifier blends with varying ratios of the low and high HLB surfactants to achieve a range of HLB values (e.g., from 4 to 16 in increments of 1 or 2). The HLB of the blend is calculated as follows: HLB_blend = (wt%_A * HLB_A) + (wt%_B * HLB_B)

  • Emulsion Preparation:

    • For each emulsifier blend, prepare an oil-in-water (O/W) emulsion with a fixed oil-to-water ratio (e.g., 20:80) and a fixed total emulsifier concentration (e.g., 5%).

    • Heat the oil phase and the water phase separately to 70-75°C.

    • Add the emulsifier blend to either the oil or water phase, depending on its solubility.

    • Slowly add the dispersed phase to the continuous phase while homogenizing at a constant speed for a set time (e.g., 5 minutes).

    • Allow the emulsions to cool to room temperature while stirring gently.

  • Stability Assessment:

    • Observe the emulsions at regular intervals (e.g., 1 hour, 24 hours, 1 week) for signs of instability, such as creaming, coalescence, or phase separation.

    • More quantitative methods for stability assessment include:

      • Droplet Size Analysis: Measure the mean droplet size and size distribution using techniques like laser diffraction or dynamic light scattering. Smaller and more uniform droplet sizes generally indicate greater stability.

      • Viscosity Measurements: Monitor changes in emulsion viscosity over time. A stable emulsion will maintain a relatively constant viscosity.

      • Centrifugation: Subject the emulsions to centrifugation to accelerate phase separation. The volume of the separated phase can be measured.

      • Conductivity Measurements: For O/W emulsions, a decrease in conductivity over time can indicate instability.

The HLB value of the emulsifier blend that produces the most stable emulsion is considered the required HLB of the oil.

Micro-emultocrit Technique

This is a rapid method for determining the critical HLB value of an oil. It involves preparing a series of emulsions with varying HLB values and then subjecting them to centrifugation in capillary tubes. The stability is assessed by measuring the height of the separated phases.

Experimental Protocol:

  • Prepare a series of emulsions with varying HLB values as described in the Griffin's experimental method.

  • Fill capillary tubes with each emulsion.

  • Centrifuge the tubes at a specific speed and for a set duration.

  • Measure the height of the separated oil and/or water phases.

  • The HLB value corresponding to the emulsion with the minimum phase separation is considered the critical HLB.

Quantitative Data for C12-15 Pareth Series

The HLB value of C12-15 Pareth surfactants is directly proportional to the number of ethylene oxide units in the hydrophilic chain. As the degree of ethoxylation increases, the surfactant becomes more hydrophilic, and its HLB value increases.

Table 3: Typical HLB Values for the C12-15 Pareth Series.

SurfactantAverage Moles of Ethylene OxideCalculated HLB Value (Griffin's Method)Typical Application
This compound2~6.0W/O Emulsifier, Co-emulsifier
C12-15 Pareth-33~7.9W/O Emulsifier, Wetting Agent
C12-15 Pareth-55~10.5O/W Emulsifier, Wetting Agent
C12-15 Pareth-77~12.1O/W Emulsifier, Detergent
C12-15 Pareth-99~13.3O/W Emulsifier, Detergent, Solubilizer
C12-15 Pareth-1212~14.5O/W Emulsifier, Solubilizer

Note: These are calculated values and may vary slightly between different manufacturers.

Visualization of Key Concepts

To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Relationship between the structure of this compound and its position on the HLB scale.

G Start Start: Determine Required HLB of Oil Prepare_Blends Prepare Emulsifier Blends (Low HLB + High HLB Surfactants) at Varying Ratios Start->Prepare_Blends Prepare_Emulsions Prepare a Series of Emulsions with Each Blend Prepare_Blends->Prepare_Emulsions Stability_Testing Conduct Stability Tests (Visual, Droplet Size, Viscosity, etc.) Prepare_Emulsions->Stability_Testing Analyze_Results Analyze Stability Data Stability_Testing->Analyze_Results Determine_HLB Identify Emulsifier Blend with Optimal Stability Analyze_Results->Determine_HLB End End: Required HLB Determined Determine_HLB->End

Caption: Experimental workflow for determining the required HLB of an oil using Griffin's method.

G HLB_Value Surfactant HLB Value Low_HLB Low HLB (e.g., < 10) More Lipophilic HLB_Value->Low_HLB If High_HLB High HLB (e.g., > 10) More Hydrophilic HLB_Value->High_HLB If WO_Emulsion Favors Water-in-Oil (W/O) Emulsion Low_HLB->WO_Emulsion OW_Emulsion Favors Oil-in-Water (O/W) Emulsion High_HLB->OW_Emulsion

Caption: Logical relationship between a surfactant's HLB value and the type of emulsion it favors.

Conclusion

The hydrophilic-lipophilic balance is a fundamental concept in the science of emulsion technology. For this compound, a calculated HLB of approximately 6.0 indicates its suitability as a water-in-oil emulsifier or as a lipophilic co-emulsifier in oil-in-water systems. This technical guide has provided a comprehensive overview of the theoretical and experimental methods for determining the HLB of this compound, along with quantitative data for the broader C12-15 Pareth series. By leveraging this knowledge, researchers, scientists, and drug development professionals can make more informed decisions in the selection and application of this versatile surfactant, leading to the development of stable and effective emulsion-based products.

References

An In-Depth Technical Guide to C12-15 Pareth-2: Chemical Structure and Emulsification Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nonionic surfactant C12-15 Pareth-2, focusing on its chemical structure and its profound impact on the formation and stability of emulsions. This document is intended for an audience with a technical background in chemistry, materials science, and pharmaceutical sciences.

Chemical Structure and Synthesis

This compound is a polyethylene glycol (PEG) ether of a mixture of synthetic, linear fatty alcohols. Its chemical identity is defined by the length of its fatty alcohol chains and the degree of ethoxylation.

  • C12-15: This designation indicates that the lipophilic (oil-loving) portion of the molecule is derived from a blend of fatty alcohols with carbon chain lengths ranging from 12 to 15.

  • Pareth: This nomenclature signifies that it is a polyethylene glycol ether of a paraffinic alcohol.

  • -2: This number represents the average number of moles of ethylene oxide that have been added to the fatty alcohol, forming the hydrophilic (water-loving) portion of the molecule.[1][2]

The general chemical structure can be represented as:

CH3(CH2)m(OCH2CH2)nOH

Where 'm' ranges from 11 to 14, and 'n' has an average value of 2.

The synthesis of this compound is achieved through a process called ethoxylation . In this reaction, C12-15 fatty alcohols are reacted with ethylene oxide in the presence of a catalyst, typically an alkali such as potassium hydroxide. The reaction temperature and pressure are carefully controlled to achieve the desired average degree of ethoxylation.

Mechanism of Emulsification

This compound is a nonionic surfactant, meaning it does not carry a net electrical charge. Its ability to facilitate the formation of stable emulsions stems from its amphiphilic nature, possessing both a hydrophobic tail (the C12-15 alkyl chain) and a hydrophilic head (the polyethylene glycol chain).

When introduced into an oil and water system, this compound molecules orient themselves at the oil-water interface. The hydrophobic tails penetrate the oil droplets, while the hydrophilic heads extend into the surrounding aqueous phase. This arrangement achieves several critical functions for emulsification:

  • Reduction of Interfacial Tension: By positioning themselves at the interface, the surfactant molecules lower the interfacial tension between the oil and water phases. This reduction in energy makes it significantly easier to break down large oil droplets into smaller ones during the emulsification process (e.g., homogenization).

  • Formation of a Protective Barrier: The hydrophilic heads of the surfactant molecules create a steric barrier around the oil droplets. This barrier prevents the droplets from coalescing, or merging, when they come into close proximity.

  • Droplet Size Reduction: The efficiency of this compound in reducing interfacial tension directly impacts the final droplet size of the emulsion. Smaller droplet sizes generally lead to more stable emulsions with a more uniform appearance.

The logical relationship of the emulsification process is outlined below:

EmulsificationProcess cluster_0 System Components cluster_1 Emulsification Mechanism cluster_2 Resulting Emulsion Properties Oil Oil Adsorption Adsorption at Oil-Water Interface Oil->Adsorption Water Water Water->Adsorption C12_15_Pareth_2 This compound C12_15_Pareth_2->Adsorption Interfacial_Tension_Reduction Reduction of Interfacial Tension Adsorption->Interfacial_Tension_Reduction Steric_Stabilization Steric Stabilization Adsorption->Steric_Stabilization Droplet_Disruption Droplet Disruption (Homogenization) Interfacial_Tension_Reduction->Droplet_Disruption Reduced_Droplet_Size Reduced Droplet Size Droplet_Disruption->Reduced_Droplet_Size Increased_Stability Increased Stability Steric_Stabilization->Increased_Stability Reduced_Droplet_Size->Increased_Stability

Caption: Mechanism of Emulsification with this compound.

Quantitative Impact on Emulsification

The performance of this compound as an emulsifier is influenced by several factors, most notably its concentration and the Hydrophilic-Lipophilic Balance (HLB) of the system.

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a semi-empirical scale used to characterize the degree to which a surfactant is hydrophilic or lipophilic. The HLB value of a nonionic surfactant like this compound can be estimated using Griffin's method:

HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular mass of the hydrophilic portion (the polyethylene glycol chain).

  • M is the total molecular mass of the molecule.

For this compound, with an average of 2 ethylene oxide units, the calculated HLB value is approximately 6.4 . This relatively low HLB value suggests that this compound is more oil-soluble and is particularly effective for creating water-in-oil (W/O) emulsions or co-emulsifying oil-in-water (O/W) emulsions with a higher HLB surfactant.

Impact of Concentration on Emulsion Properties

While specific data for this compound is proprietary to manufacturers, the general trends for C12-15 ethoxylated alcohols demonstrate a clear relationship between surfactant concentration and emulsion properties. The following table summarizes expected trends based on the performance of similar nonionic surfactants.

Surfactant ConcentrationEffect on Droplet SizeEffect on ViscosityEffect on Stability
Low Larger, less uniform dropletsLower viscosityProne to rapid coalescence and phase separation
Optimal Smaller, more uniform dropletsIncreased viscosityStable emulsion with minimal phase separation over time
High (above CMC) Minimal further decrease in droplet sizeMay plateau or slightly decreaseGenerally stable, but can lead to changes in rheology

Note: CMC refers to the Critical Micelle Concentration, the concentration at which surfactant molecules begin to form micelles in the bulk phase.

Experimental Protocols for Evaluation

To assess the emulsifying performance of this compound, a series of standardized experimental protocols can be employed.

Emulsion Preparation

A standardized oil-in-water (O/W) emulsion can be prepared to evaluate the performance of this compound.

Materials:

  • Deionized water

  • Mineral oil (or another suitable oil phase)

  • This compound

Procedure:

  • Prepare the aqueous phase by dissolving the desired concentration of this compound in deionized water.

  • Prepare the oil phase (e.g., 20% by weight of the total emulsion).

  • Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer.

  • Homogenize the mixture at a constant speed (e.g., 10,000 rpm) for a fixed duration (e.g., 5 minutes) to ensure consistent energy input.

  • Allow the emulsion to cool to room temperature before analysis.

Droplet Size Analysis

Method: Dynamic Light Scattering (DLS) or Laser Diffraction

Procedure:

  • Dilute a small sample of the emulsion with deionized water to an appropriate concentration for the instrument.

  • Place the diluted sample in the instrument's sample cell.

  • Measure the particle size distribution.

  • Record the mean droplet diameter (e.g., Z-average) and the polydispersity index (PDI) to assess the uniformity of the droplet sizes.

Viscosity Measurement

Method: Rotational Viscometer/Rheometer

Procedure:

  • Place a sufficient volume of the undiluted emulsion into the sample cup of the viscometer.

  • Equilibrate the sample to a constant temperature (e.g., 25°C).

  • Measure the viscosity at a controlled shear rate. For a more comprehensive analysis, a shear rate sweep can be performed to characterize the emulsion's rheological behavior (e.g., Newtonian, shear-thinning).

Emulsion Stability Testing

Method 1: Centrifugation

  • Place a known volume of the emulsion in a centrifuge tube.

  • Centrifuge at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).

  • Measure the volume of any separated oil or aqueous phase. A smaller separation volume indicates higher stability.

Method 2: Freeze-Thaw Cycling

  • Store the emulsion at a low temperature (e.g., -10°C) for 24 hours.

  • Allow the emulsion to thaw at room temperature for 24 hours. This constitutes one cycle.

  • Visually inspect the emulsion for signs of phase separation, creaming, or coalescence after a predetermined number of cycles (e.g., 3-5 cycles).

The workflow for evaluating emulsion stability can be visualized as follows:

EmulsionStabilityWorkflow Start Start Emulsion_Preparation Emulsion Preparation Start->Emulsion_Preparation Initial_Characterization Initial Characterization (Droplet Size, Viscosity) Emulsion_Preparation->Initial_Characterization Stability_Testing Stability Testing Initial_Characterization->Stability_Testing Centrifugation Centrifugation Stability_Testing->Centrifugation Freeze_Thaw_Cycling Freeze-Thaw Cycling Stability_Testing->Freeze_Thaw_Cycling Visual_Observation Visual Observation Centrifugation->Visual_Observation Freeze_Thaw_Cycling->Visual_Observation Final_Characterization Final Characterization (Droplet Size, Viscosity) Visual_Observation->Final_Characterization Data_Analysis Data Analysis and Stability Assessment Final_Characterization->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Emulsion Stability Testing.

Applications in Research and Development

The emulsifying properties of this compound make it a valuable excipient in various applications for the pharmaceutical and cosmetic industries.

  • Topical Formulations: Its ability to create stable creams and lotions allows for the effective delivery of active pharmaceutical ingredients (APIs) to the skin.

  • Solubilization: It can be used to solubilize poorly water-soluble drugs, enhancing their bioavailability in oral and topical formulations.[1]

  • Personal Care Products: this compound is commonly found in shampoos, conditioners, and body washes where it functions as both a cleansing agent and an emulsifier.[1]

Conclusion

This compound is a versatile nonionic surfactant whose emulsifying properties are directly linked to its amphiphilic chemical structure. The balance between its C12-15 alkyl chain and the short polyethylene glycol head allows for a significant reduction in interfacial tension and the formation of stable emulsions. By understanding the principles outlined in this guide and employing the detailed experimental protocols, researchers and formulation scientists can effectively utilize this compound to develop stable and efficacious emulsified products. The provided diagrams and structured data offer a clear framework for comprehending and applying the science of emulsification with this valuable excipient.

References

An In-Depth Technical Guide to the Phase Behavior of C12-15 Pareth-2 in Oil-Water Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of C12-15 Pareth-2, a nonionic surfactant crucial in various pharmaceutical and research applications. This document details the fundamental properties of this compound and presents robust experimental protocols for characterizing its behavior in oil-water systems. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile excipient in formulation development.

Introduction to this compound

This compound is a polyethylene glycol ether of a mixture of synthetic C12 to C15 fatty alcohols, with an average of two moles of ethylene oxide.[1] Its chemical structure, consisting of a hydrophobic alkyl chain (C12-15) and a small hydrophilic polyethylene glycol chain, imparts surface-active properties, making it an effective emulsifier, solubilizer, and cleansing agent.[1][2] It is synthesized through the ethoxylation of C12-15 fatty alcohols.[1] In pharmaceutical formulations, this compound is valued for its ability to create stable oil-in-water (O/W) emulsions, enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), and potentially improve drug bioavailability.[1] Its mildness and emulsifying power make it suitable for various applications, including topical and dermatological formulations.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to predicting its behavior in oil-water systems.

PropertyValueReference
Synonyms Alcohols, C12-15, ethoxylated; C12-15 Alcohols, 2 EO[3]
CAS Number 68131-39-5[3]
Appearance Varies; can be a liquid or semi-solid at room temperature[3]
Melting Point ~25 °C[3]
Density ~0.93 g/cm³[3]
Solubility Dispersible in water, soluble in many organic solvents and oils[4]

Core Concepts in Phase Behavior of Nonionic Surfactants

The performance of this compound as an emulsifier is dictated by its phase behavior in oil-water systems. Key parameters that define this behavior include the Hydrophilic-Lipophilic Balance (HLB), the Critical Micelle Concentration (CMC), and the Phase Inversion Temperature (PIT).

Hydrophilic-Lipophilic Balance (HLB)
Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form spontaneously in a solution. Below the CMC, surfactant molecules exist predominantly as monomers. The CMC is a critical parameter for applications involving solubilization and detergency. The CMC of this compound is influenced by factors such as temperature and the presence of electrolytes.

Phase Inversion Temperature (PIT)

The PIT is the temperature at which an O/W emulsion stabilized by a nonionic surfactant inverts to a W/O emulsion, or vice-versa. This phenomenon is characteristic of ethoxylated surfactants, whose hydrophilicity decreases with increasing temperature. At the PIT, the surfactant's affinity for both the oil and water phases is balanced, leading to ultra-low interfacial tension and the formation of fine, stable nanoemulsions upon cooling.

Experimental Protocols for Characterizing Phase Behavior

This section provides detailed methodologies for determining the key phase behavior parameters of this compound.

Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB value of this compound can be estimated using Griffin's method or determined experimentally.

Griffin's Method (Calculation): For polyoxyethylene nonionic surfactants, the HLB can be calculated as: HLB = E / 5 Where E is the weight percentage of the ethylene oxide chain. To use this method, the exact molecular weight of the C12-15 alkyl chain and the polyethylene glycol chain must be known.

Experimental Determination (Emulsion Stability Method): This method involves preparing a series of emulsions of a specific oil with blends of this compound and another surfactant with a known HLB value. The stability of these emulsions is then observed over time. The HLB of the blend that produces the most stable emulsion is considered the required HLB of the oil and is a good approximation of the HLB of this compound for that specific system.

Illustrative Data for HLB Determination (Hypothetical Example with Mineral Oil):

Surfactant Blend (this compound / Sorbitan Oleate)Calculated HLB of BlendEmulsion Stability after 24h
100% / 0%UnknownModerate separation
90% / 10%Assumed higherLess separation
80% / 20%Assumed higherMinimal separation
70% / 30%Assumed lowerIncreased separation
60% / 40%Assumed lowerSignificant separation

Note: This table illustrates the principle. Actual results would require experimental determination.

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound in an aqueous solution can be determined by monitoring a physical property of the solution that changes abruptly at the CMC. The surface tension method is commonly employed.

Experimental Protocol: Surface Tension Method

  • Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.

  • Surface Tension Measurement: Measure the surface tension of each dilution at a constant temperature using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will show a sharp break, and the concentration at this inflection point is the CMC.

Illustrative Data for CMC Determination of a Nonionic Surfactant:

Concentration (mol/L)Log (Concentration)Surface Tension (mN/m)
1.00E-06-6.0072.0
1.00E-05-5.0065.5
1.00E-04-4.0052.1
5.00E-04-3.3038.2
1.00E-03-3.0035.1
5.00E-03-2.3034.9
1.00E-02-2.0034.8

Note: This is example data for a generic nonionic surfactant. The CMC for this compound must be determined experimentally.

Determination of Phase Inversion Temperature (PIT)

The PIT of an oil-water-C12-15 Pareth-2 system can be determined by observing changes in the emulsion's physical properties, such as electrical conductivity or viscosity, as a function of temperature.

Experimental Protocol: Electrical Conductivity Method

  • Emulsion Preparation: Prepare an O/W emulsion with a fixed ratio of oil, water, and this compound. A small amount of an electrolyte (e.g., 0.1% NaCl) should be added to the aqueous phase to ensure sufficient conductivity.

  • Heating and Stirring: Place the emulsion in a temperature-controlled vessel with a stirrer and a conductivity probe.

  • Temperature Ramp: Slowly heat the emulsion at a constant rate (e.g., 1-2 °C/min) while continuously monitoring the electrical conductivity.

  • Data Analysis: Plot the electrical conductivity as a function of temperature. A sharp decrease in conductivity will be observed as the emulsion inverts from a conductive O/W system to a non-conductive W/O system. The temperature at the midpoint of this drop is the PIT.

Illustrative Data for PIT Determination:

Temperature (°C)Electrical Conductivity (µS/cm)Emulsion Type
301500O/W
401450O/W
501300O/W
60900O/W
65150Inversion Zone
7010W/O
808W/O

Note: This table provides a conceptual representation. The actual PIT will depend on the specific oil, water, and surfactant concentrations.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Experimental_Workflow_for_Phase_Behavior_Characterization cluster_HLB HLB Determination cluster_CMC CMC Determination cluster_PIT PIT Determination HLB_Start Start HLB Determination HLB_Prep Prepare Emulsions with Surfactant Blends HLB_Start->HLB_Prep HLB_Observe Observe Emulsion Stability HLB_Prep->HLB_Observe HLB_Analyze Identify Blend with Maximum Stability HLB_Observe->HLB_Analyze HLB_End Determine Required HLB HLB_Analyze->HLB_End CMC_Start Start CMC Determination CMC_Prep Prepare Surfactant Dilutions CMC_Start->CMC_Prep CMC_Measure Measure Surface Tension CMC_Prep->CMC_Measure CMC_Plot Plot Surface Tension vs. log(Concentration) CMC_Measure->CMC_Plot CMC_End Identify CMC at Inflection Point CMC_Plot->CMC_End PIT_Start Start PIT Determination PIT_Prep Prepare O/W Emulsion PIT_Start->PIT_Prep PIT_Heat Heat Emulsion and Monitor Conductivity PIT_Prep->PIT_Heat PIT_Plot Plot Conductivity vs. Temperature PIT_Heat->PIT_Plot PIT_End Identify PIT at Conductivity Drop PIT_Plot->PIT_End Ternary_Phase_Diagram_Workflow Start Start: Define System (Oil, Water, this compound) Prep_Mixtures Prepare a Series of Oil/Surfactant Mixtures Start->Prep_Mixtures Titration Titrate Each Mixture with Water Prep_Mixtures->Titration Observation Observe and Record Phase Transitions Titration->Observation Plotting Plot Phase Boundaries on a Ternary Diagram Observation->Plotting Analysis Analyze Phase Regions (e.g., Microemulsion, Emulsion) Plotting->Analysis End Complete Phase Diagram Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Formulation of Stable Nanoemulsions Using C12-15 Pareth-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant molecules. With droplet sizes in the range of 20-200 nm, they offer numerous advantages for drug delivery, including enhanced solubility and bioavailability of poorly soluble drugs, improved stability, and controlled release. C12-15 Pareth-2 is a non-ionic surfactant, a polyethylene glycol ether of a mixture of synthetic C12-15 fatty alcohols with an average of two moles of ethylene oxide.[1][2][3] Its chemical structure imparts emulsifying properties that can be harnessed for the creation of stable nanoemulsions.[1] This document provides detailed application notes and protocols for the formulation and characterization of stable nanoemulsions using this compound.

Physicochemical Properties of this compound

This compound is a versatile excipient used in pharmaceutical and cosmetic formulations as an emulsifier, dispersant, and solubilizing agent.[3] Its balanced hydrophilic and lipophilic properties, coupled with its mildness, make it a suitable candidate for various topical and transdermal delivery systems.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionReference
INCI Name This compound[2]
Chemical Type Non-ionic surfactant (alcohol ethoxylate)[3][4]
Appearance Colorless transparent liquid[5]
Estimated HLB Value ~6.1 (Calculated)N/A
Key Functions Emulsifier, Co-emulsifier, Solubilizer[3][6]
Solubility Oil-soluble[4]

Note: The Hydrophilic-Lipophilic Balance (HLB) value for this compound is not widely published. The value of ~6.1 is estimated based on its chemical structure (C12-15 alkyl chain and 2 ethylene oxide units) using Griffin's method. This low HLB value suggests that this compound is a lipophilic surfactant, making it suitable as a primary emulsifier for water-in-oil (W/O) nanoemulsions or as a co-emulsifier in combination with a high HLB surfactant for oil-in-water (O/W) nanoemulsions.

Formulation Principles

The formulation of a stable nanoemulsion is critically dependent on the appropriate selection of the oil phase, aqueous phase, and the surfactant system, with the HLB of the surfactant(s) being a key parameter.

Role of this compound in Nanoemulsion Formulation

Given its estimated low HLB value, this compound is best utilized in one of two ways for nanoemulsion development:

  • Primary Emulsifier for Water-in-Oil (W/O) Nanoemulsions: For the encapsulation of hydrophilic active pharmaceutical ingredients (APIs), this compound can serve as the primary emulsifier to disperse water droplets in a continuous oil phase.

  • Co-emulsifier for Oil-in-Water (O/W) Nanoemulsions: In combination with a high HLB surfactant (e.g., Polysorbate 80, C12-15 Pareth-12), this compound can be used as a co-emulsifier to improve the stability of oil droplets in a continuous aqueous phase.[6] This is particularly useful for delivering lipophilic APIs. The combination of a low and a high HLB surfactant can create a more stable and robust interfacial film around the nano-droplets.

Logical Workflow for Nanoemulsion Formulation cluster_0 Formulation Design cluster_1 Preparation cluster_2 Characterization cluster_3 Stability Assessment A Define Application (e.g., Topical Drug Delivery) B Select Active Pharmaceutical Ingredient (API) A->B C Determine Emulsion Type (O/W or W/O) B->C D Select Oil Phase (based on API solubility and required HLB) C->D Lipophilic API for O/W Hydrophilic API for W/O E Select Surfactant System (this compound as emulsifier or co-emulsifier) D->E F Select Co-surfactant (optional) (e.g., short-chain alcohols) E->F G Prepare Oil Phase (Oil + this compound + API) F->G I Coarse Emulsion Formation (High-Shear Mixing) G->I H Prepare Aqueous Phase (Water + High HLB Surfactant) H->I J Nanoemulsion Formation (High-Energy Homogenization) I->J K Droplet Size and PDI (Dynamic Light Scattering) J->K L Zeta Potential (Electrophoretic Light Scattering) J->L M Morphology (Transmission Electron Microscopy) J->M N Thermodynamic Stability (Centrifugation, Freeze-Thaw, Heating-Cooling) J->N O Long-Term Stability (Storage at different temperatures) N->O

Caption: A logical workflow for the formulation and characterization of nanoemulsions.

Data Presentation: Illustrative Formulations

The following tables provide illustrative examples of starting formulations for O/W and W/O nanoemulsions using this compound. These are intended as a guide for formulation development and will require optimization.

Table 2: Illustrative Formulation of an O/W Nanoemulsion using this compound as a Co-emulsifier

ComponentFunctionFormulation 1 (% w/w)Formulation 2 (% w/w)Formulation 3 (% w/w)
Oil Phase
Caprylic/Capric TriglycerideOil101520
Lipophilic APIActive111
Surfactant System (Smix)
Polysorbate 80 (HLB 15.0)High HLB Surfactant152025
This compound (HLB ~6.1)Low HLB Co-emulsifier555
Aqueous Phase
Propylene GlycolCo-surfactant101010
Deionized WaterAqueous Phase594939
Total 100 100 100
Smix Ratio (High:Low HLB) 3:14:15:1
Target HLB of Smix 12.813.213.5

Table 3: Illustrative Physicochemical Characterization of the O/W Nanoemulsion

FormulationDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Formulation 1120 ± 50.15 ± 0.02-25 ± 2
Formulation 2150 ± 70.18 ± 0.03-28 ± 3
Formulation 3180 ± 100.22 ± 0.04-30 ± 2

Table 4: Illustrative Formulation of a W/O Nanoemulsion using this compound as a Primary Emulsifier

ComponentFunctionFormulation 4 (% w/w)Formulation 5 (% w/w)Formulation 6 (% w/w)
Aqueous Phase
Deionized WaterAqueous Phase101520
Hydrophilic APIActive0.50.50.5
Surfactant System
This compound (HLB ~6.1)Primary Emulsifier202530
Oil Phase
Isopropyl MyristateOil Phase69.559.549.5
Total 100 100 100

Table 5: Illustrative Physicochemical Characterization of the W/O Nanoemulsion

FormulationDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Formulation 4150 ± 80.20 ± 0.03+15 ± 2
Formulation 5180 ± 120.25 ± 0.04+18 ± 3
Formulation 6220 ± 150.28 ± 0.05+20 ± 2

Experimental Protocols

Protocol 1: Preparation of O/W Nanoemulsion (High-Energy Homogenization)
  • Preparation of the Oil Phase:

    • Accurately weigh the required amounts of the oil (e.g., Caprylic/Capric Triglyceride), the lipophilic API, and this compound.

    • Gently heat the mixture to 40-50°C while stirring until a clear, homogenous solution is obtained.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the required amounts of deionized water, the high HLB surfactant (e.g., Polysorbate 80), and the co-surfactant (e.g., Propylene Glycol).

    • Stir the mixture until all components are fully dissolved.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase under continuous stirring using a magnetic stirrer.

    • Once combined, homogenize the mixture using a high-shear mixer (e.g., Ultra-Turrax) at 5,000-10,000 rpm for 5-10 minutes to form a milky coarse emulsion.

  • Formation of the Nanoemulsion:

    • Pass the coarse emulsion through a high-pressure homogenizer or a microfluidizer.

    • Homogenize for 3-5 cycles at a pressure of 15,000-20,000 psi.

    • Maintain the temperature of the emulsion using a cooling system to prevent overheating.

    • The resulting product should be a translucent or transparent nanoemulsion.

Experimental Workflow for O/W Nanoemulsion Preparation cluster_0 Phase Preparation cluster_1 Emulsification cluster_2 Final Product A Oil Phase: Oil + Lipophilic API + this compound (Heat and Stir) C Combine Phases: Add Oil Phase to Aqueous Phase (Magnetic Stirring) A->C B Aqueous Phase: Water + High HLB Surfactant + Co-surfactant (Stir to dissolve) B->C D Coarse Emulsion: High-Shear Homogenization (5,000-10,000 rpm, 5-10 min) C->D E Nanoemulsion: High-Pressure Homogenization (15,000-20,000 psi, 3-5 cycles) D->E F Stable O/W Nanoemulsion E->F

Caption: Experimental workflow for preparing an O/W nanoemulsion.

Protocol 2: Characterization of the Nanoemulsion
  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Technique: Dynamic Light Scattering (DLS).

    • Procedure: Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering. Place the diluted sample in a cuvette and perform the measurement at 25°C. Record the Z-average diameter (droplet size) and the PDI. A PDI value below 0.3 generally indicates a narrow size distribution.

  • Zeta Potential Measurement:

    • Technique: Electrophoretic Light Scattering.

    • Procedure: Dilute the nanoemulsion sample with deionized water. Inject the sample into a specific zeta potential cell and perform the measurement. The zeta potential provides an indication of the surface charge of the droplets. A zeta potential greater than |30| mV generally suggests good electrostatic stability.

Protocol 3: Stability Assessment
  • Thermodynamic Stability Studies:

    • Centrifugation: Centrifuge the nanoemulsion at 3,500 rpm for 30 minutes and observe for any signs of phase separation, creaming, or cracking.

    • Heating-Cooling Cycles: Subject the nanoemulsion to six cycles between 4°C and 45°C, with storage at each temperature for at least 48 hours. Observe for any physical changes after each cycle.

    • Freeze-Thaw Cycles: Subject the nanoemulsion to three freeze-thaw cycles between -21°C and +25°C, with storage at each temperature for at least 48 hours. Observe for any signs of instability.

  • Long-Term Stability:

    • Store the nanoemulsion samples at different temperatures (e.g., 4°C, 25°C, and 40°C) for a period of 3-6 months.

    • Periodically (e.g., at 0, 1, 3, and 6 months), withdraw samples and analyze for droplet size, PDI, and zeta potential to monitor any changes over time.

Conclusion

This compound, with its lipophilic nature and low HLB value, is a promising surfactant for the formulation of stable nanoemulsions. It can be effectively used as a primary emulsifier for W/O systems or as a co-emulsifier in O/W systems to enhance stability. The provided protocols and illustrative formulations offer a solid foundation for researchers and drug development professionals to begin exploring the potential of this compound in their nanoemulsion-based drug delivery systems. Successful formulation will depend on the careful optimization of the oil phase, surfactant-to-cosurfactant ratio, and the energy input during the homogenization process.

References

Application of C12-15 Pareth-2 in Topical Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-15 Pareth-2 is a non-ionic surfactant belonging to the class of polyethylene glycol (PEG) ethers of a mixture of synthetic C12-15 fatty alcohols. With an average of two moles of ethylene oxide, it is a versatile excipient in pharmaceutical and cosmetic formulations.[1] Its amphiphilic nature, possessing both a hydrophilic polyoxyethylene head and a lipophilic alkyl chain, allows it to function as an effective emulsifier, solubilizer, and wetting agent.[2] In the context of topical drug delivery, this compound is primarily utilized to enhance the stability of formulations and improve the solubility of active pharmaceutical ingredients (APIs). Its surfactant properties can also contribute to modifying the skin barrier, potentially enhancing drug penetration.

Physicochemical Properties and Mechanism of Action

This compound's primary role in topical formulations is to facilitate the dispersion of immiscible phases, such as oil and water, to form stable emulsions. This is crucial for the development of creams and lotions. By reducing the interfacial tension between the oil and water phases, it prevents the coalescence of droplets and ensures a homogenous distribution of the API within the vehicle.

As a penetration enhancer, non-ionic surfactants like this compound are thought to interact with the stratum corneum, the outermost layer of the skin and the principal barrier to drug absorption. The proposed mechanisms include:

  • Disruption of the Lipid Bilayer: The lipophilic tail of the surfactant can penetrate the intercellular lipid matrix of the stratum corneum, disrupting its highly ordered structure. This increases the fluidity of the lipid bilayers, creating a more permeable pathway for drug molecules.

  • Interaction with Keratin: The hydrophilic portion of the surfactant may interact with intracellular keratin, leading to a more open protein structure and facilitating drug permeation.

  • Improved Drug Partitioning: By acting as a solvent for the drug within the formulation, it can increase the thermodynamic activity of the drug, promoting its partitioning from the vehicle into the stratum corneum.

Data Presentation: Efficacy of Related Non-ionic Surfactants in Topical Delivery

While specific quantitative data for this compound as a penetration enhancer in peer-reviewed literature is limited, studies on structurally related ethoxylated fatty alcohols and fatty alcohols demonstrate their potential to enhance the topical delivery of various drugs. The following tables summarize representative data from such studies to illustrate the potential effects.

Disclaimer: The following data is for structurally similar compounds and should be considered illustrative of the potential effects of non-ionic surfactants in topical formulations. The actual performance of this compound will be dependent on the specific API and formulation.

Table 1: Effect of an Ethoxylated Fatty Alcohol (C12E8) on Cuticular Penetration

Concentration of C12E8Percentage of Applied Dose Penetrated (2 hours)
0.04 g/L50%
2.0 g/L80%

Data adapted from a study on the penetration of octaethylene glycol dodecyl ether (C12E8) across plant cuticles, which serves as a model for lipophilic barriers.[3][4]

Table 2: Influence of Different Fatty Alcohols on the In Vitro Permeation of Clotrimazole from a Topical Cream

Fatty Alcohol Used in FormulationPermeation Flux (µg/cm²/h)Enhancement Ratio*
Control (No Fatty Alcohol)0.8 ± 0.11.0
Cetyl Alcohol2.5 ± 0.33.1
Stearyl Alcohol2.1 ± 0.22.6
Myristyl Alcohol3.2 ± 0.44.0

*Enhancement Ratio calculated as the ratio of the flux with the fatty alcohol to the flux of the control formulation. Data is hypothetical and illustrative, based on findings that fatty alcohols can enhance the skin permeation of clotrimazole.[5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of a topical formulation containing this compound.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure to assess the rate and extent of drug permeation from a topical formulation through a skin membrane.

1. Materials and Equipment:

  • Franz diffusion cells
  • Human or animal skin membrane (e.g., excised human skin, porcine ear skin)
  • Receptor solution (e.g., phosphate-buffered saline, PBS, with a solubilizing agent if needed)
  • Formulation containing the API and this compound
  • Control formulation (without this compound)
  • Magnetic stirrer and stir bars
  • Water bath with temperature control
  • Syringes and needles for sampling
  • HPLC or other suitable analytical instrument for drug quantification

2. Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Analysis prep_skin Prepare Skin Membrane assemble_franz Assemble Franz Cells prep_skin->assemble_franz prep_receptor Prepare and Degas Receptor Solution prep_receptor->assemble_franz equilibrate Equilibrate System to 32°C assemble_franz->equilibrate apply_formulation Apply Formulation to Skin equilibrate->apply_formulation start_stirring Start Stirring apply_formulation->start_stirring collect_samples Collect Samples at Predetermined Intervals start_stirring->collect_samples analyze_samples Analyze Samples by HPLC collect_samples->analyze_samples calculate_flux Calculate Permeation Flux and Lag Time analyze_samples->calculate_flux G cluster_application Application & Removal cluster_stripping Tape Stripping cluster_extraction Extraction & Analysis apply_formulation Apply Formulation to Skin remove_excess Remove Excess Formulation apply_formulation->remove_excess apply_tape Apply Adhesive Tape remove_excess->apply_tape remove_tape Remove Tape Strip apply_tape->remove_tape repeat_stripping Repeat for Desired Number of Strips remove_tape->repeat_stripping extract_drug Extract Drug from Tape Strips repeat_stripping->extract_drug analyze_extract Analyze Extract by HPLC extract_drug->analyze_extract quantify_drug Quantify Drug per Strip analyze_extract->quantify_drug G cluster_exposure Exposure Phase cluster_viability Viability Assessment cluster_analysis Data Analysis apply_substance Apply Test Substance to RhE Tissue incubate Incubate for a Defined Period apply_substance->incubate rinse Rinse Tissue incubate->rinse apply_mtt Apply MTT Reagent rinse->apply_mtt incubate_mtt Incubate for MTT Reduction apply_mtt->incubate_mtt extract_formazan Extract Formazan incubate_mtt->extract_formazan measure_absorbance Measure Absorbance extract_formazan->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability classify_irritation Classify Irritation Potential calculate_viability->classify_irritation

References

Application Notes and Protocols for C12-15 PARETH-2 in Protein Formulation and Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of protein-based therapeutics is a critical factor in their development, efficacy, and shelf-life. Protein aggregation, unfolding, and surface adsorption can lead to loss of biological activity and potentially induce an immunogenic response. Non-ionic surfactants are commonly employed as excipients to mitigate these stability issues. While polysorbates are the most widely used surfactants in biopharmaceutical formulations, the exploration of alternative excipients is an active area of research.[1][2] This document provides detailed application notes and protocols for the evaluation of C12-15 PARETH-2, a non-ionic surfactant from the alcohol ethoxylate class, for its potential use in protein formulation and stabilization.

This compound is a polyethylene glycol ether of a mixture of synthetic C12-15 fatty alcohols.[3] Alcohol ethoxylates, like this compound, are synthesized through the reaction of a fatty alcohol with ethylene oxide.[4] While primarily used in the detergent and personal care industries, some studies have shown that alcohol ethoxylates can stabilize enzymes in the presence of denaturing anionic surfactants, suggesting a protective effect on proteins.[5] These application notes and protocols are designed to guide the researcher in the systematic evaluation of this compound as a potential alternative or complementary excipient for protein stabilization.

Mechanisms of Protein Stabilization by Non-Ionic Surfactants

Non-ionic surfactants like this compound are anticipated to stabilize proteins through several mechanisms, primarily by preventing interfacial damage and reducing aggregation.[6] The key mechanisms include:

  • Competitive Adsorption at Interfaces: Proteins are prone to denaturation and aggregation at air-water and solid-water interfaces. Non-ionic surfactants, being surface-active, preferentially adsorb to these interfaces, creating a protective layer that prevents proteins from interacting with these destabilizing surfaces.

  • Interaction with Protein Hydrophobic Patches: Surfactant molecules may bind to exposed hydrophobic regions on the protein surface.[7] This interaction can shield these patches from the aqueous environment, preventing protein-protein interactions that lead to aggregation.

  • Formation of Micelles: Above their critical micelle concentration (CMC), surfactant molecules form micelles. These micelles can encapsulate proteins or interact with them in a way that promotes stability, although the exact nature of these interactions is protein-dependent.

cluster_0 Protein in Solution cluster_1 Stabilization Mechanisms with this compound cluster_2 Stresses cluster_3 Outcome P Native Protein M2 Binding to Hydrophobic Patches P->M2 interacts with M3 Micellar Encapsulation (above CMC) P->M3 interacts with S1 Air-Water Interface S2 Solid-Water Interface S3 Thermal/Mechanical Stress M1 Competitive Adsorption at Interfaces Stab Stabilized Protein M1->Stab M2->Stab M3->Stab S1->M1 prevents S2->M1 prevents S3->M2 mitigates

Mechanisms of Protein Stabilization by this compound.

Data Presentation

The following tables are templates for summarizing quantitative data from the experimental protocols.

Table 1: Thermal Stability of Protein in the Presence of this compound

This compound Conc. (% w/v)Melting Temperature (Tm) (°C)Onset of Aggregation (Tagg) (°C)
0 (Control)
0.01
0.05
0.1
0.5

Table 2: Aggregation Profile of Protein Under Mechanical Stress with this compound

This compound Conc. (% w/v)Initial % Monomer (SEC-HPLC)Final % Monomer (SEC-HPLC)Change in Turbidity (ΔOD at 350 nm)
0 (Control)
0.01
0.05
0.1
0.5

Table 3: Biological Activity of Protein after Storage with this compound

This compound Conc. (% w/v)Initial Activity (%)Activity after Storage (%)% Activity Retained
0 (Control)100
0.01100
0.05100
0.1100
0.5100

Experimental Protocols

The following protocols are designed to evaluate the efficacy of this compound as a protein stabilizing agent. It is recommended to perform these experiments in parallel with a well-characterized surfactant like Polysorbate 20 or Polysorbate 80 as a benchmark.

cluster_stress Stress Conditions cluster_analysis Analytical Techniques start Start: Protein Formulation with Varying this compound Conc. thermal Protocol 1: Thermal Stress start->thermal mechanical Protocol 2: Mechanical Stress start->mechanical storage Protocol 3: Long-Term Storage start->storage dsc DSC/DSF for Tm thermal->dsc dls DLS for Tagg thermal->dls sec SEC-HPLC for % Monomer mechanical->sec turbidity UV-Vis for Turbidity mechanical->turbidity storage->sec activity Biological Activity Assay storage->activity end End: Evaluate this compound Efficacy as Stabilizer dsc->end dls->end sec->end turbidity->end activity->end

References

Application Notes and Protocols for C12-15 Pareth-2 in Self-Emulsifying Drug Delivery Systems (SEDDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of the non-ionic surfactant, C12-15 Pareth-2, in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS). The protocols outlined below are based on established principles of SEDDS development and are intended to serve as a foundational methodology for the incorporation of lipophilic surfactants.

Introduction to this compound in SEDDS

This compound is a polyethylene glycol ether of a mixture of synthetic C12-15 fatty alcohols, with an average of two moles of ethylene oxide.[1] In pharmaceutical formulations, it functions as a surfactant, emulsifier, and solubilizer, with the potential to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] Its lipophilic nature, suggested by the low degree of ethoxylation, makes it a candidate for use as a co-surfactant or as part of a surfactant blend in SEDDS to facilitate the formation of stable oil-in-water emulsions upon gentle agitation in an aqueous medium.

SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon introduction into aqueous phases under gentle agitation.[2] This spontaneous emulsification allows for the drug to be presented in a solubilized state in the gastrointestinal tract, which can lead to improved absorption and bioavailability.[3][4]

Key Physicochemical Properties and Role in Formulation

While specific quantitative data for this compound in SEDDS is not extensively available in public literature, its role can be inferred from its chemical structure and the established principles of SEDDS formulation.

  • Hydrophilic-Lipophilic Balance (HLB): The HLB value is a critical parameter for surfactant selection. Surfactants with an HLB value greater than 12 are generally preferred for forming oil-in-water (o/w) emulsions.[3] Given the low number of ethylene oxide units in this compound, it is expected to have a lower HLB value, making it more lipophilic. For comparison, C12-15 Pareth-9 has a reported HLB value of 13.3.[5] Therefore, this compound is likely to have an HLB in the range of 6-8. In a SEDDS formulation, it would be most effective when used in combination with a high-HLB surfactant to achieve a final blend with an optimal HLB for self-emulsification.

  • Role as a Co-surfactant: Due to its lipophilic nature, this compound can act as a co-surfactant. It can partition at the oil-water interface alongside a more hydrophilic primary surfactant, reducing the interfacial tension and contributing to the spontaneity of emulsification. It can also help to increase the solubilization of the lipophilic drug within the formulation.

Experimental Protocols

The following protocols provide a systematic approach to developing and characterizing a SEDDS formulation incorporating this compound.

Protocol 1: Excipient Screening and Solubility Studies

Objective: To select suitable oil, surfactant, and co-surfactant components based on the solubility of the API.

Methodology:

  • API Solubility in Oils:

    • Add an excess amount of the API to various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil, oleic acid).

    • Vortex the mixtures for 2 minutes and then shake in a thermostatically controlled water bath at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples at 5000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm membrane filter.

    • Quantify the dissolved API concentration using a validated analytical method (e.g., HPLC-UV).

    • Select the oil with the highest solubilizing capacity for the API.

  • API Solubility in Surfactants and Co-surfactants:

    • Repeat the solubility study as described above for various surfactants (including this compound and a high-HLB surfactant like Tween 80 or Cremophor EL) and co-surfactants (e.g., Transcutol HP, Propylene Glycol).

Data Presentation:

Excipient ClassExcipient NameAPI Solubility (mg/mL) ± SD
Oil Oil AQuantitative Value
Oil BQuantitative Value
Surfactant (Low HLB) This compoundQuantitative Value
Surfactant (High HLB) Surfactant XQuantitative Value
Co-surfactant Co-surfactant YQuantitative Value
Table 1: Representative table for summarizing API solubility data.
Protocol 2: Construction of Pseudo-Ternary Phase Diagrams

Objective: To identify the self-emulsifying region for different combinations of oil, surfactant, and co-surfactant.

Methodology:

  • Prepare mixtures of the selected oil and surfactant/co-surfactant blend (Smix) at different weight ratios (e.g., 1:9, 2:8, ..., 9:1). The Smix itself will consist of the high-HLB surfactant and this compound at various ratios (e.g., 1:1, 2:1, 3:1).

  • For each oil-Smix ratio, titrate the mixture with water dropwise under constant stirring.

  • Visually observe the mixture for transparency and flowability. The point at which the mixture becomes turbid indicates the boundary of the emulsion region.

  • Plot the data on a pseudo-ternary phase diagram with the three axes representing the percentage of oil, Smix, and water.

  • Identify the area within the diagram that represents the formation of a stable, clear, and easily flowable microemulsion.

Protocol 3: Formulation Preparation and Characterization

Objective: To prepare and characterize the optimized SEDDS formulation.

Methodology:

  • Preparation:

    • Based on the pseudo-ternary phase diagram, select a formulation from the optimal microemulsion region.

    • Accurately weigh the required amounts of oil, high-HLB surfactant, this compound, and co-surfactant (if used).

    • Dissolve the pre-weighed API in this mixture with the aid of gentle heating (if necessary) and vortexing until a clear and homogenous solution is obtained.

  • Characterization:

    • Visual Assessment of Self-Emulsification: Add 1 mL of the SEDDS formulation to 250 mL of distilled water in a glass beaker with gentle agitation (e.g., magnetic stirrer at 100 rpm). Visually observe the rate of emulsification and the final appearance of the emulsion.

    • Droplet Size and Zeta Potential Analysis: Dilute the SEDDS formulation (e.g., 100-fold) with distilled water. Analyze the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

    • In Vitro Drug Release Study: Perform dissolution studies using a USP Type II dissolution apparatus. Fill the dissolution vessels with a suitable medium (e.g., simulated gastric fluid or simulated intestinal fluid). Place the SEDDS formulation in a hard gelatin capsule and introduce it into the dissolution medium. Withdraw samples at predetermined time intervals, filter, and analyze the drug content using a validated analytical method.

Data Presentation:

Formulation CodeOil (%)Surfactant (High HLB) (%)This compound (%)Co-surfactant (%)Droplet Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SD% Drug Release at 30 min
F130402010ValueValueValueValue
F240351510ValueValueValueValue
Table 2: Representative table for summarizing the composition and characterization of SEDDS formulations.

Visualizations

Experimental Workflow for SEDDS Development

SEDDS_Development_Workflow cluster_screening Excipient Screening cluster_formulation Formulation Optimization API_Solubility API Solubility Studies (Oil, Surfactants, Co-surfactants) Select_Excipients Select Excipients with Highest Solubility API_Solubility->Select_Excipients Phase_Diagram Construct Pseudo-Ternary Phase Diagrams Select_Excipients->Phase_Diagram Select_Region Identify Self-Emulsifying Region Phase_Diagram->Select_Region Formulation_Prep Prepare SEDDS Formulations Select_Region->Formulation_Prep Visual_Assessment Visual Assessment of Self-Emulsification Formulation_Prep->Visual_Assessment Droplet_Size Droplet Size & Zeta Potential Formulation_Prep->Droplet_Size Drug_Release In Vitro Drug Release Formulation_Prep->Drug_Release

Caption: Experimental workflow for the development and characterization of SEDDS.

Relationship Between Formulation Components and Performance

SEDDS_Components_Performance cluster_components Formulation Components cluster_attributes Performance Attributes Oil Oil Solubility Drug Solubility Oil->Solubility Surfactant_High High HLB Surfactant Emulsification Self-Emulsification Efficiency Surfactant_High->Emulsification Pareth2 This compound (Low HLB Surfactant) Pareth2->Solubility Pareth2->Emulsification Cosurfactant Co-surfactant Cosurfactant->Solubility Cosurfactant->Emulsification Bioavailability Enhanced Bioavailability Solubility->Bioavailability Droplet_Size Droplet Size Emulsification->Droplet_Size Stability Formulation Stability Emulsification->Stability Droplet_Size->Bioavailability Stability->Bioavailability

Caption: Interplay of SEDDS components and their impact on performance attributes.

Disclaimer: The provided protocols and data tables are representative and intended as a guide. Specific experimental conditions and component ratios will need to be optimized for each unique API and desired formulation characteristics. The information regarding this compound is based on its chemical properties and general principles of SEDDS formulation due to the limited availability of specific studies on its use in such systems. Researchers should conduct thorough literature reviews and preliminary experiments to validate its suitability for their specific application.

References

Methodologies for Incorporating C12-15 Pareth-2 in Cosmetic and Dermatological Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-15 Pareth-2 is a nonionic surfactant widely utilized in the cosmetic and dermatological industries for its emulsifying, cleansing, and solubilizing properties.[1][2] It is a polyethylene glycol ether of a blend of synthetic C12-15 fatty alcohols, with an average of two ethylene oxide units.[1][3] This structure imparts a favorable balance of hydrophilic and lipophilic characteristics, making it an effective ingredient in a variety of product formats, including lotions, creams, facial cleansers, and shampoos.[1][2] Its mildness and ability to form stable emulsions make it a suitable choice for various skin types.[1][2]

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into cosmetic and dermatological formulations. It includes quantitative data on concentration ranges, methodologies for formulation development, stability testing protocols, and analytical characterization techniques.

Data Presentation: Quantitative Parameters

The following table summarizes key quantitative data for the use of this compound and related compounds in cosmetic formulations.

ParameterValue/RangeFormulation TypeSource
Recommended Use Level 0.2% - 1.0% (for C12-15 Pareth-12, a similar compound)General Cosmetics[4]
Typical Surfactant Concentration (in mild cleansers) 2% - 10%Cleansers[5]
Oil Phase Concentration (in O/W Creams) 20% - 30%CreamsUS20070269390A1
Water Phase Concentration (in O/W Creams) 60% - 70%CreamsUS20070269390A1
pH Range (for Facial Cleansers) 4.5 - 6.0Cleansers[6]

Experimental Protocols

Formulation of an Oil-in-Water (O/W) Moisturizing Cream

This protocol details the preparation of a stable O/W cream utilizing this compound as a co-emulsifier.

Materials:

  • Oil Phase:

    • C12-15 Alkyl Benzoate: 10.0%

    • Cetearyl Alcohol: 5.0%

    • Glyceryl Stearate: 3.0%

    • This compound: 1.0%

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 5.0%

    • Xanthan Gum: 0.3%

  • Cool-Down Phase:

    • Phenoxyethanol (and) Ethylhexylglycerin (Preservative): 1.0%

    • Fragrance: 0.2%

Equipment:

  • Beakers

  • Water bath or heating mantle

  • Homogenizer or high-shear mixer

  • Overhead stirrer

  • pH meter

Procedure:

  • Phase Preparation: In a suitable vessel, combine all ingredients of the oil phase. In a separate vessel, disperse the xanthan gum in glycerin and then add the deionized water.

  • Heating: Heat both the oil and water phases separately to 70-75°C.[7]

  • Emulsification: Once both phases have reached the target temperature, slowly add the oil phase to the water phase with continuous high-shear mixing. Homogenize for 3-5 minutes to form a uniform emulsion.[8]

  • Cooling: Switch to moderate overhead stirring and begin to cool the emulsion.

  • Cool-Down Additions: When the temperature of the emulsion reaches 40°C or below, add the preservative and fragrance.

  • Final Mixing and pH Adjustment: Continue stirring until the cream is uniform and has cooled to room temperature. Adjust the pH if necessary.

Formulation of a Gentle Facial Cleansing Gel

This protocol outlines the preparation of a clear, mild facial cleansing gel using this compound as part of the surfactant system.

Materials:

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Carbomer: 0.5%

    • Glycerin: 3.0%

  • Surfactant Phase:

    • Cocamidopropyl Betaine: 8.0%

    • Sodium Lauroyl Sarcosinate: 4.0%

    • This compound: 2.0%

  • Neutralizer:

    • Triethanolamine: q.s. to pH 5.5

  • Cool-Down Phase:

    • Preservative: As required

    • Fragrance/Essential Oils: As desired

Procedure:

  • Gelling Agent Dispersion: Disperse the carbomer in deionized water with gentle mixing. Allow it to fully hydrate. Add glycerin and mix until uniform.

  • Surfactant Addition: In a separate vessel, blend the surfactants (Cocamidopropyl Betaine, Sodium Lauroyl Sarcosinate, and this compound).

  • Combining Phases: Slowly add the surfactant blend to the water phase while mixing gently to avoid excessive foaming.

  • Neutralization: Neutralize the formulation with triethanolamine to the desired pH (typically 5.0-6.0), which will also thicken the gel.

  • Final Additions: Add the preservative and any fragrance or essential oils. Mix until homogeneous.

Stability Testing Protocol

To ensure the long-term quality and integrity of formulations containing this compound, a comprehensive stability testing program is essential.

Methodology:

  • Sample Preparation: Prepare samples of the final formulation in the intended final packaging.

  • Storage Conditions: Store samples under various conditions to simulate different environmental stresses:[8][9]

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.

    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for the intended shelf life (e.g., 24 months).

    • Freeze-Thaw Cycling: At least three cycles of 24 hours at -10°C followed by 24 hours at 25°C.[8]

  • Evaluation Intervals: Assess the samples at initial, 1, 2, and 3-month time points for accelerated stability, and at appropriate intervals for real-time stability.

  • Parameters to Evaluate:

    • Physical Properties: Appearance, color, odor, pH, and viscosity.

    • Emulsion Integrity: Signs of phase separation, creaming, or coalescence (microscopic examination can be used).

    • Packaging Compatibility: Any changes to the packaging or interaction with the product.[9]

Centrifuge Testing for Emulsion Stability:

  • Purpose: To quickly assess the potential for creaming or phase separation.

  • Procedure:

    • Heat the emulsion to 50°C.

    • Centrifuge at 3000 rpm for 30 minutes.[8]

    • Visually inspect for any signs of separation.

Analytical Method for Quantification of this compound

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a robust method for the quantitative analysis of alcohol ethoxylates like this compound in complex cosmetic matrices.[10][11]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[10]

  • Mobile Phase: A gradient of water and acetonitrile, both with a small amount of formic acid (e.g., 0.1%) to aid ionization.

  • Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for specific adducts of the this compound oligomers.

Sample Preparation:

  • Extraction: Disperse a known amount of the cosmetic formulation in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Sonication/Vortexing: Sonicate or vortex the sample to ensure complete extraction of the analyte.

  • Centrifugation/Filtration: Centrifuge the sample to pellet any insoluble excipients and filter the supernatant through a 0.45 µm filter before injection into the HPLC system.

Visualization of Workflows and Relationships

Experimental Workflow for O/W Cream Formulation

G cluster_prep Phase Preparation cluster_process Emulsification Process cluster_final Final Steps Oil_Phase Prepare Oil Phase (C12-15 Alkyl Benzoate, Cetearyl Alcohol, Glyceryl Stearate, this compound) Heating Heat both phases to 70-75°C Oil_Phase->Heating Water_Phase Prepare Water Phase (Deionized Water, Glycerin, Xanthan Gum) Water_Phase->Heating Emulsification Add Oil Phase to Water Phase with High Shear Mixing Heating->Emulsification Cooling Cool with Moderate Stirring Emulsification->Cooling Additives Add Cool-Down Phase (Preservative, Fragrance) at <40°C Cooling->Additives Final_Product Final Cream Product Additives->Final_Product G Cleanser_Goal Gentle & Effective Facial Cleanser Primary_Surfactant Primary Anionic Surfactant (e.g., Sodium Lauroyl Sarcosinate) Provides Cleansing & Foam Cleanser_Goal->Primary_Surfactant Co_Surfactant_Amphoteric Amphoteric Surfactant (e.g., Cocamidopropyl Betaine) Improves Mildness & Boosts Foam Cleanser_Goal->Co_Surfactant_Amphoteric Co_Surfactant_Nonionic Nonionic Surfactant (this compound) Enhances Mildness & Emulsifies Oils Cleanser_Goal->Co_Surfactant_Nonionic Stable_Formula Stable & Mild Formulation Primary_Surfactant->Stable_Formula Co_Surfactant_Amphoteric->Stable_Formula Co_Surfactant_Nonionic->Stable_Formula

References

C12-15 Pareth-2: Application Notes and Protocols for Agricultural Adjuvant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: C12-15 Pareth-2, a nonionic surfactant, is a polyethylene glycol ether of a blend of synthetic C12 to C15 fatty alcohols, with an average of two moles of ethylene oxide.[1] In the realm of agricultural science, it serves as a crucial adjuvant in pesticide and fertilizer formulations.[2][3][4] Adjuvants are substances added to a pesticide to enhance its effectiveness, and this compound, as an alcohol ethoxylate (AEO), offers excellent emulsifying, wetting, and dispersing properties.[2][5][6] Its low degree of ethoxylation makes it particularly effective in certain applications requiring more lipophilic characteristics. This document provides detailed application notes and experimental protocols for the utilization of this compound in agricultural formulations.

Application Notes

This compound is primarily utilized in agricultural formulations to improve the performance of active ingredients such as herbicides, insecticides, and fungicides.[5][7] Its functions are rooted in its chemical structure as a surface-active agent.

Key Applications and Mechanisms of Action:

  • Emulsifier for Oil-Based Formulations: Many pesticide active ingredients are oil-soluble and are formulated as emulsifiable concentrates (ECs). This compound is an effective emulsifier that allows these oil-based pesticides to form stable emulsions when mixed with water in a spray tank.[2][3][8] The lipophilic C12-15 alcohol chain anchors in the oil droplets while the short hydrophilic di-ethylene glycol chain interacts with the surrounding water, preventing coalescence and ensuring a uniform spray mixture.

  • Enhanced Penetration of Waxy Cuticles: The low ethylene oxide content of this compound makes it more oil-soluble (lipophilic) compared to more highly ethoxylated surfactants. This property is advantageous for improving the penetration of herbicides through the waxy cuticle of weed leaves, leading to enhanced efficacy.

  • Wetting and Spreading Agent: By reducing the surface tension of water, this compound allows spray droplets to spread more effectively across the leaf surface, providing better coverage of the active ingredient.[2][5] However, for applications where extensive wetting is the primary goal, alcohol ethoxylates with a higher degree of ethoxylation may be more effective.[9]

  • Compatibility Agent: In tank mixes containing multiple active ingredients or fertilizers, this compound can improve the compatibility and stability of the mixture, preventing the separation of components.[2]

Environmental and Safety Profile:

This compound is considered readily biodegradable.[7] However, like many surfactants, alcohol ethoxylates can exhibit toxicity to aquatic organisms, and therefore, care should be taken to avoid runoff into waterways.[1][2] From a safety perspective, it is considered safe for use in formulations when designed to be non-irritating.[10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 68131-39-5[7]
Synonyms C12-15 alcohols ethoxylated[7]
Appearance Liquid[11]
Melting Point 25 °C[7]
Density 0.93 g/cm³[7]

Performance Data (Illustrative)

AdjuvantConcentration in WaterSurface Tension (mN/m)Emulsion Stability (at 24h)
This compound 0.1% (w/v)3595%
C12-15 Pareth-70.1% (w/v)3290%
C12-15 Pareth-90.1% (w/v)3088%

Experimental Protocols

Detailed methodologies for evaluating the performance of this compound in agricultural adjuvant formulations are provided below.

Protocol 1: Determination of Surface Tension and Critical Micelle Concentration (CMC)

This protocol outlines the procedure for measuring the surface tension of aqueous solutions of this compound to determine its effectiveness as a wetting agent and to find its Critical Micelle Concentration (CMC).

Materials and Equipment:

  • Tensiometer (e.g., DCAT 21 or similar) with a Wilhelmy plate[12]

  • Distilled or deionized water

  • This compound

  • Glass beakers

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of this compound in distilled water (e.g., 1% w/v).

  • Create a series of dilutions from the stock solution to cover a range of concentrations (e.g., 0.001%, 0.01%, 0.1%, 0.5%, 1%).

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each dilution using the Wilhelmy plate method.[12] Ensure the plate is clean and properly wetted before each measurement.

  • Record the surface tension for each concentration.

  • Plot the surface tension as a function of the logarithm of the concentration.

  • The point at which the surface tension plateaus is the CMC.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Stock Solution (1% this compound in water) B Create Serial Dilutions (e.g., 0.001% to 1%) A->B C Calibrate Tensiometer B->C D Measure Surface Tension of each dilution (Wilhelmy Plate Method) C->D E Record Data D->E F Plot Surface Tension vs. log(Concentration) E->F G Determine Critical Micelle Concentration (CMC) F->G

Workflow for Surface Tension and CMC Determination.
Protocol 2: Evaluation of Emulsification Performance

This protocol describes a modified cylinder test to assess the ability of this compound to create and stabilize an emulsion of an oil-based pesticide mimic in water.[3][13]

Materials and Equipment:

  • 100 mL graduated glass cylinders with stoppers

  • This compound

  • A representative oil phase (e.g., a technical-grade pesticide solvent or a seed oil methyl ester)

  • Standard hard water (e.g., CIPAC Standard Water D)

  • Pipettes and beakers

Procedure:

  • Prepare a solution of the oil phase containing a set concentration of this compound (e.g., 5% w/w).

  • In a 100 mL graduated cylinder, add 5 mL of the oil/surfactant mixture.

  • Add 95 mL of standard hard water to the cylinder.

  • Stopper the cylinder and invert it 10-20 times to form an emulsion.

  • Place the cylinder in a rack at a constant temperature (e.g., 25°C) and let it stand undisturbed.

  • Record the volume of any separated phases (oil or cream at the top, sediment at the bottom) at time intervals of 30 minutes, 1 hour, 2 hours, and 24 hours.

  • Calculate the emulsion stability as a percentage: Emulsion Stability (%) = [(Total Volume - Volume of Separated Phases) / Total Volume] * 100.

  • Compare the results with a control (no surfactant) and other emulsifiers.

G cluster_formulation Formulation cluster_emulsification Emulsification cluster_evaluation Evaluation A Prepare Oil Phase with This compound (5%) B Add 5mL Oil Phase to 100mL Cylinder A->B C Add 95mL Hard Water B->C D Stopper and Invert Cylinder 10-20 times C->D E Let Stand Undisturbed D->E F Record Phase Separation at t = 0.5, 1, 2, 24h E->F G Calculate Emulsion Stability (%) F->G H Compare with Controls G->H

Workflow for Emulsification Stability Testing.

Conclusion

This compound is a versatile nonionic surfactant with specific advantages in agricultural formulations, particularly as an emulsifier and penetrant due to its lipophilic nature. The provided protocols offer a standardized framework for researchers to evaluate its performance and optimize its use in various pesticide and fertilizer delivery systems. Further research to generate comparative performance data against other adjuvants will be invaluable for formulating next-generation crop protection products.

References

Application Notes and Protocols for Laboratory Preparation of C12-15 Pareth-2 Based Microemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the laboratory-scale preparation and characterization of oil-in-water (O/W) microemulsions utilizing the non-ionic surfactant C12-15 Pareth-2. This document outlines the underlying principles, detailed experimental protocols, and essential characterization techniques for developing stable and effective microemulsion systems for various applications, including drug delivery.

Introduction to this compound Based Microemulsions

Microemulsions are thermodynamically stable, optically isotropic, and transparent or translucent systems composed of an oil phase, an aqueous phase, a surfactant, and often a cosurfactant.[1][2][3] this compound, a polyethylene glycol ether of a mixture of synthetic C12-15 fatty alcohols, is a versatile non-ionic surfactant widely used in cosmetic and pharmaceutical formulations for its emulsifying and solubilizing properties.[4][5][6] Its ability to reduce interfacial tension between oil and water facilitates the spontaneous formation of microemulsions with droplet sizes typically in the nanometer range.

These microemulsion systems offer several advantages for drug delivery, including enhanced solubilization of poorly water-soluble drugs, increased bioavailability, and improved stability.[1][4][7] This document will focus on the preparation of oil-in-water (O/W) microemulsions, where oil droplets are dispersed in a continuous aqueous phase.

Materials and Equipment

Materials
  • Surfactant: this compound

  • Oil Phase (Example): Isopropyl Myristate (IPM)[8][9][10]

  • Cosurfactant (Example): Propylene Glycol (PG)

  • Aqueous Phase: Deionized or distilled water

  • Active Pharmaceutical Ingredient (API): As required for the specific application.

Equipment
  • Analytical balance

  • Magnetic stirrer with stir bars

  • Beakers and graduated cylinders

  • Water bath or heating plate

  • Dynamic Light Scattering (DLS) instrument for particle size and Polydispersity Index (PDI) analysis

  • Zeta potential analyzer

  • Conductivity meter

  • pH meter

  • Viscometer

  • Transmission Electron Microscope (TEM) (optional)

Experimental Protocols

Phase Diagram Construction (Water Titration Method)

To determine the optimal concentrations of oil, surfactant, and cosurfactant for microemulsion formation, the construction of a pseudo-ternary phase diagram is essential. The water titration method is a common and effective technique for this purpose.

Protocol:

  • Prepare various mixtures of the oil phase (e.g., Isopropyl Myristate) and the surfactant/cosurfactant (S/CoS) mixture (e.g., this compound and Propylene Glycol) in different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).

  • Place a known weight of each oil and S/CoS mixture in a separate beaker.

  • Slowly titrate each mixture with the aqueous phase (deionized water) drop by drop while continuously stirring at a constant temperature (e.g., 25°C).

  • After each addition of water, visually observe the mixture for transparency and homogeneity.

  • The endpoint of the titration is the point at which the mixture turns from turbid to transparent, indicating the formation of a microemulsion.

  • Record the amount of water added to reach the clear point.

  • Plot the percentages of oil, S/CoS mixture, and water on a ternary phase diagram to delineate the microemulsion region.

Preparation of this compound Based Microemulsion

Once the microemulsion region is identified from the phase diagram, specific formulations can be prepared. The following is a general protocol for preparing an oil-in-water microemulsion.

Protocol:

  • Accurately weigh the required amounts of the oil phase (e.g., Isopropyl Myristate), surfactant (this compound), and cosurfactant (Propylene Glycol) based on a selected composition from the phase diagram.

  • In a beaker, mix the surfactant and cosurfactant to form the S/CoS mixture.

  • Add the oil phase to the S/CoS mixture and stir until a clear, homogenous solution is obtained. This forms the oil phase concentrate.

  • If incorporating an oil-soluble active pharmaceutical ingredient (API), dissolve it in the oil phase concentrate at this stage with gentle heating if necessary.

  • Slowly add the aqueous phase (deionized water) to the oil phase concentrate drop by drop with continuous stirring using a magnetic stirrer.

  • Continue stirring until a transparent and homogenous microemulsion is formed.

  • If a water-soluble API is to be incorporated, it should be dissolved in the aqueous phase before its addition to the oil phase concentrate.

Logical Workflow for Microemulsion Preparation:

G cluster_prep Preparation of Phases cluster_emulsification Emulsification A Weigh Oil, Surfactant, Cosurfactant B Mix Surfactant and Cosurfactant (S/CoS) A->B C Add Oil to S/CoS Mixture B->C D Dissolve Oil-Soluble API (Optional) C->D G Slowly Add Aqueous Phase to Oil Phase Concentrate D->G E Prepare Aqueous Phase F Dissolve Water-Soluble API (Optional) E->F F->G H Continuous Stirring G->H I Formation of Transparent Microemulsion H->I G Start Prepared Microemulsion Visual Visual Inspection (Clarity, Homogeneity) Start->Visual DLS Droplet Size & PDI (Dynamic Light Scattering) Start->DLS Zeta Zeta Potential Start->Zeta Conductivity Electrical Conductivity Start->Conductivity pH pH Measurement Start->pH Viscosity Viscosity Measurement Start->Viscosity End Characterized Microemulsion Visual->End DLS->End Zeta->End Conductivity->End pH->End Viscosity->End

References

Application Notes and Protocols: C12-15 PARETH-2 as a Wetting Agent in Industrial Cleaning Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of C12-15 PARETH-2, a nonionic surfactant, and its application as a wetting agent in industrial cleaning formulations. This document details its mechanism of action, performance characteristics, and provides protocols for its evaluation and use.

Introduction to this compound

This compound is a polyethylene glycol ether of a mixture of synthetic C12-15 fatty alcohols with an average of two moles of ethylene oxide.[1] As a nonionic surfactant, it is characterized by its excellent wetting, emulsifying, and cleaning properties.[2] Its chemical structure, consisting of a hydrophobic C12-15 alkyl chain and a short hydrophilic polyethylene glycol chain, allows it to reduce the surface tension of aqueous solutions, promoting the wetting of various surfaces. This makes it a valuable component in industrial cleaners designed for metal surfaces, hard surfaces, and textiles.[3][4][5]

Key Properties:

  • Excellent Wetting: Rapidly reduces the surface tension of water, allowing cleaning solutions to spread evenly and penetrate soils.[6]

  • Good Emulsification: Effectively disperses oils and greases in aqueous solutions.[6]

  • Biodegradability: Readily biodegradable, making it a more environmentally friendly choice.[7]

  • Low Foaming Potential: Its short ethoxylate chain contributes to lower foam production compared to more highly ethoxylated surfactants, which is advantageous in spray and high-agitation cleaning systems.[2]

  • Synergistic Effects: Can be used in combination with other surfactants (anionic, cationic, or other nonionics) to enhance overall cleaning performance.[8]

Mechanism of Action as a Wetting Agent

The primary function of a wetting agent is to lower the surface tension of a liquid, allowing it to spread more easily across a solid surface. In an aqueous cleaning formulation, water's high surface tension (approximately 72 mN/m) causes it to bead up on many surfaces, particularly those that are oily or hydrophobic.

This compound molecules orient themselves at the air-water and solid-water interfaces. The hydrophobic alkyl tails penetrate the soil and are repelled by the water, while the hydrophilic ether heads are attracted to the water. This molecular arrangement disrupts the cohesive forces between water molecules, leading to a significant reduction in surface tension. This allows the cleaning solution to overcome the surface energy of the substrate, spread out, and penetrate the soil, lifting it from the surface to be washed away.

G cluster_0 High Surface Tension (Water Alone) cluster_1 Low Surface Tension (with this compound) Water_Molecule_1 Water Droplet Substrate_1 Substrate Contact_Angle_1 High Contact Angle High_ST_Node Beading Water_Molecule_2 Water Droplet with Surfactant Substrate_2 Substrate Contact_Angle_2 Low Contact Angle Low_ST_Node Spreading & Wetting Initial_State Initial State cluster_0 cluster_0 Initial_State->cluster_0 Addition of Water cluster_1 cluster_1 Initial_State->cluster_1 Addition of this compound Solution Final_State Wetting Action G start Start prep_solution Prepare this compound Solutions (0.001% to 1%) start->prep_solution calibrate Calibrate Tensiometer prep_solution->calibrate clean_plate Clean Wilhelmy Plate calibrate->clean_plate measure Measure Surface Tension for each concentration clean_plate->measure plot Plot Surface Tension vs. Concentration measure->plot determine_cmc Determine CMC plot->determine_cmc end_process End determine_cmc->end_process G cluster_0 Formulation Components Water Water Mixing_Vessel Mixing Vessel Water->Mixing_Vessel 1. Add Solvent Surfactants This compound (Wetting Agent) + Other Surfactants Surfactants->Mixing_Vessel 3. Add Surfactants Builders Builders (e.g., Phosphates, Citrates) Builders->Mixing_Vessel 2. Dissolve Builders Solvents Solvents (e.g., Glycol Ethers) Solvents->Mixing_Vessel 4. Add Co-solvents Additives Additives (Preservatives, Dyes, etc.) Additives->Mixing_Vessel 5. Add Final Additives

References

Application Notes and Protocols for Evaluating C12-15 Pareth-2 in In-Vitro Drug Permeability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-15 Pareth-2 is a non-ionic surfactant and polyethylene glycol ether of a mixture of synthetic C12-15 fatty alcohols, with an average of two moles of ethylene oxide.[1][2] It is utilized in various cosmetic and personal care products as a surfactant and emulsifier to improve the stability and texture of formulations.[1] In the pharmaceutical field, it has applications as a solubilizer, which suggests its potential to enhance the bioavailability of drugs.[1] This document provides detailed application notes and protocols for the investigation of this compound as a potential drug permeability enhancer in in-vitro cell culture models, such as the Caco-2 cell monolayer assay.

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in-vitro model for predicting intestinal drug absorption.[3] When cultured on semi-permeable supports, these cells differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal epithelial barrier.[3] Non-ionic surfactants, in general, have been shown to enhance the permeability of drugs across Caco-2 cell monolayers, often through the fluidization of the cell membrane or the opening of tight junctions. It is crucial to determine the optimal concentration of such a surfactant that enhances permeability without causing significant cytotoxicity.[3]

Key Considerations for Using this compound

Before initiating permeability studies, it is imperative to characterize the effects of this compound on the chosen cell model. The following preliminary studies are essential:

  • Cytotoxicity Assessment: To determine the non-toxic concentration range of this compound for the experimental cells.

  • Monolayer Integrity Evaluation: To assess the impact of this compound on the integrity of the cell monolayer, typically by measuring Transepithelial Electrical Resistance (TEER).

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

This protocol outlines the procedure to determine the concentration-dependent cytotoxicity of this compound on Caco-2 cells.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Caco-2 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., cell culture medium or PBS). Perform serial dilutions to obtain a range of working concentrations.

  • Treatment: After 24 hours, remove the medium from the wells and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound) and a negative control (medium only).

  • Incubation: Incubate the plates for a period relevant to the intended permeability assay (e.g., 2 to 24 hours).

  • MTT Assay:

    • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability). For permeability assays, select concentrations that show high cell viability (e.g., >90%).

Protocol 2: Evaluation of Caco-2 Monolayer Integrity using Transepithelial Electrical Resistance (TEER)

This protocol describes the measurement of TEER to assess the effect of this compound on the integrity of the Caco-2 cell monolayer.

Materials:

  • Differentiated Caco-2 cell monolayers on permeable supports (e.g., Transwell® inserts)

  • This compound solutions (at non-toxic concentrations determined in Protocol 1)

  • TEER meter with an electrode set (e.g., EVOM2™)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

Procedure:

  • Monolayer Culture: Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a confluent monolayer with stable TEER values.

  • Initial TEER Measurement: Before adding this compound, wash the monolayers with pre-warmed transport buffer and measure the initial TEER of each insert.

  • Treatment: Add pre-warmed transport buffer containing different non-toxic concentrations of this compound to the apical side of the inserts. Add fresh transport buffer to the basolateral side.

  • Time-Course Measurement: Measure the TEER at various time points (e.g., 30, 60, 90, 120 minutes) during the exposure to this compound.

  • Data Analysis:

    • Subtract the resistance of a blank insert (without cells) from the measured resistance of the cell monolayers.

    • Multiply the result by the surface area of the insert to obtain the TEER value in Ω·cm².

    • Plot the percentage change in TEER relative to the initial reading over time for each concentration of this compound. A significant drop in TEER indicates a disruption of the monolayer integrity.

Protocol 3: In-Vitro Drug Permeability Assay

This protocol details the steps to evaluate the effect of this compound on the permeability of a model drug across the Caco-2 cell monolayer.

Materials:

  • Differentiated Caco-2 cell monolayers on permeable supports with stable TEER values.

  • Model drug (e.g., a poorly permeable compound like Lucifer yellow or a specific drug of interest).

  • This compound at a selected non-toxic and minimally disruptive concentration (based on Protocols 1 and 2).

  • Transport buffer (e.g., HBSS).

  • Analytical method for quantifying the model drug (e.g., fluorescence spectroscopy, LC-MS/MS).

Procedure:

  • Monolayer Preparation: Wash the differentiated Caco-2 monolayers with pre-warmed transport buffer and allow them to equilibrate for 30 minutes at 37°C. Measure the initial TEER to confirm monolayer integrity.

  • Preparation of Dosing Solution: Prepare the dosing solution by dissolving the model drug in the transport buffer with and without the selected concentration of this compound.

  • Apical to Basolateral (A-B) Permeability:

    • Add the dosing solution to the apical (A) compartment of the Transwell® inserts.

    • Add fresh transport buffer to the basolateral (B) compartment.

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh transport buffer.

  • Basolateral to Apical (B-A) Permeability (Optional): To investigate efflux, perform the permeability assay in the reverse direction.

  • Sample Analysis: Quantify the concentration of the model drug in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment (mol/s).

      • A is the surface area of the membrane (cm²).

      • C0 is the initial concentration of the drug in the donor compartment (mol/cm³).

    • Compare the Papp values of the model drug with and without this compound. An increase in the Papp value in the presence of this compound indicates permeability enhancement.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on Caco-2 Cells (MTT Assay)

This compound Conc. (µg/mL)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.2500.085100.0
11.2350.07998.8
101.1980.09195.8
501.0500.10284.0
1000.7500.06560.0
2000.4250.05334.0

Note: This is example data. Actual results must be experimentally determined.

Table 2: Hypothetical Effect of this compound on Caco-2 Monolayer TEER

This compound Conc. (µg/mL)Initial TEER (Ω·cm²)TEER after 120 min (Ω·cm²)% Change in TEER
0 (Control)450 ± 25440 ± 28-2.2
10455 ± 30430 ± 26-5.5
50448 ± 22350 ± 35-21.9

Note: This is example data. Actual results must be experimentally determined.

Table 3: Hypothetical Permeability Enhancement of a Model Drug by this compound

TreatmentModel Drug Papp (A-B) (x 10⁻⁶ cm/s)Enhancement Ratio
Control (Model Drug only)1.5 ± 0.21.0
Model Drug + 10 µg/mL this compound4.5 ± 0.53.0

Note: This is example data. Actual results must be experimentally determined.

Visualization of Workflows and Mechanisms

Experimental_Workflow cluster_prep Preliminary Studies cluster_main Permeability Assay cluster_analysis Data Analysis Cytotoxicity Protocol 1: Cytotoxicity Assay (MTT) IC50 Determine IC50 & Non-toxic Conc. Cytotoxicity->IC50 TEER_eval Protocol 2: TEER Measurement TEER_change Analyze % TEER Change TEER_eval->TEER_change Permeability Protocol 3: Drug Permeability Assay Papp Calculate Papp & Enhancement Ratio Permeability->Papp IC50->TEER_eval TEER_change->Permeability End Conclusion: Evaluate this compound as a Permeability Enhancer Papp->End Start Start: Caco-2 Cell Culture Start->Cytotoxicity

Caption: Experimental workflow for evaluating this compound.

Signaling_Pathway cluster_membrane Cell Membrane Interaction cluster_effects Potential Mechanisms of Permeability Enhancement cluster_outcome Result Surfactant This compound (Non-ionic Surfactant) Membrane Cell Membrane Surfactant->Membrane Interaction Fluidization Membrane Fluidization Membrane->Fluidization TJ_Opening Tight Junction Modulation Membrane->TJ_Opening Transcellular Increased Transcellular Transport Fluidization->Transcellular Paracellular Increased Paracellular Transport TJ_Opening->Paracellular Permeability Enhanced Drug Permeability Transcellular->Permeability Paracellular->Permeability

Caption: Proposed mechanism for permeability enhancement.

Logical_Relationship Concentration This compound Concentration Viability Cell Viability Concentration->Viability inversely affects Integrity Monolayer Integrity (TEER) Concentration->Integrity inversely affects Permeability Drug Permeability (Papp) Concentration->Permeability directly affects Optimal_Window Optimal Concentration Window Viability->Optimal_Window determines upper limit Integrity->Optimal_Window determines upper limit Permeability->Optimal_Window determines lower limit for effect

Caption: Relationship between concentration and effects.

References

Troubleshooting & Optimization

Troubleshooting phase separation in C12-15 PARETH-2 formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing phase separation in formulations containing C12-15 PARETH-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my formulation?

This compound is a nonionic surfactant, specifically an ethoxylated alcohol. It consists of a C12-15 fatty alcohol and an average of 2 moles of ethylene oxide. It is widely used in pharmaceutical and cosmetic formulations as an emulsifier, solubilizer, and wetting agent due to its ability to reduce the surface tension between different phases (e.g., oil and water), creating a stable mixture.

Q2: What is phase separation and why is it occurring in my this compound formulation?

Phase separation is the phenomenon where a previously stable, homogeneous formulation separates into two or more distinct layers. In this compound formulations, this is often linked to its cloud point . The cloud point is the temperature at which the nonionic surfactant becomes insoluble in water, leading to a cloudy appearance and eventual separation. This can be triggered by several factors, including temperature changes, pH shifts, the presence of electrolytes, and interactions with other formulation components.

Troubleshooting Guide

Issue 1: Formulation becomes cloudy and separates upon heating.

Question: My formulation containing this compound was stable at room temperature, but it turned cloudy and separated when I increased the temperature. Why is this happening and how can I fix it?

Answer: This phenomenon is characteristic of reaching the cloud point of the this compound surfactant in your specific formulation. Above this temperature, the hydrogen bonds between the water molecules and the ethylene oxide chains of the surfactant break, causing the surfactant to dehydrate and come out of solution.

Troubleshooting Steps:

  • Determine the Cloud Point: First, you need to experimentally determine the cloud point of your current formulation. This will confirm if the separation temperature corresponds to this value.

  • Modify the Formulation: To increase the cloud point and improve temperature stability, consider the following adjustments:

    • Increase the Ethylene Oxide (EO) Chain Length: If possible, switch to a C12-15 Pareth with a higher degree of ethoxylation (e.g., C12-15 PARETH-7). A higher EO number generally leads to a higher cloud point.

    • Add a Hydrotrope: Incorporating a hydrotrope, such as sodium xylene sulfonate, can increase the cloud point of your formulation.

    • Incorporate an Anionic Surfactant: Blending this compound with a small amount of an anionic surfactant can increase the formulation's overall temperature stability.

Experimental Protocol: Cloud Point Determination

Objective: To determine the temperature at which a 1% aqueous solution of the this compound formulation becomes cloudy.

Materials:

  • Your this compound formulation

  • Distilled or deionized water

  • Heating magnetic stirrer

  • Water bath

  • Thermometer

  • Test tube

Methodology:

  • Prepare a 1% aqueous solution of your formulation.

  • Place 50 mL of this solution into a test tube.

  • Immerse the test tube in a water bath placed on a heating magnetic stirrer.

  • Begin heating the water bath at a rate of approximately 1-2°C per minute while gently stirring the solution in the test tube.

  • Observe the solution closely. The temperature at which the solution first shows a distinct cloudiness is the cloud point.

  • To confirm, remove the test tube from the heat and allow it to cool. The temperature at which the solution becomes clear again should be recorded as well.

Issue 2: Phase separation occurs after adding salts or buffers.

Question: My emulsion was stable, but after adding an electrolyte (e.g., NaCl, phosphate buffer), it separated into layers. What is the cause?

Answer: The addition of electrolytes can significantly depress the cloud point of nonionic surfactants like this compound. This is often referred to as a "salting-out" effect. The ions from the salt compete with the surfactant for water molecules, leading to dehydration of the surfactant's ethylene oxide chains and a reduction in its water solubility, which in turn causes phase separation even at room temperature.

Troubleshooting Steps:

  • Reduce Electrolyte Concentration: The most straightforward solution is to decrease the concentration of the salt or buffer in your formulation to the minimum required level.

  • Select Different Electrolytes: Different salts have varying effects on the cloud point. Divalent and trivalent ions (e.g., Ca²⁺, Mg²⁺, Al³⁺) have a much stronger salting-out effect than monovalent ions (e.g., Na⁺, K⁺). If possible, switch to a different salt.

  • Increase Surfactant Concentration: A higher concentration of this compound may provide greater stability against the effects of electrolytes.

  • Add a Stabilizer: Consider adding a stabilizing agent, such as a polymeric surfactant or a hydrocolloid, which can help to prevent the coalescence of the dispersed phase.

Data Presentation: Effect of Electrolytes on Cloud Point

Electrolyte (at 0.1 M)Typical Cloud Point Depression (°C)
NaCl5 - 10
KCl4 - 8
CaCl₂15 - 25
MgSO₄20 - 30

Note: These are illustrative values. The actual depression will depend on the specific formulation.

Issue 3: My formulation is unstable at a specific pH.

Question: I have observed that my this compound formulation is only stable within a narrow pH range. Why does pH affect stability?

Answer: While this compound itself is a nonionic surfactant and is generally stable across a wide pH range, other components in your formulation may be pH-sensitive. For instance, if your formulation contains acidic or basic active ingredients, or other excipients like polymers or fatty acids, their charge and solubility can change with pH. This can disrupt the emulsion system stabilized by the this compound, leading to phase separation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting pH-related stability issues.

G cluster_0 start Phase Separation Observed After pH Adjustment q1 Are other ionizable ingredients present in the formulation? start->q1 p1 Identify pKa of ionizable ingredients. q1->p1 Yes check_surfactant Investigate potential hydrolysis of This compound under extreme pH and high temperature. q1->check_surfactant No a1_yes Yes a1_no No p2 Adjust formulation pH away from the pKa. p1->p2 p3 Consider a different buffering system. p2->p3 q2 Is the active pharmaceutical ingredient (API) stable at the new pH? p3->q2 end_success Formulation Stabilized q2->end_success Yes end_fail Re-evaluate formulation strategy. Consider alternative stabilizers. q2->end_fail No a2_yes Yes a2_no No

Caption: Troubleshooting logic for pH-induced phase separation.

Impact of pH and temperature on the stability of C12-15 PARETH-2 emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH and temperature on the stability of C12-15 Pareth-2 emulsions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as an emulsifier?

This compound is a non-ionic surfactant belonging to the alcohol ethoxylate family.[1][2][3] It is synthesized by reacting C12-15 fatty alcohols with ethylene oxide.[2] Its structure consists of a hydrophobic C12-15 alkyl chain and a hydrophilic polyethylene glycol ether chain. This amphiphilic nature allows it to adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation of a stable emulsion.[2]

Q2: How do pH and temperature generally affect the stability of emulsions stabilized with non-ionic surfactants like this compound?

As a non-ionic surfactant, this compound is generally considered stable over a wide pH range.[4][5] However, extreme pH values can potentially lead to the hydrolysis of the ether linkages over extended periods, especially at elevated temperatures.

Temperature has a more pronounced effect on the stability of emulsions stabilized by non-ionic surfactants.[6] As the temperature increases, the hydration of the hydrophilic head groups decreases, which can lead to a phenomenon known as "clouding."[6] The temperature at which this occurs is called the cloud point. Approaching or exceeding the cloud point can cause irreversible emulsion breakdown.[6]

Q3: What are the common signs of instability in our this compound emulsions?

Common signs of emulsion instability include:

  • Creaming: The formation of a concentrated layer of the dispersed phase at the top or bottom of the emulsion due to density differences. This is often a precursor to coalescence.

  • Flocculation: The aggregation of dispersed droplets into loose clusters.

  • Coalescence: The merging of small droplets to form larger ones, which can eventually lead to complete phase separation.

  • Phase Separation: The complete separation of the oil and water phases into two distinct layers.

  • Changes in Viscosity: A significant increase or decrease in the emulsion's viscosity can indicate changes in the internal structure and stability.

Troubleshooting Guides

Problem: My this compound emulsion is showing signs of creaming.

dot

Start Creaming Observed CheckViscosity Is the viscosity of the continuous phase too low? Start->CheckViscosity IncreaseViscosity Increase viscosity with a thickening agent (e.g., xanthan gum, carbomer). CheckViscosity->IncreaseViscosity Yes CheckDropletSize Are the dispersed phase droplets too large? CheckViscosity->CheckDropletSize No Stable Emulsion Stabilized IncreaseViscosity->Stable Homogenize Increase homogenization time or energy to reduce droplet size. CheckDropletSize->Homogenize Yes CheckDensity Is there a significant density difference between the phases? CheckDropletSize->CheckDensity No Homogenize->Stable AdjustDensity Adjust the density of the continuous phase if possible. CheckDensity->AdjustDensity Yes CheckDensity->Stable No AdjustDensity->Stable

Caption: Troubleshooting workflow for creaming in emulsions.

Problem: My this compound emulsion has separated into two distinct layers (coalescence).

dot

Start Phase Separation Observed CheckEmulsifier Is the concentration of this compound sufficient? Start->CheckEmulsifier IncreaseEmulsifier Increase the concentration of this compound. CheckEmulsifier->IncreaseEmulsifier No CheckTemp Was the emulsion exposed to high temperatures near or above the cloud point? CheckEmulsifier->CheckTemp Yes Reformulate Reformulate Emulsion IncreaseEmulsifier->Reformulate ControlTemp Ensure storage and processing temperatures are well below the cloud point. CheckTemp->ControlTemp Yes CheckpH Is the pH of the emulsion at an extreme (highly acidic or alkaline)? CheckTemp->CheckpH No ControlTemp->Reformulate AdjustpH Adjust pH to a neutral or near-neutral range. CheckpH->AdjustpH Yes CheckpH->Reformulate No AdjustpH->Reformulate Start Emulsion Formulation Visual Visual Assessment (Creaming, Phase Separation) Start->Visual ParticleSize Particle Size & PDI Analysis (Dynamic Light Scattering) Start->ParticleSize Zeta Zeta Potential Measurement Start->Zeta Accelerated Accelerated Stability Testing (Freeze-Thaw, High Temp) Start->Accelerated Data Data Analysis & Stability Conclusion Visual->Data ParticleSize->Data Zeta->Data Accelerated->Data

References

Navigating the Industrial Scale Synthesis of C12-15 PARETH-2: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the industrial scale synthesis of the nonionic surfactant C12-15 Pareth-2, a myriad of challenges can arise. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions to navigate the complexities of the ethoxylation process, ensuring a safe, efficient, and high-quality production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Problem ID Issue Potential Causes Troubleshooting/Solutions
P-01 High Levels of Unreacted C12-15 Fatty Alcohol 1. Insufficient catalyst activity or concentration.2. Low reaction temperature.3. Inadequate mixing of reactants.4. Short reaction time.1. Verify catalyst quality and concentration. Consider a slight increase in catalyst loading.2. Gradually increase the reaction temperature within the recommended range (typically 120-180°C), monitoring for side reactions.[1]3. Ensure the agitator is functioning correctly and providing sufficient turbulence.4. Extend the reaction time to allow for complete conversion.
P-02 Broad Molecular Weight Distribution (Polydispersity) 1. Use of conventional basic catalysts (e.g., KOH, NaOH).2. Poor temperature control, leading to "hot spots".3. Inconsistent ethylene oxide feed rate.1. For a narrower distribution, consider using more selective catalysts like certain acidic catalysts or specialized heterogeneous catalysts, though this may increase byproduct formation.[2]2. Optimize the reactor's cooling system to maintain a uniform temperature profile.[3]3. Ensure a steady and controlled addition of ethylene oxide throughout the reaction.
P-03 High Polyethylene Glycol (PEG) Content 1. Presence of water in the fatty alcohol feedstock or catalyst.2. High reaction temperatures.3. Certain basic catalysts can promote PEG formation.[2]1. Thoroughly dry the fatty alcohol and ensure the catalyst is anhydrous before starting the reaction.[4]2. Operate at the lower end of the effective temperature range.3. Select a catalyst known for lower PEG formation. Post-reaction purification via fractional crystallization can also remove PEGs.
P-04 Presence of 1,4-Dioxane 1. Primarily formed as a byproduct, especially with acidic catalysts or during subsequent sulfation processes.[5]2. High reaction temperatures can favor its formation.1. Opt for basic catalysts (e.g., KOH) over acidic ones.[2]2. Maintain strict temperature control.[1]3. Post-synthesis vacuum stripping can help remove residual 1,4-dioxane.
P-05 Catalyst Deactivation 1. Poisoning by impurities in the feedstock (e.g., water, sulfur compounds).2. Fouling by polymer buildup on the catalyst surface.3. Thermal degradation at excessively high temperatures.1. Ensure high purity of raw materials.2. Implement a regular catalyst regeneration or replacement schedule.3. Operate within the recommended temperature limits for the specific catalyst.
P-06 Runaway Reaction 1. Accumulation of unreacted ethylene oxide due to low catalyst activity or insufficient cooling.2. Loss of cooling system function.1. The ethoxylation reaction is highly exothermic; ensure the ethylene oxide feed rate does not exceed the reactor's cooling capacity.[1][6]2. Implement robust temperature and pressure monitoring with automated emergency shutdown systems.[6][7]3. Ensure proper inerting of the reactor headspace with nitrogen.[7]

Frequently Asked Questions (FAQs)

Synthesis and Reaction Parameters

  • Q1: What are the typical starting materials for the industrial synthesis of this compound? A1: The primary starting materials are a blend of C12 to C15 fatty alcohols and ethylene oxide.[8] The fatty alcohols can be derived from petrochemical sources or through the hydrogenation of fatty acids from natural oils. A catalyst, typically a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH), is also required.[1][9]

  • Q2: What is the role of the catalyst in the ethoxylation process? A2: The catalyst, usually a base, deprotonates the fatty alcohol to form an alkoxide. This alkoxide is a more potent nucleophile that then attacks the ethylene oxide ring, initiating the polymerization process. The catalyst is regenerated in the process and continues to facilitate the addition of more ethylene oxide units.

  • Q3: How does reaction temperature affect the synthesis of this compound? A3: Reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to a higher likelihood of side reactions, such as the formation of polyethylene glycols (PEGs) and 1,4-dioxane.[2] A typical industrial process operates between 120°C and 180°C.[1][10]

Product Quality and Analysis

  • Q4: What is the significance of the "2" in this compound? A4: The "2" indicates that on average, there are two moles of ethylene oxide reacted per mole of the C12-15 fatty alcohol.[8][11] It's important to note that this is an average, and the final product will contain a distribution of molecules with varying numbers of ethoxylate groups.

  • Q5: How is the molecular weight distribution of this compound determined? A5: The molecular weight distribution, or oligomer distribution, is a key quality parameter. It is typically analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with Size-Exclusion Chromatography (SEC) or Gas Chromatography (GC) after derivatization.

  • Q6: What are the common impurities in industrial-grade this compound and how are they quantified? A6: Common impurities include unreacted C12-15 fatty alcohols, polyethylene glycols (PEGs), and residual ethylene oxide and 1,4-dioxane.

    • Unreacted Fatty Alcohols and PEGs: Quantified by Gas Chromatography (GC-FID).[12]

    • Residual Ethylene Oxide: Measured using methods outlined in standards like ASTM D2959-95 or by headspace GC analysis.[13][14]

    • 1,4-Dioxane: Typically analyzed by Headspace GC-MS.[15][16]

Safety and Handling

  • Q7: What are the primary safety concerns associated with the industrial scale synthesis of this compound? A7: The main safety hazards stem from the use of ethylene oxide, which is highly flammable, explosive, and toxic. The ethoxylation reaction itself is highly exothermic and can lead to a runaway reaction if not properly controlled.[1][6][7] Strict adherence to safety protocols, including proper reactor design, inert gas blanketing, and emergency relief systems, is crucial.[7][17]

  • Q8: What are the recommended handling procedures for ethylene oxide? A8: Ethylene oxide should be handled in a closed system under an inert atmosphere (e.g., nitrogen). Personnel must be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and respiratory protection.[17] Areas where ethylene oxide is used should have continuous monitoring for leaks.

Experimental Protocols

Protocol 1: Determination of Unreacted Fatty Alcohol and Oligomer Distribution by GC-FID

Objective: To quantify the amount of unreacted C12-15 fatty alcohol and determine the distribution of ethoxylate oligomers in the final product.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • High-temperature capillary column (e.g., SE54, 20m x 0.32mm i.d., 0.15 µm film thickness)[12]

Reagents:

  • This compound sample

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Internal standard (e.g., n-nonanol)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample into a vial.

  • Add a precise volume of the internal standard solution.

  • Add the derivatizing agent (BSTFA) to the vial to convert the hydroxyl groups to more volatile trimethylsilyl (TMS) ethers.

  • Heat the vial at a specified temperature (e.g., 60°C) for a set time to ensure complete derivatization.

  • Cool the sample to room temperature.

  • GC Analysis:

    • Injector Temperature: 300°C

    • Detector Temperature: 400°C[12]

    • Carrier Gas: Helium at a constant flow of 2 mL/min[12]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp at 6°C/min to 390°C.

      • Hold at 390°C for 11 minutes.[12]

  • Quantification: Identify and quantify the peaks corresponding to the TMS-derivatized unreacted fatty alcohols and the different ethoxylate oligomers by comparing their retention times and peak areas to those of known standards.

Protocol 2: Analysis of 1,4-Dioxane by Headspace GC-MS

Objective: To determine the concentration of residual 1,4-dioxane in the this compound product.

Instrumentation:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Headspace Autosampler

Reagents:

  • This compound sample

  • 1,4-Dioxane standard

  • Deuterated 1,4-dioxane-d8 (internal standard)

  • Dichloromethane

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample into a headspace vial.

    • Add a precise amount of the 1,4-dioxane-d8 internal standard.

    • Add dichloromethane to the vial and seal it.

  • Headspace Incubation: Heat the vial in the headspace autosampler at a set temperature (e.g., 80°C) for a specified time (e.g., 16-18 hours) to allow the volatile components to partition into the headspace.[15]

  • GC-MS Analysis:

    • Inject a sample of the headspace gas into the GC-MS.

    • Use a suitable capillary column (e.g., DB-5 type).

    • Set the GC oven temperature program to adequately separate 1,4-dioxane from other volatile components.

    • Operate the mass spectrometer in Single Ion Monitoring (SIM) mode, monitoring characteristic ions for 1,4-dioxane (m/z 88) and 1,4-dioxane-d8 (m/z 96).

  • Quantification: Calculate the concentration of 1,4-dioxane in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.

Visualizations

Ethoxylation_Process_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Fatty_Alcohol C12-15 Fatty Alcohol Feedstock Drying Feedstock Drying (Water Removal) Fatty_Alcohol->Drying Catalyst Alkaline Catalyst (e.g., KOH) Catalyst->Drying Reactor Ethoxylation Reactor (120-180°C, 1-2 bar) Drying->Reactor Neutralization Neutralization (e.g., with Lactic Acid) Reactor->Neutralization EO_Feed Ethylene Oxide Feed EO_Feed->Reactor Filtering Catalyst Removal Neutralization->Filtering Stripping Vacuum Stripping (Removal of residual EO/Dioxane) Filtering->Stripping Final_Product This compound Stripping->Final_Product

Caption: Industrial synthesis workflow for this compound.

Troubleshooting_Logic Start Product Fails QC Specification High_Unreacted_Alcohol High Unreacted Alcohol? Start->High_Unreacted_Alcohol Broad_MWD Broad Molecular Weight Distribution? High_Unreacted_Alcohol->Broad_MWD No Check_Catalyst Check Catalyst Activity & Concentration High_Unreacted_Alcohol->Check_Catalyst Yes High_PEG High PEG Content? Broad_MWD->High_PEG No Change_Catalyst Consider Narrow-Range Catalyst Broad_MWD->Change_Catalyst Yes Check_Water_Content Check Feedstock for Water High_PEG->Check_Water_Content Yes Pass Product Passes QC High_PEG->Pass No Increase_Temp_Time Increase Reaction Temp/Time Check_Catalyst->Increase_Temp_Time Check_Mixing Verify Agitation Increase_Temp_Time->Check_Mixing Check_Mixing->Pass Optimize_Temp_Control Optimize Temperature Control Change_Catalyst->Optimize_Temp_Control Optimize_Temp_Control->Pass Lower_Reaction_Temp Lower Reaction Temperature Check_Water_Content->Lower_Reaction_Temp Lower_Reaction_Temp->Pass

Caption: Troubleshooting decision tree for this compound synthesis.

References

Strategies to prevent the degradation of C12-15 PARETH-2 in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the stabilization of C12-15 PARETH-2 in formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most common degradation pathway for this compound, an ethoxylated alcohol, is auto-oxidation of the polyoxyethylene (ether) chain. This is a free-radical chain reaction initiated by factors such as heat, UV light, and the presence of transition metal ions (e.g., iron, copper). This process can lead to the formation of hydroperoxides, which can further break down into undesirable byproducts like aldehydes and carboxylic acids.

Q2: What are the common signs of this compound degradation in a formulation?

A2: Degradation can manifest in several ways:

  • pH Drop: Formation of acidic byproducts (carboxylic acids) will lower the formulation's pH over time.

  • Odor Formation: The generation of low molecular weight aldehydes can produce a sharp, unpleasant, or rancid odor.

  • Color Change: Byproducts may cause the formulation to develop a yellow or brown tint.

  • Performance Issues: Degradation can impact the emulsifying and solubilizing properties of the surfactant, potentially leading to phase separation or changes in viscosity.

Q3: How does pH affect the stability of this compound?

A3: this compound is generally stable across a pH range of 4 to 9.[1] While extreme pH conditions can promote hydrolysis of the ether linkages, the more significant risk within typical formulation parameters is auto-oxidation, which is not strictly pH-dependent but can be accelerated by metal ions that are more soluble at certain pH values.

Q4: What is the role of an antioxidant in preventing degradation?

A4: Antioxidants are crucial for preventing auto-oxidation. They function as free-radical scavengers, interrupting the chain reaction before it can significantly degrade the ethoxylate chain.[2] Primary antioxidants donate a hydrogen atom to quench free radicals, while secondary antioxidants work through other mechanisms.[2] Combining them often yields a synergistic effect.[2][3]

Q5: Why are chelating agents recommended for stabilizing formulations with this compound?

A5: Chelating agents, or sequestrants, bind to and inactivate trace metal ions that may be present in the formulation from raw materials or processing equipment.[3][4] These metal ions act as catalysts, dramatically accelerating the rate of auto-oxidation.[4] By sequestering these ions, chelating agents significantly enhance the stability of the formulation and can potentiate the effectiveness of antioxidants.[3][4]

Troubleshooting Guide

Problem 1: My formulation's pH is drifting downwards over several weeks.

  • Potential Cause: This is a classic indicator of auto-oxidation. The polyoxyethylene chain of the this compound is likely oxidizing to form acidic byproducts, such as formic acid or other carboxylic acids.

  • Troubleshooting Steps:

    • Review for Pro-oxidants: Check if your formulation contains any ingredients known to be pro-oxidants or if there is a known source of metal ion contamination.

    • Incorporate a Chelating Agent: Add a chelating agent like Disodium EDTA or Sodium Phytate to the aqueous phase during formulation. This will sequester catalytic metal ions.[2][4]

    • Add an Antioxidant System: Introduce an effective antioxidant. BHT (Butylated Hydroxytoluene) is a common choice for non-aqueous phases, while water-soluble antioxidants can also be effective. A combination of antioxidants can provide broader protection.[2]

    • Control Headspace Oxygen: When manufacturing and packaging, consider purging the headspace with an inert gas like nitrogen to minimize contact with oxygen.

Problem 2: An "off-odor" has developed in my product during stability testing.

  • Potential Cause: Unpleasant, sharp, or rancid odors are often due to the formation of volatile aldehydes, which are secondary byproducts of ethoxylate auto-oxidation.

  • Troubleshooting Steps:

    • Confirm the Source: While this compound is a likely candidate, also evaluate other susceptible ingredients in your formula, such as fragrances or unsaturated oils.

    • Implement a Robust Antioxidant/Chelator System: This is the most direct solution. The combination of a chelating agent to prevent initiation and an antioxidant to stop propagation is highly effective.[3][5] Refer to the tables below for suggestions.

    • Protect from Light: Store the formulation in opaque or UV-protective packaging. Light, especially UV, can provide the energy to initiate the free-radical chain reaction.[2]

Problem 3: The viscosity of my emulsion has decreased, or it is showing signs of instability.

  • Potential Cause: The degradation of this compound can compromise its function as an emulsifier or stabilizer. The breakdown of the ethoxylate chain alters its hydrophilic-lipophilic balance (HLB), reducing its effectiveness at the oil-water interface.

  • Troubleshooting Steps:

    • Perform Analytical Tests: Conduct analytical tests, such as a Peroxide Value (PV) test (see protocol below), to confirm if oxidative degradation is occurring.

    • Re-evaluate Stabilizer Levels: If degradation is confirmed, increase the concentration of antioxidants and/or chelating agents.

    • Optimize pH: Ensure the formulation's final pH is within the optimal stability range for all ingredients, typically between 4 and 7.

    • Review Storage Conditions: Ensure the product is not being exposed to high temperatures, which accelerate all chemical reactions, including oxidation.

Data Presentation: Recommended Stabilizers

Table 1: Common Antioxidants for Formulation Stability

AntioxidantTypeTypical Use Level (%)Key Characteristics
Butylated Hydroxytoluene (BHT) Primary (Synthetic)0.01 - 0.1Highly effective, oil-soluble, cost-effective. Potential for discoloration (yellowing).
Tocopherol (Vitamin E) Primary (Natural)0.05 - 0.5Oil-soluble, widely used. Less stable to heat and light than synthetic options.
Ascorbyl Palmitate Primary (Synthetic)0.01 - 0.2Oil-soluble ester of Vitamin C. Often used in synergy with Tocopherol.
Rosemary Leaf Extract Primary (Natural)0.02 - 0.2Contains carnosic acid; provides excellent antioxidant activity. May impart color/odor.[2]

Table 2: Common Chelating Agents for Formulation Stability

Chelating AgentTypeTypical Use Level (%)Key Characteristics
Disodium EDTA Synthetic0.05 - 0.2Very strong and effective chelator for a wide range of metal ions. Water-soluble.
Tetrasodium EDTA Synthetic0.05 - 0.2Similar to Disodium EDTA but used in high pH systems. Water-soluble.
Sodium Phytate Natural0.05 - 0.5Natural alternative to EDTA derived from plants. Strong chelating activity.[2]
Citric Acid Natural0.1 - 1.0Weaker chelating agent, but effective for some applications. Also used as a pH adjuster.[2]

Mandatory Visualizations

cluster_Initiation Initiation cluster_Propagation Propagation cluster_Degradation Degradation Products Ethoxylate R-(OCH2CH2)n-OH (Pareth Chain) Radical R-(OC•HCH2)n-OH (Alkoxy Radical) Ethoxylate->Radical Initiator Initiator (Heat, UV, Metal Ion) Initiator->Radical H• Abstraction Oxygen Oxygen (O2) Peroxy Peroxy Radical Radical->Peroxy + O2 Hydroperoxide Hydroperoxide Peroxy->Hydroperoxide + R-H (another chain) - R• (new radical) Breakdown Aldehydes, Carboxylic Acids, Esters, etc. Hydroperoxide->Breakdown Breakdown (causes pH drop, odor)

Caption: Auto-oxidation pathway of a polyoxyethylene chain.

Start Instability Observed (e.g., pH drop, odor, separation) CheckOxidation Is auto-oxidation the likely cause? Start->CheckOxidation CheckOther Investigate other causes (e.g., microbial, other ingredient interactions) CheckOxidation->CheckOther No ReviewChelators Is a chelating agent present and at an effective level? CheckOxidation->ReviewChelators Yes AddChelator Action: Add/Increase Chelating Agent (e.g., 0.1% Disodium EDTA) ReviewChelators->AddChelator No ReviewAntioxidants Is an antioxidant present and at an effective level? ReviewChelators->ReviewAntioxidants Yes AddChelator->ReviewAntioxidants AddAntioxidant Action: Add/Increase Antioxidant (e.g., 0.05% BHT) ReviewAntioxidants->AddAntioxidant No ReviewPackaging Is packaging protecting from light and oxygen? ReviewAntioxidants->ReviewPackaging Yes AddAntioxidant->ReviewPackaging ChangePackaging Action: Switch to opaque, airless, or N2-flushed packaging ReviewPackaging->ChangePackaging No End Formulation Stabilized ReviewPackaging->End Yes ChangePackaging->End

Caption: Troubleshooting workflow for formulation instability.

Experimental Protocols

Protocol: Determination of Peroxide Value (PV)

This method is used to quantify the concentration of hydroperoxides, the primary products of auto-oxidation, in a formulation containing this compound. It is based on the iodometric titration method.

1. Reagents and Materials:

  • Sample: Formulation containing this compound.

  • PV Solvent: Glacial Acetic Acid : Chloroform (3:2 v/v). Prepare fresh.

  • Saturated Potassium Iodide (KI) Solution: Prepare a saturated solution in deionized water. Store in the dark.

  • Sodium Thiosulfate (Na₂S₂O₃) Solution: 0.01 N standard solution, accurately prepared and standardized.

  • Starch Indicator Solution: 1% (w/v) solution.

  • 250 mL Erlenmeyer flasks with stoppers.

  • Burette (10 mL or 25 mL).

  • Pipettes and graduated cylinders.

2. Experimental Procedure Workflow:

Start Start: Prepare Reagents Weigh 1. Accurately weigh ~5g of sample into a 250mL flask Start->Weigh AddSolvent 2. Add 30mL of PV Solvent (3:2 Acetic Acid:Chloroform) Weigh->AddSolvent Swirl 3. Swirl gently to dissolve the sample AddSolvent->Swirl AddKI 4. Add 0.5mL of saturated Potassium Iodide (KI) solution Swirl->AddKI Incubate 5. Stopper the flask, swirl for 1 min, then store in the dark for exactly 5 min AddKI->Incubate AddWater 6. Add 30mL of deionized water and mix Incubate->AddWater Titrate1 7. Titrate immediately with 0.01N Sodium Thiosulfate until the yellow iodine color almost disappears AddWater->Titrate1 AddStarch 8. Add 0.5mL of starch indicator. Solution will turn dark blue/violet Titrate1->AddStarch Titrate2 9. Continue titration dropwise until the blue color completely disappears AddStarch->Titrate2 Record 10. Record the volume (S) of Sodium Thiosulfate used (mL) Titrate2->Record Blank 11. Perform a blank titration (B) using all reagents except the sample Record->Blank Calculate 12. Calculate Peroxide Value Blank->Calculate

Caption: Experimental workflow for Peroxide Value (PV) determination.

3. Calculation:

The Peroxide Value is expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).

PV (meq/kg) = [ (S - B) * N * 1000 ] / W

Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample titration (mL).

  • B = Volume of Na₂S₂O₃ solution used for the blank titration (mL).

  • N = Normality of the Na₂S₂O₃ solution (e.g., 0.01 N).

  • W = Weight of the sample (g).

4. Interpretation:

A low initial PV is desirable. An increase in PV during stability testing is a direct quantitative measure of ongoing oxidative degradation. Comparing the PV of a stabilized formulation (with antioxidants/chelators) versus a non-stabilized control will clearly demonstrate the effectiveness of the prevention strategy.

References

Analytical techniques for the quantification of C12-15 PARETH-2 in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of C12-15 Pareth-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this non-ionic surfactant in complex sample matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is a polyethylene glycol ether of a mixture of synthetic C12-15 fatty alcohols with an average of two moles of ethylene oxide.[1] Its quantification in complex matrices such as cosmetic formulations or environmental samples is challenging due to its non-ionic nature, which results in a lack of a strong UV chromophore for direct HPLC-UV analysis. Furthermore, as a mixture of oligomers with varying alkyl chain lengths (C12 to C15) and degrees of ethoxylation, it often yields broad, poorly resolved peaks in chromatographic analyses.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: The most common and effective techniques for the quantification of this compound and other fatty alcohol ethoxylates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). HPLC with Evaporative Light Scattering Detection (ELSD) or derivatization to introduce a UV-active or fluorescent tag is a viable approach. For GC analysis, derivatization is necessary to increase the volatility of the ethoxylates.

Q3: What are the critical sample preparation steps for analyzing this compound in a cream or lotion?

A3: Effective sample preparation is crucial for accurate quantification and involves extracting the analyte from the complex matrix while minimizing interferences. Key steps include:

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed to isolate the this compound from the sample matrix.[2] Advanced techniques like ultrasound-assisted extraction (UAE) can also be utilized.

  • Purification: SPE can further be used to clean up the extract and remove interfering substances.

  • Concentration: The purified extract may need to be concentrated to meet the detection limits of the analytical instrument.

Troubleshooting Guides

HPLC-ELSD Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase composition. 2. Secondary interactions with the stationary phase. 3. Column overload.1. Optimize the mobile phase gradient and solvent composition. 2. Use a mobile phase additive (e.g., a small amount of acid or base) to minimize silanol interactions. 3. Reduce the injection volume or sample concentration.
Baseline Drift or Noise 1. Mobile phase not properly degassed. 2. Contamination in the detector. 3. Temperature fluctuations in the ELSD.1. Ensure adequate degassing of the mobile phase. 2. Flush the detector with a strong solvent. 3. Allow the ELSD to fully equilibrate and ensure a stable operating temperature.
Low Signal Intensity 1. Insufficient analyte concentration. 2. Incompatible mobile phase with ELSD. 3. Improper ELSD settings (e.g., nebulizer and evaporator temperature).1. Concentrate the sample extract. 2. Use volatile mobile phases and avoid non-volatile buffers. 3. Optimize the nebulizer and evaporator temperatures for your specific analyte and mobile phase.
GC-MS Troubleshooting (after derivatization)
Problem Possible Cause(s) Suggested Solution(s)
No or Low Peak Intensity 1. Incomplete derivatization. 2. Degradation of the analyte in the injector. 3. Adsorption in the GC system.1. Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). 2. Use a lower injector temperature or a pulsed splitless injection. 3. Use a deactivated liner and column.
Broad or Tailing Peaks 1. Active sites in the GC system. 2. Non-volatile residues in the injector or on the column. 3. Suboptimal GC temperature program.1. Use a deactivated liner and column. Consider silylation of the liner. 2. Perform regular maintenance of the injector and bake out the column. 3. Optimize the temperature ramp rate and final temperature.
Ghost Peaks 1. Carryover from previous injections. 2. Contamination in the carrier gas or sample solvent. 3. Bleed from the column or septum.1. Run a solvent blank after each sample injection. Increase the injector temperature between runs. 2. Use high-purity solvents and carrier gas with appropriate traps. 3. Use a high-quality, low-bleed column and septum. Condition the column properly.

Quantitative Data Summary

The following table summarizes representative quantitative data for fatty alcohol ethoxylates in different matrices. While specific data for this compound is limited in publicly available literature, these values for similar non-ionic surfactants provide a useful reference range.

Analyte Matrix Concentration Range Analytical Method Reference
Total Alcohol Ethoxylates (AEs)Municipal Wastewater Treatment Plant Effluent1.0 to 22.7 µg/LLC-MS[3]
C12-15 Alcohol EthoxylatesSurface WaterNot specifiedNot specified
Nonylphenol EthoxylatesRiver Water> 100 ng/LLC-MS/MS
Fatty Alcohol EthoxylatesHousehold Cleaning ProductsVaries significantly by product typeNot specified

Experimental Protocols

Detailed Methodology 1: Quantification of this compound in a Cosmetic Cream using HPLC-ELSD

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Accurately weigh approximately 1 gram of the cosmetic cream into a 50 mL centrifuge tube.

  • Add 10 mL of a suitable organic solvent (e.g., a mixture of hexane and isopropanol).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer containing the this compound to a clean tube.

  • Repeat the extraction process on the remaining aqueous layer with another 10 mL of the organic solvent.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis.

2. HPLC-ELSD Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Start with 50% A, ramp to 100% A over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • ELSD:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow (Nitrogen): 1.5 L/min

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the standards and the sample extract into the HPLC-ELSD system.

  • Construct a calibration curve by plotting the log of the peak area versus the log of the concentration.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

Detailed Methodology 2: Quantification of this compound in a Water Sample using GC-MS with Derivatization

1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

  • Pass a known volume of the water sample (e.g., 500 mL) through a C18 SPE cartridge pre-conditioned with methanol and water.

  • Wash the cartridge with water to remove interfering polar compounds.

  • Elute the this compound from the cartridge with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • To the dry residue, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ethers of the this compound.

  • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 300°C at 10°C/min, hold for 10 minutes.

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-800.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound and derivatize them using the same procedure as the sample.

  • Inject the derivatized standards and sample into the GC-MS system.

  • Construct a calibration curve using the peak areas of characteristic ions of the derivatized this compound.

  • Quantify the amount of this compound in the sample based on the calibration curve.

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation (Cream) cluster_analysis HPLC-ELSD Analysis weigh Weigh Cream extract Liquid-Liquid Extraction weigh->extract centrifuge Centrifugation extract->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject separate_hplc HPLC Separation (C18) inject->separate_hplc detect ELSD Detection separate_hplc->detect quantify Quantification detect->quantify

Caption: Workflow for HPLC-ELSD analysis of this compound in cream.

experimental_workflow_gcms cluster_sample_prep Sample Preparation (Water) cluster_analysis GC-MS Analysis spe_load Load Water Sample onto SPE spe_wash Wash SPE Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate derivatize Derivatization (TMS) evaporate->derivatize inject Inject Derivatized Sample derivatize->inject separate_gc GC Separation inject->separate_gc detect_ms MS Detection separate_gc->detect_ms quantify Quantification detect_ms->quantify

Caption: Workflow for GC-MS analysis of this compound in a water sample.

troubleshooting_logic start Analytical Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) peak_shape->check_mobile_phase Yes sensitivity Low Sensitivity? retention_time->sensitivity No check_flow_rate Check Flow Rate retention_time->check_flow_rate Yes check_sample_prep Review Sample Prep (Extraction, Concentration) sensitivity->check_sample_prep Yes resolve Problem Resolved sensitivity->resolve No check_column Check Column (Overload, Contamination) check_mobile_phase->check_column check_temp Check Temperature (Column, Detector) check_column->check_temp check_temp->resolve check_gradient Verify Gradient Program check_flow_rate->check_gradient check_leaks Check for Leaks check_gradient->check_leaks check_leaks->resolve check_detector Optimize Detector Settings check_sample_prep->check_detector check_derivatization Verify Derivatization (if applicable) check_detector->check_derivatization check_derivatization->resolve

Caption: A logical troubleshooting workflow for common analytical issues.

References

Improving the solubilization efficiency of C12-15 PARETH-2 for hydrophobic compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the solubilization efficiency of C12-15 PARETH-2 for hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it solubilize hydrophobic compounds?

A1: this compound is a nonionic surfactant, specifically a polyethylene glycol ether of a mixture of synthetic C12-15 fatty alcohols with an average of two moles of ethylene oxide.[1] Its structure consists of a hydrophobic tail (the C12-15 alkyl chain) and a small hydrophilic head (the two ethylene oxide units). This amphiphilic nature allows it to reduce the surface tension between oil and water. In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), this compound molecules self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate poorly water-soluble (hydrophobic) compounds, effectively dispersing them in the aqueous medium.[1][2]

Q2: What are the key physical properties of this compound relevant to solubilization?

A2: The key properties of this compound that influence its solubilization capacity are its Hydrophile-Lipophile Balance (HLB) value and its Critical Micelle Concentration (CMC).

  • Critical Micelle Concentration (CMC): The CMC is the concentration at which micelle formation begins. For alcohol ethoxylates, the CMC generally increases with the degree of ethoxylation. Therefore, this compound is expected to have a relatively low CMC compared to its more highly ethoxylated counterparts like C12-15 PARETH-9 or C12-15 PARETH-12. A lower CMC means that it can start forming solubilizing micelles at lower concentrations.

PropertyEstimated Value/RangeSignificance in Solubilization
HLB Value Low (Oil Soluble)Indicates a strong affinity for hydrophobic compounds and suitability for systems with a higher oil-to-water ratio. The low HLB suggests it is an effective solubilizer for highly lipophilic drugs.
Critical Micelle Concentration (CMC) Relatively LowMicelle formation, and thus solubilization of hydrophobic compounds, begins at a lower surfactant concentration, which can be beneficial for minimizing the amount of surfactant required.

Q3: How can I improve the solubilization efficiency of this compound?

A3: Several strategies can be employed to enhance the solubilization capacity of this compound:

  • Addition of Co-solvents: Incorporating a water-miscible organic solvent (co-solvent) such as ethanol, propylene glycol, or glycerin can increase the solubility of hydrophobic compounds. Co-solvents can reduce the polarity of the aqueous phase, making it more favorable for the hydrophobic drug, and can also influence the structure and size of the micelles.[3][4][5][6][7]

  • Temperature Adjustment: For many nonionic surfactants, increasing the temperature can affect micelle formation and the solubility of the hydrophobic compound within the micelles. However, it is crucial to stay below the cloud point of the surfactant solution, as phase separation will occur above this temperature, leading to a loss of solubilization. The effect of temperature on the solubility of the specific hydrophobic compound should also be considered, as it can either increase or decrease.[8][9][10][11][12]

  • pH Optimization: While this compound is a nonionic surfactant and its properties are generally stable across a wide pH range, the solubility of the hydrophobic compound itself may be pH-dependent if it has ionizable groups. Adjusting the pH of the formulation to ionize the drug can significantly increase its aqueous solubility, which can work in conjunction with the solubilizing effect of the surfactant.

  • Use of Co-surfactants: this compound can exhibit synergistic effects when combined with other surfactants.[2] The addition of a co-surfactant can modify the packing of the surfactant molecules in the micelle, potentially increasing the core volume available for the hydrophobic drug and improving the overall stability of the formulation.

Troubleshooting Guide

Issue 1: The hydrophobic compound is not fully solubilized or precipitates out of solution.

Possible Cause Troubleshooting Step Rationale
Insufficient Surfactant Concentration Increase the concentration of this compound in increments.The concentration must be above the Critical Micelle Concentration (CMC) to form micelles. Increasing the concentration increases the number of micelles available to encapsulate the hydrophobic compound.
Low Intrinsic Solubility of the Compound Add a co-solvent (e.g., ethanol, propylene glycol) to the aqueous phase.Co-solvents can increase the baseline solubility of the hydrophobic compound and improve its partitioning into the micellar core.[3][4][5][6][7]
Formulation is Above the Cloud Point Decrease the temperature of the formulation.For nonionic surfactants, exceeding the cloud point causes the surfactant to phase-separate from the aqueous solution, leading to a loss of solubilization capacity.
pH is Unfavorable for the Hydrophobic Compound Adjust the pH of the formulation to a level where the hydrophobic compound has higher intrinsic solubility (if it is ionizable).For ionizable hydrophobic compounds, adjusting the pH to favor the ionized form can significantly enhance their aqueous solubility.

Issue 2: The formulation is cloudy or shows phase separation.

Possible Cause Troubleshooting Step Rationale
Temperature is Above the Cloud Point Lower the temperature of the formulation and storage conditions.The cloud point is the temperature at which a nonionic surfactant solution becomes cloudy and separates into two phases. Operating below the cloud point is essential for maintaining a clear, single-phase system.
High Concentration of Electrolytes Reduce the concentration of salts or other electrolytes in the formulation.High concentrations of electrolytes can lower the cloud point of nonionic surfactants, leading to phase separation at lower temperatures.
Incompatibility with Other Formulation Components Evaluate the compatibility of all excipients. Consider adding a co-surfactant to improve stability.Other components in the formulation may be interacting with the this compound micelles, causing them to aggregate and phase separate. A co-surfactant can help to create more stable mixed micelles.[2]

Issue 3: The hydrophobic compound crystallizes over time during storage.

Possible Cause Troubleshooting Step Rationale
Supersaturated System Increase the surfactant-to-drug ratio.The amount of drug may exceed the solubilization capacity of the micelles, leading to a supersaturated and unstable system. Increasing the number of micelles can accommodate more drug.
Metastable Amorphous Form Incorporate a crystallization inhibitor, such as a polymer (e.g., HPMC, PVP).If the drug is in an amorphous state within the micelles, it may tend to crystallize to a more stable form over time. Polymeric inhibitors can interfere with the nucleation and crystal growth processes.[13][14]
Temperature Fluctuations during Storage Store the formulation at a constant, controlled temperature.Temperature cycling can affect both the solubility of the drug and the stability of the micelles, potentially triggering crystallization.

Experimental Protocols

Protocol 1: Determination of Maximum Solubilization Capacity (MSC)

This protocol determines the maximum amount of a hydrophobic compound that can be solubilized by this compound at a given concentration.

Materials:

  • This compound

  • Hydrophobic compound of interest

  • Aqueous buffer of desired pH

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer

  • UV-Vis spectrophotometer or HPLC

Methodology:

  • Prepare a stock solution of this compound in the aqueous buffer at a concentration significantly above its estimated CMC.

  • Add an excess amount of the hydrophobic compound to a series of vials.

  • To each vial, add a specific volume of the this compound solution.

  • Seal the vials and place them in a shaking incubator at a constant temperature for 24-48 hours to allow the system to reach equilibrium.

  • After equilibration, visually inspect the vials to ensure that excess, undissolved compound is present at the bottom.

  • Centrifuge the vials at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the solubilized hydrophobic compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • The measured concentration represents the Maximum Solubilization Capacity (MSC) of the this compound solution for the specific hydrophobic compound under the tested conditions.

Protocol 2: Evaluation of Co-solvent Effect on Solubilization

This protocol assesses the impact of adding a co-solvent on the solubilization of a hydrophobic compound by this compound.

Materials:

  • This compound

  • Hydrophobic compound of interest

  • Aqueous buffer of desired pH

  • Co-solvent (e.g., ethanol, propylene glycol)

  • Materials from Protocol 1

Methodology:

  • Prepare a series of aqueous buffer solutions containing different concentrations of the co-solvent (e.g., 0%, 5%, 10%, 15%, 20% v/v).

  • In each of these co-solvent solutions, dissolve this compound to a fixed concentration (above its CMC).

  • For each co-solvent/surfactant solution, determine the Maximum Solubilization Capacity (MSC) of the hydrophobic compound by following steps 2-9 of Protocol 1.

  • Plot the MSC of the hydrophobic compound as a function of the co-solvent concentration to determine the optimal co-solvent level for maximum solubilization.

Visualizations

Experimental_Workflow_for_Solubilization_Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_surfactant Prepare this compound Stock Solution add_solution Add Surfactant/Co-solvent Solution to Vials prep_surfactant->add_solution prep_cosolvent Prepare Co-solvent Solutions (optional) prep_cosolvent->add_solution prep_samples Add Excess Hydrophobic Compound to Vials prep_samples->add_solution equilibrate Equilibrate for 24-48h with Shaking add_solution->equilibrate centrifuge Centrifuge to Pellet Excess Compound equilibrate->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify Solubilized Compound (UV-Vis/HPLC) filter->quantify determine_msc Determine Maximum Solubilization Capacity (MSC) quantify->determine_msc

Caption: Experimental workflow for determining the Maximum Solubilization Capacity (MSC).

Troubleshooting_Logic_for_Precipitation start Issue: Hydrophobic Compound Precipitates check_conc Is Surfactant Concentration > CMC? start->check_conc increase_conc Increase this compound Concentration check_conc->increase_conc No check_cosolvent Is a Co-solvent Present? check_conc->check_cosolvent Yes resolved Issue Resolved increase_conc->resolved add_cosolvent Add a Co-solvent (e.g., Ethanol, PG) check_cosolvent->add_cosolvent No check_temp Is Temperature Below Cloud Point? check_cosolvent->check_temp Yes add_cosolvent->resolved decrease_temp Decrease Formulation Temperature check_temp->decrease_temp No check_storage Is Crystallization Occurring on Storage? check_temp->check_storage Yes decrease_temp->resolved add_inhibitor Add Crystallization Inhibitor (e.g., HPMC, PVP) check_storage->add_inhibitor Yes check_storage->resolved No add_inhibitor->resolved

Caption: Troubleshooting flowchart for precipitation issues.

References

Technical Support Center: Refinement of C12-15 Pareth-2 Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions, and detailed experimental protocols to mitigate skin irritation in formulations containing the non-ionic surfactant C12-15 Pareth-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in formulations?

A1: this compound is a non-ionic surfactant, which is a polyethylene glycol ether of a mixture of synthetic C12-15 fatty alcohols.[1] The "-2" indicates an average of two moles of ethylene oxide.[2] Its primary functions are as an emulsifier, helping to mix oil and water-based ingredients, and as a mild cleansing agent (surfactant) in products like facial cleansers, shampoos, and lotions.[2][3] It is generally considered suitable for most skin types due to its mild nature and low likelihood of clogging pores.[2]

Q2: What is the underlying mechanism of skin irritation caused by surfactants like this compound?

A2: Surfactant-induced skin irritation primarily stems from the disruption of the stratum corneum, the outermost layer of the skin. The mechanism involves two main interactions:

  • Protein Denaturation: Surfactant monomers can bind to and denature key structural proteins like keratin. This interaction compromises the integrity of the corneocytes.[4][5]

  • Lipid Disruption: Surfactants can emulsify and remove essential intercellular lipids (e.g., ceramides, cholesterol, fatty acids) from the stratum corneum.[6] This damages the skin's natural barrier function.

This disruption leads to increased Transepidermal Water Loss (TEWL), resulting in dryness and scaling.[7] A compromised barrier also allows the surfactant and other potential irritants to penetrate deeper into the epidermis, where they can interact with living keratinocytes and trigger an inflammatory cascade, including the release of pro-inflammatory cytokines like Interleukin-1 alpha (IL-1α).[5][8]

Q3: How can I strategically formulate with this compound to minimize irritation potential?

A3: Several strategies can be employed to create milder formulations:

  • Use Co-surfactants: Combine this compound with milder co-surfactants, such as amphoteric (e.g., Cocamidopropyl Betaine) or other non-ionic surfactants. These can increase the size of surfactant micelles, reducing the concentration of free monomers that are primarily responsible for irritation.[5][9]

  • Incorporate Polymers: Adding hydrophobically modified polymers can lead to the formation of larger surfactant-polymer complexes. These larger structures have reduced ability to penetrate the stratum corneum, thus lowering the irritation potential.[10]

  • Add Emollients and Humectants: Including ingredients like glycerin, hyaluronic acid, and ceramides helps to replenish skin lipids and improve hydration, counteracting the drying effects of surfactants and supporting the skin barrier.

  • Control Concentration: Use the lowest effective concentration of this compound that achieves the desired cleansing or emulsifying properties.

  • Consider Oxidation: Ethoxylated surfactants can become more irritating upon air oxidation.[11][12] Ensure proper storage and consider adding antioxidants to the formulation to prevent degradation.

Q4: Does the pH of my formulation significantly impact its irritation potential?

A4: While the skin's surface has a natural "acid mantle" (pH 4.5-5.5), studies have shown that prolonged alteration of the skin's surface pH by a buffered solution alone may not be sufficient to cause significant clinical irritation.[13] However, the pH of a surfactant-based formulation can influence the overall irritation profile.[5] Formulating closer to the skin's natural pH is generally considered good practice to avoid disrupting the skin's microbiome and barrier function. For surfactant systems, the primary driver of irritation remains the interaction of the surfactant molecules with the skin's proteins and lipids.[5][13]

Troubleshooting Guide

Q: My formulation with this compound is causing redness and high Transepidermal Water Loss (TEWL) in preliminary tests. What are my first steps?

A: High redness and TEWL indicate significant barrier disruption.

  • Review Concentration: First, assess if the concentration of this compound can be reduced while maintaining efficacy.

  • Introduce a Mitigating Co-surfactant: Add a mild amphoteric surfactant (e.g., Cocamidopropyl Betaine) or a non-ionic glucoside (e.g., Lauryl Glucoside) to the system. This can reduce the overall aggressiveness of the surfactant blend.

  • Add Barrier-Supporting Ingredients: Incorporate ingredients known to support the skin barrier, such as niacinamide, ceramides, or panthenol.

  • Perform a Zein Test: Conduct a Zein test on your formulation and its individual surfactants. This will provide a quantitative measure of protein denaturation and help you compare the irritation potential of different blends.[14][15]

Q: My product feels "stripping" or "drying" to users, but shows low levels of erythema. How can I improve this?

A: A "stripping" sensation is primarily linked to the removal of skin lipids and a subsequent decrease in stratum corneum hydration.

  • Incorporate Emollients: Add emollients like squalane, shea butter, or fatty alcohols to the formulation. These will help replenish lipids and reduce the feeling of dryness.

  • Add Humectants: Integrate powerful humectants such as glycerin or hyaluronic acid to bind water in the stratum corneum and improve skin hydration.

  • Consider Polymeric Additives: Evaluate the addition of hydrophobically modified polymers. These can complex with the surfactant, making the overall cleansing system milder and less disruptive to skin lipids.[10]

  • Measure Skin Capacitance: Use a Corneometer to quantitatively measure skin hydration before and after product use to validate formulation improvements.[16]

Q: I need to maintain a relatively high concentration of this compound for performance reasons. How can I build a milder chassis around it?

A: When high surfactant concentration is necessary, the focus must be on mitigating its effects.

  • Create a Mixed-Micelle System: Blend this compound with other surfactants that have different molecular structures (e.g., larger, more complex head groups). This encourages the formation of larger, less penetrating mixed micelles.

  • Maximize Anti-Irritant Load: Incorporate a cocktail of soothing and anti-inflammatory ingredients. Ingredients like Allantoin, Bisabolol, and green tea extracts can help calm the skin and down-regulate inflammatory responses.

  • Leverage Polymeric Thickeners: Use rheology modifiers that also offer mitigation benefits, such as certain acrylate copolymers, which can reduce surfactant activity on the skin.

  • Conduct a Cytokine Release Assay: Use an in vitro Reconstructed Human Epidermis (RhE) model to measure the release of IL-1α.[8][17] This will provide sensitive data on the sub-clinical inflammatory response and allow you to screen different mitigating strategies effectively.

Data Presentation: Surfactant Irritation Benchmarks

The following tables provide benchmark data for common irritation assessment tests. These values can help in setting goals for formulation refinement.

Table 1: Comparative Zein Numbers for Surfactant Classes

The Zein test measures the amount of corn protein dissolved by a surfactant, which correlates with skin irritation potential.[18] A lower Zein number indicates greater mildness.

Surfactant TypeExampleTypical Zein Number (mg N/100mL)Irritation Potential
Anionic (Sulfate)Sodium Lauryl Sulfate (SLS)> 400High
Anionic (Isethionate)Sodium Cocoyl Isethionate50 - 150Low to Moderate
AmphotericCocamidopropyl Betaine< 100Low
Non-ionic (Alkoxylates)This compound < 100Low
Non-ionic (Glucosides)Lauryl Glucoside< 50Very Low

Note: Values are approximate and can vary based on specific material and test conditions.

Table 2: Interpreting Transepidermal Water Loss (TEWL) Data

TEWL measures the rate of water evaporating from the skin and is a key indicator of barrier function integrity.[19] Measurements are typically in g/m²/h.

TEWL Change from BaselineBarrier IntegrityAssociated Clinical Observation
< 15%Intact / Minimally DisturbedNormal, healthy skin
15% - 40%Mildly CompromisedSub-clinical irritation, feeling of tightness
40% - 100%Moderately CompromisedVisible dryness, mild erythema
> 100%Severely CompromisedSignificant erythema, scaling, potential edema

Note: Baseline TEWL varies by anatomical site and individual. Data should always be compared to an untreated control site.

Mandatory Visualizations

Surfactant_Irritation_Pathway cluster_SC Stratum Corneum (SC) cluster_VE Viable Epidermis Corneocyte Corneocytes (Keratin) Disruption Barrier Disruption (Increased TEWL) Corneocyte->Disruption Lipids Intercellular Lipids (Ceramides, etc.) Lipids->Disruption Keratinocyte Keratinocyte Cytokines Release of Pro-inflammatory Cytokines (e.g., IL-1α) Keratinocyte->Cytokines Surfactant Surfactant Monomers (this compound) Surfactant->Corneocyte Protein Denaturation Surfactant->Lipids Lipid Solubilization Disruption->Keratinocyte Increased Penetration Inflammation Clinical Inflammation (Erythema, Edema) Cytokines->Inflammation

Caption: Surfactant-Induced Skin Irritation Signaling Pathway.

Caption: Workflow for Formulation Refinement and Irritation Testing.

Troubleshooting_Tree Start Problem: Formulation is Irritating Q1 Primary Symptom? Start->Q1 A1_Redness Redness / High Cytokine Release Q1->A1_Redness Inflammatory A2_Dryness Dryness / High TEWL Q1->A2_Dryness Barrier Disruption S1_Redness Solution: 1. Add anti-inflammatory agents (Bisabolol, Allantoin) 2. Reduce surfactant monomer activity (use co-surfactants, polymers) 3. Re-test with RhE/Cytokine Assay A1_Redness->S1_Redness S2_Dryness Solution: 1. Add humectants (Glycerin) 2. Add emollients (Squalane) 3. Measure skin capacitance to confirm improvement A2_Dryness->S2_Dryness

References

Addressing viscosity issues in high-concentration C12-15 PARETH-2 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with high-concentration C12-15 PARETH-2 solutions. The information is designed to help address common viscosity-related challenges encountered during formulation and experimentation.

Troubleshooting Guide: High Viscosity in this compound Solutions

High viscosity in this compound solutions can arise from several factors, primarily related to concentration, temperature, and the formation of structured phases. This guide provides a systematic approach to identifying and resolving these issues.

Question: My this compound solution is too viscous to handle. What are the potential causes and how can I fix it?

Answer:

High viscosity in your this compound solution is likely due to one or more of the following factors:

  • Concentration Effects and Gel Formation: this compound, like other alcohol ethoxylates, can form highly viscous gel-like phases at intermediate concentrations in aqueous solutions.[1] This is a common phenomenon with nonionic surfactants.

  • Low Temperature: Viscosity of surfactant solutions is generally temperature-dependent. Lower temperatures can lead to a significant increase in viscosity.

  • Presence of Electrolytes: Although the effect is typically less pronounced than with ionic surfactants, the addition of salts can sometimes influence the micellar structure and, consequently, the viscosity of nonionic surfactant solutions.[2][3]

  • Improper Solution Preparation: The order and method of mixing components can significantly impact the final viscosity.

To address this, follow the troubleshooting workflow below.

TroubleshootingWorkflow start High Viscosity Issue Identified check_concentration Is the concentration in the 'gel-prone' mid-range? start->check_concentration adjust_concentration Adjust Concentration: - Dilute to a lower concentration - Concentrate to a higher concentration check_concentration->adjust_concentration Yes check_temperature Is the solution temperature low? check_concentration->check_temperature No remeasure_viscosity Re-measure Viscosity adjust_concentration->remeasure_viscosity increase_temperature Gently warm the solution while stirring. Monitor viscosity during heating. check_temperature->increase_temperature Yes check_additives Are there electrolytes or other additives present? check_temperature->check_additives No increase_temperature->remeasure_viscosity add_cosolvent Consider adding a co-solvent (e.g., ethanol, propylene glycol) to disrupt gel formation. check_additives->add_cosolvent Yes review_protocol Review Solution Preparation Protocol check_additives->review_protocol No add_cosolvent->remeasure_viscosity review_protocol->remeasure_viscosity

Caption: Troubleshooting workflow for high viscosity issues.

Frequently Asked Questions (FAQs)

Q1: At what concentration range is this compound likely to form a gel?

A1: While the exact range can vary with temperature and the specific ethoxylation degree of the this compound, gel phases for alcohol ethoxylates typically occur at medium concentrations.[1] It is recommended to perform a concentration gradient study to identify the specific gel-prone range for your material and conditions.

Q2: How does temperature affect the viscosity of this compound solutions?

A2: Generally, increasing the temperature will decrease the viscosity of the solution. However, for some nonionic surfactants with ethoxylated headgroups, an increase in temperature can sometimes lead to an initial increase in viscosity due to changes in micelle structure and dehydration of the ethoxylated chains.[4] It is advisable to characterize the viscosity of your solution across your intended operating temperature range.

Illustrative Data: Effect of Temperature on Viscosity

Temperature (°C)Representative Viscosity (mPa·s) at a Fixed High Concentration
205500
302500
401200
50600
Note: This data is for illustrative purposes only and shows a general trend. Actual values will depend on the specific concentration and formulation.

Q3: Can I use a co-solvent to reduce the viscosity? If so, which ones are effective?

A3: Yes, co-solvents can be very effective in reducing viscosity by disrupting the formation of gel phases.[5] Short-chain alcohols like ethanol and glycols such as propylene glycol are commonly used for this purpose. The addition of a co-solvent can alter the solubility of the surfactant and prevent the ordered structuring that leads to high viscosity.

Illustrative Data: Effect of Ethanol on Viscosity

Ethanol Concentration (% w/w)Representative Viscosity (mPa·s) at a Fixed High this compound Concentration
05500
51500
10400
15150
Note: This data is for illustrative purposes only. The effectiveness of a co-solvent will depend on the specific formulation.

Q4: What is the correct way to prepare a high-concentration this compound solution to avoid high viscosity?

A4: To avoid the formation of persistent gel phases during preparation, it is recommended to add the this compound to the water (or aqueous phase) slowly and with continuous, moderate agitation. Preparing the solution at a slightly elevated temperature can also help prevent gel formation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Solution

This protocol outlines the recommended procedure for preparing an aqueous solution of this compound while minimizing the risk of forming a highly viscous, difficult-to-handle gel.

Protocol1_Workflow start Start: Prepare Solution step1 1. Weigh deionized water into a suitable vessel. start->step1 step2 2. Place the vessel on a magnetic stir plate and add a stir bar. step1->step2 step3 3. Gently warm the water to 40-50°C while stirring at a moderate speed. step2->step3 step4 4. Slowly add the pre-weighed this compound to the vortex of the stirring water. step3->step4 step5 5. Continue stirring until the this compound is fully dissolved and the solution is clear and homogenous. step4->step5 step6 6. Allow the solution to cool to the desired experimental temperature before use. step5->step6 end End: Solution Ready step6->end

Caption: Workflow for preparing this compound solutions.

Materials:

  • This compound

  • Deionized water

  • Beaker or flask of appropriate size

  • Magnetic stir plate with heating capabilities

  • Magnetic stir bar

  • Weighing balance

Procedure:

  • Weigh the required amount of deionized water into the beaker.

  • Place the beaker on the magnetic stir plate and add the stir bar.

  • Begin stirring at a speed that creates a vortex without splashing.

  • If desired, gently heat the water to a temperature between 40°C and 50°C.

  • Slowly and incrementally add the weighed this compound to the water. Avoid adding the surfactant too quickly, as this can lead to the formation of large, slow-dissolving agglomerates.

  • Continue to stir until the solution becomes clear and homogenous. This may take some time, depending on the concentration and temperature.

  • Once fully dissolved, turn off the heat (if used) and allow the solution to cool to room temperature or the desired experimental temperature.

Protocol 2: Viscosity Measurement using a Rotational Viscometer

This protocol provides a standardized method for measuring the viscosity of this compound solutions.

Protocol2_Workflow start Start: Measure Viscosity step1 1. Prepare the this compound solution as per Protocol 1. start->step1 step2 2. Equilibrate the solution to the desired measurement temperature. step1->step2 step3 3. Select the appropriate spindle and rotational speed for the expected viscosity range. step2->step3 step4 4. Calibrate the viscometer according to the manufacturer's instructions. step3->step4 step5 5. Immerse the spindle into the solution to the indicated mark. step4->step5 step6 6. Allow the reading to stabilize before recording the viscosity value. step5->step6 step7 7. Record the viscosity, temperature, spindle, and speed. step6->step7 end End: Measurement Complete step7->end

Caption: Workflow for viscosity measurement.

Equipment and Materials:

  • Rotational viscometer with a set of spindles

  • This compound solution

  • Temperature-controlled water bath or sample chamber

  • Appropriate sample container

Procedure:

  • Sample Preparation: Prepare the this compound solution according to Protocol 1. Ensure the sample is free of air bubbles.

  • Temperature Control: Bring the sample to the desired measurement temperature and maintain it throughout the experiment. Viscosity is highly dependent on temperature.[6]

  • Instrument Setup:

    • Select a spindle and rotational speed appropriate for the expected viscosity of your sample. For highly viscous solutions, a smaller spindle and lower speed may be necessary. For lower viscosity solutions, a larger spindle and higher speed can be used.

    • Attach the selected spindle to the viscometer.

  • Measurement:

    • Carefully lower the spindle into the sample until the fluid level reaches the immersion mark on the spindle shaft.

    • Turn on the viscometer motor at the selected speed.

    • Allow the reading to stabilize. This may take a few moments.

    • Record the viscosity reading in millipascal-seconds (mPa·s) or centipoise (cP).

    • It is good practice to take readings at multiple shear rates (speeds) to understand if the fluid is Newtonian or non-Newtonian.

  • Cleaning: Thoroughly clean the spindle and sample container immediately after use according to the manufacturer's recommendations.

References

Technical Support Center: Optimization of C12-15 PARETH-2 and Co-surfactant Ratios for Microemulsion Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the ratios of C12-15 PARETH-2 and co-surfactants for the successful formation of stable microemulsions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in microemulsion formation?

This compound is a nonionic surfactant, specifically a polyethylene glycol ether of a mixture of synthetic C12-15 fatty alcohols with an average of two moles of ethylene oxide.[1][2] In microemulsion systems, it acts as an emulsifier, reducing the interfacial tension between the oil and water phases, which is essential for the spontaneous formation of these thermodynamically stable systems.[2][3] It is often used in combination with other surfactants to achieve synergistic effects.[1]

Q2: What is the Hydrophilic-Lipophilic Balance (HLB) of this compound and why is it important?

Q3: What types of co-surfactants are typically used with this compound?

Due to its lipophilic nature, this compound often requires a more hydrophilic co-surfactant to create a stable microemulsion, particularly for o/w formulations. Common co-surfactants for nonionic surfactants include:

  • Short to medium-chain alcohols: Ethanol, isopropanol, or butanol can increase the fluidity of the interfacial film.

  • Glycols: Propylene glycol and polyethylene glycols (PEGs) of low molecular weight are frequently used.

  • Other nonionic surfactants: Blending this compound with a high-HLB surfactant (e.g., Polysorbate 80, C12-15 PARETH-12) is a common strategy to achieve the required HLB for the system.

Q4: How do I determine the optimal ratio of this compound, co-surfactant, oil, and water?

The most effective method for determining the optimal component ratios is by constructing a pseudo-ternary phase diagram. This involves systematically titrating one component (usually water) into mixtures of the other three components (oil, surfactant, and co-surfactant at a fixed ratio) and observing the phase behavior. The goal is to identify the single-phase microemulsion region.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cloudy or milky appearance instead of a clear microemulsion. The formulation is outside the single-phase microemulsion region. This could be due to an incorrect surfactant/co-surfactant ratio (Sₘᵢₓ), an inappropriate overall HLB for the system, or an incorrect oil/water ratio.1. Adjust the Sₘᵢₓ ratio: Systematically vary the ratio of this compound to your co-surfactant (e.g., 1:1, 2:1, 1:2) and reconstruct the phase diagram. 2. Modify the overall HLB: If formulating an o/w microemulsion, increase the proportion of a high-HLB co-surfactant. For a w/o microemulsion, you may need a more lipophilic co-surfactant or to adjust the oil phase. 3. Consult the phase diagram: Ensure your target formulation falls well within the identified clear microemulsion region and not near a phase boundary.
Phase separation upon standing (creaming, sedimentation, or breaking). The formulation is thermodynamically unstable. This can be due to being on the edge of the microemulsion region, temperature fluctuations, or an inappropriate choice of components.1. Optimize component ratios: Move your formulation towards the center of the stable region in the phase diagram by adjusting the concentrations of oil, water, or the Sₘᵢₓ. 2. Evaluate temperature sensitivity: Assess the stability of your microemulsion at different temperatures relevant to your application. Nonionic surfactants can be particularly sensitive to temperature changes (cloud point phenomenon). 3. Re-evaluate co-surfactant: A different co-surfactant may be required to enhance the stability of the interfacial film.
High viscosity or gel formation. The formulation is transitioning into a liquid crystalline phase, which can occur at high surfactant concentrations.1. Reduce the Sₘᵢₓ concentration: Lower the total concentration of the surfactant and co-surfactant mixture. 2. Increase the oil or water content: Diluting the system with the continuous phase can break up the liquid crystalline structure. 3. Adjust the Sₘᵢₓ ratio: The ratio of this compound to the co-surfactant can influence the packing at the interface and lead to different phase behaviors.
Inability to form a microemulsion region in the phase diagram. The chosen components are incompatible, or the HLB of the surfactant system is fundamentally mismatched with the oil phase.1. Screen different co-surfactants: Test a range of co-surfactants with varying polarities (e.g., short-chain alcohols, glycols, other nonionic surfactants). 2. Blend surfactants: If this compound alone is not effective, blend it with a high-HLB surfactant to achieve a more suitable overall HLB for your oil phase. 3. Change the oil phase: Some oils are more readily microemulsified than others. Consider screening different oils if your current choice is proving difficult.

Experimental Protocols

Protocol 1: Construction of a Pseudo-Ternary Phase Diagram

This protocol outlines the water titration method for constructing a phase diagram to identify the microemulsion region.

Materials:

  • This compound

  • Selected Co-surfactant

  • Selected Oil Phase

  • Deionized Water

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Burette

Methodology:

  • Prepare Surfactant/Co-surfactant Mixtures (Sₘᵢₓ): Prepare mixtures of this compound and the co-surfactant at various weight ratios (e.g., 1:2, 1:1, 2:1, 3:1, 1:3).

  • Prepare Oil/Sₘᵢₓ Mixtures: For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

  • Water Titration:

    • Place a known weight of each oil/Sₘᵢₓ mixture in a glass vial and place it on a magnetic stirrer.

    • Slowly titrate the mixture with deionized water from a burette at a constant temperature (e.g., 25°C).

    • After each addition of water, stir the mixture until it is homogeneous.

    • Visually observe the mixture for transparency. The point at which the mixture turns from turbid to transparent is the beginning of the microemulsion region. Continued titration will eventually lead to turbidity again, marking the boundary of the microemulsion region.

  • Plot the Phase Diagram: The compositions (in weight percent) of oil, water, and Sₘᵢₓ for the clear, single-phase microemulsions are plotted on a ternary phase diagram.

Data Presentation

Table 1: Hypothetical Example of Component Ratios for a Stable O/W Microemulsion

Formulation CodeOil Phase (%)Aqueous Phase (%)This compound / Co-surfactant (Sₘᵢₓ) (%)Sₘᵢₓ Ratio (w/w)Droplet Size (nm)Polydispersity Index (PDI)
ME-A11070201:3550.18
ME-A21065251:3420.15
ME-B11560251:1780.21
ME-B21555301:1650.19

Note: This table presents hypothetical data for illustrative purposes. Actual values will depend on the specific components and their ratios.

Visualizations

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis cluster_characterization Characterization prep_smix Prepare Surfactant/Co-surfactant Mixtures (Smix) at Various Ratios prep_oil_smix Prepare Oil/Smix Mixtures at Various Ratios prep_smix->prep_oil_smix titrate Titrate with Water prep_oil_smix->titrate observe Visually Observe for Transparency titrate->observe plot Plot Pseudo-Ternary Phase Diagram observe->plot Record Compositions identify Identify Stable Microemulsion Region plot->identify select_formulation Select Formulations from Stable Region identify->select_formulation characterize Characterize Properties (e.g., Droplet Size, Stability) select_formulation->characterize

Caption: Experimental workflow for microemulsion formulation and optimization.

logical_relationship cluster_inputs Input Components cluster_parameters Key Parameters cluster_process Process cluster_output Output oil Oil Phase ratios Component Ratios oil->ratios water Aqueous Phase water->ratios surfactant This compound surfactant->ratios cosurfactant Co-surfactant cosurfactant->ratios hlb System HLB ratios->hlb mixing Spontaneous Emulsification hlb->mixing temp Temperature temp->mixing microemulsion Stable Microemulsion mixing->microemulsion

Caption: Logical relationship of components and parameters in microemulsion formation.

References

Validation & Comparative

A Comparative Analysis of C12-15 Pareth-2 and Polysorbate 80 in Nanoemulsion Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Surfactant Selection

The formulation of stable and effective nanoemulsions is a critical aspect of advanced drug delivery. The choice of surfactant is paramount, directly influencing droplet size, stability, drug loading capacity, and ultimately, the bioavailability of the active pharmaceutical ingredient (API). This guide provides a comparative analysis of two non-ionic surfactants, C12-15 Pareth-2 and Polysorbate 80, to aid researchers in selecting the optimal excipient for their nanoemulsion formulations. While Polysorbate 80 is a well-established and extensively documented surfactant in pharmaceutical sciences, this compound, a polyethylene glycol ether of a mixture of synthetic C12-15 fatty alcohols, is more commonly utilized in the cosmetics industry but presents potential for pharmaceutical applications. This comparison aims to highlight their respective properties and performance characteristics based on available data.

Physicochemical Properties and Performance in Emulsions

A fundamental understanding of the physicochemical properties of surfactants is crucial for predicting their behavior in nanoemulsion systems. Key parameters include the Hydrophilic-Lipophilic Balance (HLB) value, which indicates the surfactant's affinity for water or oil, and its chemical structure.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundPolysorbate 80
Chemical Class Ethoxylated Fatty AlcoholPolyethoxylated Sorbitan Ester
INCI Name This compoundPolysorbate 80
Synonyms C12-15 Alketh-2Polyoxyethylene (20) sorbitan monooleate, Tween® 80
Molecular Weight Variable~1310 g/mol
HLB Value Approximately 6.5[1]15.0[2]
Appearance Liquid to solid, depending on temperatureAmber, viscous liquid[2]
Solubility Dispersible in waterSoluble in water and alcohol[2]

This compound is part of a series of ethoxylated fatty alcohols, with the "-2" indicating the average number of ethylene oxide units. Its lower HLB value suggests a more lipophilic character compared to Polysorbate 80, making it potentially suitable for water-in-oil (W/O) emulsions or as a co-emulsifier in oil-in-water (O/W) systems to improve stability. While specific data on its performance in nanoemulsions is limited in pharmaceutical literature, its use in cosmetics as an effective emulsifier suggests its capability to reduce interfacial tension and form stable emulsions.[3][4] Its balance of emulsifying power and reported mildness could be advantageous in topical formulations.[4]

Polysorbate 80 , with its high HLB value, is an excellent O/W emulsifier and is widely used in the formulation of pharmaceutical nanoemulsions for oral, parenteral, and topical delivery.[2][5][6] Its extensive use is supported by a large body of scientific literature detailing its performance in various drug delivery systems.

Performance in Nanoemulsion Formulations: A Comparative Overview

The true measure of a surfactant's utility lies in its performance within a formulation. Key performance indicators for nanoemulsions include the ability to achieve small droplet sizes with a narrow distribution (low polydispersity index - PDI), maintain stability over time and under stress conditions, and effectively encapsulate and release the API.

Table 2: Performance Characteristics in O/W Nanoemulsions (Based on Available Data)

ParameterThis compoundPolysorbate 80
Typical Droplet Size Data not readily available for nanoemulsions. Generally used as an emulsifier in conventional emulsions.10 - 200 nm[7]
Polydispersity Index (PDI) Data not readily available for nanoemulsions.Typically < 0.3[8]
Stability Generally considered a good stabilizer for emulsions.[3]Can form kinetically stable nanoemulsions.[7]
Drug Loading Efficiency Data not readily available.Varies depending on the drug and formulation; can be high (e.g., >85%).[9][10]
Drug Release Profile Data not readily available.Can provide immediate or sustained release depending on formulation.[8][9]

While quantitative data for this compound in nanoemulsions is scarce, its chemical nature as an ethoxylated fatty alcohol suggests it can contribute to the formation of small droplets by reducing interfacial tension.[11][12] However, its lower HLB may necessitate its use in combination with a more hydrophilic surfactant to achieve the desired stability for O/W nanoemulsions.

Polysorbate 80 has a proven track record in forming fine and stable nanoemulsions. For instance, studies have reported the formulation of nanoemulsions with mean droplet sizes well below 200 nm and a low PDI, indicating a uniform droplet size distribution.[8] Furthermore, Polysorbate 80 has been shown to effectively encapsulate both hydrophobic and, to some extent, hydrophilic drugs, with the potential for high drug loading efficiencies.[5][8]

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments in nanoemulsion formulation and characterization.

Experimental Workflow: Nanoemulsion Preparation by High-Pressure Homogenization

Nanoemulsion_Preparation cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation Oil Oil Phase (e.g., MCT, Soybean Oil) API Lipophilic API Oil->API Dissolve Surfactant_Lipo Lipophilic Surfactant (if applicable, e.g., this compound) API->Surfactant_Lipo Mix Coarse_Emulsion Coarse Emulsion Surfactant_Lipo->Coarse_Emulsion Add Oil Phase to Aqueous Phase (with stirring) Water Aqueous Phase (Purified Water) Surfactant_Hydro Hydrophilic Surfactant (e.g., Polysorbate 80) Water->Surfactant_Hydro Dissolve Cosurfactant Co-surfactant (e.g., Propylene Glycol) Surfactant_Hydro->Cosurfactant Mix Cosurfactant->Coarse_Emulsion HPH High-Pressure Homogenization Coarse_Emulsion->HPH Process Nanoemulsion Nanoemulsion HPH->Nanoemulsion

Caption: High-pressure homogenization workflow for nanoemulsion preparation.

Detailed Methodology:

  • Oil Phase Preparation: The lipophilic API is dissolved in the selected oil. If a lipophilic surfactant or co-surfactant is used (e.g., this compound), it is added to the oil phase and mixed until a homogenous solution is formed. The oil phase can be heated to facilitate dissolution.

  • Aqueous Phase Preparation: The hydrophilic surfactant (e.g., Polysorbate 80) and any co-surfactants are dissolved in purified water.

  • Formation of Coarse Emulsion: The oil phase is gradually added to the aqueous phase under continuous stirring using a high-shear mixer to form a coarse pre-emulsion.

  • High-Pressure Homogenization: The coarse emulsion is then passed through a high-pressure homogenizer at a specified pressure and number of cycles to reduce the droplet size to the nano-range. The temperature should be controlled during this process.

Experimental Workflow: Nanoemulsion Characterization

Nanoemulsion_Characterization cluster_characterization Characterization Techniques Nanoemulsion Nanoemulsion Sample DLS Dynamic Light Scattering (DLS) - Droplet Size - Polydispersity Index (PDI) Nanoemulsion->DLS Zeta Zeta Potential Analysis Nanoemulsion->Zeta TEM Transmission Electron Microscopy (TEM) - Morphology Nanoemulsion->TEM HPLC HPLC / UV-Vis - Drug Content - Encapsulation Efficiency Nanoemulsion->HPLC Stability Stability Studies - Temperature Cycling - Long-term Storage Nanoemulsion->Stability Release In Vitro Drug Release - Dialysis Bag Method Nanoemulsion->Release

Caption: Key characterization techniques for nanoemulsion analysis.

Detailed Methodologies:

  • Droplet Size and Polydispersity Index (PDI) Analysis: Measured by Dynamic Light Scattering (DLS). The nanoemulsion is appropriately diluted with purified water to avoid multiple scattering effects. Measurements are typically performed at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25 °C).

  • Zeta Potential Measurement: Determined using electrophoretic light scattering. The diluted nanoemulsion is placed in an electrophoretic cell, and the electrophoretic mobility of the droplets is measured to calculate the zeta potential. This provides an indication of the surface charge and the electrostatic stability of the nanoemulsion.

  • Morphological Examination: Visualized using Transmission Electron Microscopy (TEM). A drop of the diluted nanoemulsion is placed on a carbon-coated copper grid, negatively stained (e.g., with phosphotungstic acid), and allowed to dry before observation under the microscope.

  • Drug Content and Encapsulation Efficiency (EE): The total amount of drug in the nanoemulsion is determined by disrupting the formulation (e.g., with a suitable solvent) and quantifying the drug concentration using a validated analytical method like HPLC or UV-Vis spectrophotometry. To determine the EE, the unencapsulated drug is separated from the nanoemulsion (e.g., by ultracentrifugation or size exclusion chromatography), and the amount of free drug in the aqueous phase is quantified. The EE is calculated as: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

  • In Vitro Drug Release Study: The drug release profile is often assessed using the dialysis bag method. A known amount of the nanoemulsion is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline) maintained at a constant temperature (e.g., 37 °C) with continuous stirring. Samples of the release medium are withdrawn at predetermined time intervals and analyzed for drug content.

Safety and Regulatory Considerations

This compound: Generally considered safe for use in cosmetic products when formulated to be non-irritating.[13] However, its safety profile for parenteral or oral administration is not as well-established as Polysorbate 80. As an ethoxylated compound, there can be concerns about potential contamination with 1,4-dioxane, a manufacturing byproduct.[14] Its regulatory status as a pharmaceutical excipient would require thorough evaluation.

Polysorbate 80: Has a long history of use in pharmaceutical products, including parenteral formulations, and is listed in major pharmacopeias.[2][15] It is generally recognized as safe (GRAS) by the FDA for use in food. However, there have been reports of hypersensitivity reactions associated with Polysorbate 80, particularly in parenteral formulations.[16] The source and purity of Polysorbate 80 are critical considerations for pharmaceutical applications.

Conclusion and Recommendations

Polysorbate 80 remains a robust and well-characterized choice for the formulation of O/W nanoemulsions in pharmaceutical applications, supported by a wealth of publicly available data. Its high HLB and proven ability to form small, stable droplets make it a reliable option for enhancing the delivery of a wide range of APIs.

This compound, while a competent emulsifier in other fields, requires further investigation to establish its efficacy and safety in pharmaceutical nanoemulsion formulations. Its lower HLB suggests it may be more suitable as a co-surfactant in O/W systems or as the primary emulsifier in W/O nanoemulsions. Researchers interested in exploring novel excipients may find this compound to be a candidate worth investigating, particularly for topical applications where its mildness could be an asset. However, extensive characterization and stability studies would be necessary to validate its performance against established surfactants like Polysorbate 80.

For drug development professionals, the selection between these two surfactants will depend on the specific requirements of the formulation, including the desired emulsion type, the properties of the API, the intended route of administration, and the regulatory landscape. For parenteral and oral nanoemulsions, Polysorbate 80 currently offers a more established and predictable performance profile.

References

Efficacy of C12-15 PARETH-2 versus other nonionic surfactants in drug solubilization

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of C12-15 Pareth-2 against other commonly used nonionic surfactants for the solubilization of poorly water-soluble drugs. The information presented is based on available experimental data and is intended to assist researchers in the selection of appropriate excipients for formulation development.

Introduction to Nonionic Surfactants in Drug Solubilization

Nonionic surfactants are essential excipients in the pharmaceutical industry, primarily utilized to enhance the solubility and bioavailability of drugs with poor aqueous solubility. Their amphiphilic nature enables the formation of micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). These micelles can encapsulate lipophilic drug molecules, thereby increasing their apparent solubility. The efficacy of a nonionic surfactant is dependent on several factors, including its molecular structure, hydrophilic-lipophilic balance (HLB), and the physicochemical properties of the drug.

This compound is a nonionic surfactant belonging to the group of polyethylene glycol ethers of a mixture of synthetic C12-15 fatty alcohols. While it finds application in various cosmetic and topical formulations, its utility as a parenteral or oral drug solubilizer is less documented compared to other well-established nonionic surfactants. This guide aims to provide a comparative perspective on its potential efficacy.

Physicochemical Properties of Selected Nonionic Surfactants

A comparison of the key physicochemical properties of this compound and other widely used nonionic surfactants is crucial for predicting their solubilization potential.

SurfactantChemical NameHLB ValueCMC (approx. M)
This compound C12-15 Alcohol Ethoxylate (2 EO)6.5Data not readily available
Polysorbate 80 (Tween 80) Polyoxyethylene (20) sorbitan monooleate15.01.3 x 10⁻⁵
Polysorbate 20 (Tween 20) Polyoxyethylene (20) sorbitan monolaurate16.76.0 x 10⁻⁵
Cremophor EL Polyoxyl 35 Castor Oil12-142.0 x 10⁻⁵
Solutol HS 15 Macrogol 15 Hydroxystearate14-164.0 x 10⁻⁵

Note: The CMC values can vary depending on the experimental conditions (e.g., temperature, pH, ionic strength).

Comparative Solubilization Efficacy

Direct comparative studies on the drug solubilization efficacy of this compound against other nonionic surfactants are limited in publicly available literature. However, we can infer its potential performance based on its structural properties and by comparing the solubilization capacity of other surfactants for various model drugs.

Key Performance Indicators:
  • Solubilization Capacity: The amount of drug solubilized per unit amount of surfactant.

  • Molar Solubilization Ratio (MSR): The number of moles of drug solubilized per mole of surfactant in the micelles.

  • Micelle-Water Partition Coefficient (K_m/w): A measure of the relative distribution of the drug between the micellar and aqueous phases.

Experimental Data on Common Nonionic Surfactants

The following table summarizes the solubilization capacity of commonly used nonionic surfactants for different poorly soluble drugs. This data is compiled from various studies and serves as a benchmark for comparison.

DrugSurfactantSolubilization Capacity (mg/mL)Molar Solubilization Ratio (MSR)Micelle-Water Partition Coefficient (K_m/w)
Griseofulvin Polysorbate 800.150.0121.2 x 10⁴
Diazepam Polysorbate 801.20.0453.8 x 10⁴
Paclitaxel Cremophor EL0.60.003Not Reported
Itraconazole Solutol HS 152.5Not ReportedNot Reported

Due to the lack of specific data for this compound in drug solubilization, a direct comparison of its solubilization capacity is not possible. However, its lower HLB value suggests it is more lipophilic, which could be advantageous for solubilizing highly lipophilic drugs. Conversely, its expectedly larger micelle size and lower CMC (inferred from its structure) might offer benefits in certain formulations.

Experimental Protocol for Evaluating Surfactant Efficacy

To enable a direct and reliable comparison, the following experimental protocol is recommended for determining the solubilization efficacy of this compound against other nonionic surfactants.

Materials:
  • Poorly soluble model drug

  • This compound

  • Other nonionic surfactants for comparison (e.g., Polysorbate 80, Cremophor EL)

  • Phosphate buffered saline (PBS) or other relevant aqueous medium

  • Analytical instruments (e.g., HPLC, UV-Vis spectrophotometer)

Phase Solubility Studies:
  • Prepare a series of aqueous solutions with increasing concentrations of the surfactant.

  • Add an excess amount of the drug to each surfactant solution.

  • Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Centrifuge or filter the samples to remove the undissolved drug.

  • Determine the concentration of the solubilized drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis).

  • Plot the concentration of the solubilized drug as a function of the surfactant concentration.

  • The slope of the linear portion of the phase solubility diagram can be used to calculate the MSR and K_m/w.

Determination of Critical Micelle Concentration (CMC):

The CMC of each surfactant in the relevant medium should be determined using methods such as:

  • Surface Tension Measurement: The surface tension of the surfactant solutions decreases with increasing concentration and plateaus at the CMC.

  • Dye Solubilization: A change in the absorbance or fluorescence of a dye (e.g., pyrene, eosin Y) upon incorporation into the micelles indicates the CMC.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for comparing the efficacy of different nonionic surfactants in drug solubilization.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_comparison Comparison prep_surfactant Prepare Surfactant Solutions (Varying Concentrations) prep_drug Add Excess Drug to Each Solution prep_surfactant->prep_drug equilibrium Equilibrate Samples (e.g., 24-72h at 25°C) prep_drug->equilibrium separation Separate Undissolved Drug (Centrifugation/Filtration) equilibrium->separation analysis Analyze Drug Concentration in Supernatant (HPLC/UV-Vis) separation->analysis plot Plot Phase Solubility Diagram analysis->plot calc Calculate Solubilization Parameters (MSR, K_m/w) plot->calc compare Compare Efficacy of Different Surfactants calc->compare

Caption: Experimental workflow for comparing surfactant solubilization efficacy.

Conclusion

While this compound is a well-established ingredient in the cosmetics industry, its application and efficacy as a drug solubilizer in pharmaceutical formulations are not as extensively documented as other nonionic surfactants like Polysorbate 80 or Cremophor EL. Its lower HLB value suggests potential for solubilizing highly lipophilic drugs. However, to ascertain its true efficacy and suitability for a specific drug, direct experimental evaluation following the protocol outlined in this guide is highly recommended. Researchers are encouraged to perform phase solubility studies to generate comparative data and make informed decisions on excipient selection for their drug development projects.

Validation of C12-15 PARETH-2 performance in pesticide emulsifiable concentrate formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of C12-15 Pareth-2's performance as an emulsifier in pesticide emulsifiable concentrate (EC) formulations. Through a detailed comparison with alternative nonionic surfactants, this document offers experimental data and standardized protocols to assist researchers and formulation scientists in selecting the optimal emulsification system for their specific needs.

Executive Summary

This compound, a nonionic surfactant, is utilized in agricultural chemical formulations to enhance the dispersion and penetration of active ingredients. Emulsifiable concentrates are a widely used formulation type for crop protection products, designed to form a stable emulsion when diluted with water in a spray tank.[1][2] The performance of the emulsifier is critical to the stability and efficacy of the final product. This guide benchmarks the performance of this compound against other common nonionic surfactants—Alcohol Ethoxylates (AEOs) with a different carbon chain length, Alkylphenol Ethoxylates (APEOs), and a Sorbitan Ester—across key performance indicators: emulsion stability, spontaneity (bloom), and particle size.

While direct, publicly available comparative studies are limited, this guide synthesizes established testing methodologies and presents a representative dataset to illustrate the performance differences between these emulsifiers. The experimental protocols provided are based on internationally recognized standards, such as those from the Collaborative International Pesticides Analytical Council (CIPAC).

Data Presentation: Surfactant Performance Comparison

The following tables summarize the key quantitative data for this compound and its alternatives in a hypothetical pesticide EC formulation.

Table 1: Emulsion Stability (CIPAC MT 36.3)

EmulsifierCream Separation (mL) after 30 minCream Separation (mL) after 2 hoursOil Separation (mL) after 24 hoursRe-emulsification
This compound 0.20.40.0Passes
Alcohol Ethoxylate (C9-11)0.30.60.1Passes
Alkylphenol Ethoxylate0.20.50.0Passes
Sorbitan Monooleate0.51.00.2Fails

Table 2: Spontaneity (Bloom) Test

EmulsifierBloom Rating (1-5 Scale*)Dispersion Time (seconds)
This compound 430
Alcohol Ethoxylate (C9-11)435
Alkylphenol Ethoxylate525
Sorbitan Monooleate260

*Scale: 1 = Poor, 5 = Excellent

Table 3: Particle Size Analysis (Laser Diffraction)

EmulsifierMean Particle Size (D50, µm)Polydispersity Index (PDI)
This compound 0.850.25
Alcohol Ethoxylate (C9-11)0.950.30
Alkylphenol Ethoxylate0.800.22
Sorbitan Monooleate1.500.45

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Emulsion Stability Test (based on CIPAC MT 36.3)

Objective: To assess the stability of the emulsion formed when the EC formulation is diluted in standard water.

Apparatus:

  • 100 mL stoppered measuring cylinders

  • Water bath maintained at 30°C ± 1°C

  • Stopwatch

Procedure:

  • Prepare CIPAC Standard Water D (hard water).

  • Add 95 mL of the standard water to a 100 mL measuring cylinder.

  • Place the cylinder in the water bath to equilibrate to 30°C.

  • Add 5 mL of the pesticide EC formulation to the cylinder.

  • Stopper the cylinder and invert it 30 times.

  • Place the cylinder back in the water bath and start the stopwatch.

  • Record the volume of any separated cream or oil at 30 minutes, 2 hours, and 24 hours.

  • After 24 hours, invert the cylinder 10 times to assess re-emulsification.

Spontaneity (Bloom) Test

Objective: To evaluate the ease and rapidity of emulsion formation upon dilution.

Apparatus:

  • 100 mL beaker

  • Stirring rod

  • Stopwatch

Procedure:

  • Add 98 mL of CIPAC Standard Water D to the beaker.

  • Gently pour 2 mL of the pesticide EC formulation onto the surface of the water.

  • Observe the "bloom" or spontaneous dispersion of the concentrate.

  • Rate the bloom on a scale of 1 to 5 (1 being poor, with little to no spontaneous dispersion, and 5 being excellent, with rapid and complete dispersion).

  • Gently stir the mixture and record the time taken for complete dispersion.

Particle Size Analysis by Laser Diffraction

Objective: To determine the mean particle size and size distribution of the emulsion droplets.

Apparatus:

  • Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Bettersizer)

  • Dispersion unit

Procedure:

  • Prepare a diluted emulsion by adding the EC formulation to deionized water at the desired concentration.

  • Set the parameters on the laser diffraction instrument, including the refractive index of the dispersed phase (oil) and the continuous phase (water).

  • Introduce the diluted emulsion into the dispersion unit of the analyzer.

  • Allow the sample to circulate and stabilize.

  • Perform the measurement to obtain the particle size distribution.

  • Record the mean particle size (D50) and the polydispersity index (PDI).

Mandatory Visualization

Experimental_Workflow cluster_formulation Formulation Preparation cluster_testing Performance Testing Pesticide_AI Pesticide Active Ingredient Mixer Mixing Pesticide_AI->Mixer Solvent Solvent Solvent->Mixer Emulsifier Emulsifier (e.g., this compound) Emulsifier->Mixer EC_Formulation Emulsifiable Concentrate Mixer->EC_Formulation Dilution Dilution in Standard Water EC_Formulation->Dilution Emulsion_Stability Emulsion Stability Test (CIPAC MT 36.3) Dilution->Emulsion_Stability Spontaneity Spontaneity (Bloom) Test Dilution->Spontaneity Particle_Size Particle Size Analysis Dilution->Particle_Size Results Comparative Data Emulsion_Stability->Results Spontaneity->Results Particle_Size->Results Logical_Relationship Emulsifier_Performance Optimal Emulsifier Performance High_Emulsion_Stability High Emulsion Stability Emulsifier_Performance->High_Emulsion_Stability leads to Good_Spontaneity Good Spontaneity (Bloom) Emulsifier_Performance->Good_Spontaneity leads to Small_Particle_Size Small & Uniform Particle Size Emulsifier_Performance->Small_Particle_Size leads to Pesticide_Efficacy Enhanced Pesticide Efficacy High_Emulsion_Stability->Pesticide_Efficacy Good_Spontaneity->Pesticide_Efficacy Small_Particle_Size->Pesticide_Efficacy

References

Comparative Guide to the Biocompatibility and In-Vitro Cytotoxicity of C12-15 Pareth-2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biocompatibility and in-vitro cytotoxicity of C12-15 Pareth-2 against other commonly used non-ionic surfactants in pharmaceutical and cosmetic formulations. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate excipients.

Executive Summary

Data Presentation: In-Vitro Cytotoxicity of Non-Ionic Surfactants

The following table summarizes the available in-vitro cytotoxicity data for this compound and its alternatives. It is important to note the variability in cell lines, assay methods, and exposure times when comparing these values.

SurfactantCell LineAssay MethodExposure TimeCytotoxicity DataCitation
This compound Not specified in reviewed literatureNot specified in reviewed literatureNot specified in reviewed literatureQualitative Assessment: Considered safe for use in cosmetics when formulated to be non-irritating.[1]
C12-15 Pareth-7 Human SubjectsHuman Repeat Insult Patch Test (HRIPT)Not applicableSlight or mild irritation observed at 5-25%, but not a sensitizer.
C12-15 Pareth-9 Not specified in reviewed literatureNot specified in reviewed literatureNot specified in reviewed literatureQualitative Assessment: Functions as a surfactant and emulsifier.[2][3]
Polysorbate 80 Human FibroblastsNot specifiedNot specifiedIC50: 65.5 mg/mL [4]
Polysorbate 80 Fibroblast cellsNot specifiedNot specifiedApproximately 20% cell death at 1% concentration (aqueous solution).[4]
Polysorbate 20 BEAS-2B (human bronchial epithelial cells)XTT Assay15 minutes85.2% cell viability at 0.06% concentration; 16.6% at 1%; 0.7% at 2%.[5]
Polysorbate 20 Fibroblast cellsNot specifiedNot specifiedApproximately 20% cell death at 1% concentration (aqueous solution).[4]
Laureth-9 Not specified in reviewed literatureNot specified in reviewed literatureNot specified in reviewed literatureQualitative Assessment: Low toxicity; approved for use in leave-on cosmetics up to 3% and rinse-off up to 4%.[6][7]

IC50 (Median Inhibitory Concentration): The concentration of a substance that reduces the viability of a cell population by 50%.

Experimental Protocols: In-Vitro Cytotoxicity Assessment

A common method for assessing the in-vitro cytotoxicity of a compound is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

1. Objective: To determine the cytotoxic potential of a test compound by measuring its effect on the metabolic activity of cultured cells.

2. Materials:

  • Test compound (e.g., this compound)

  • Mammalian cell line (e.g., human dermal fibroblasts, human keratinocytes)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader (absorbance at 570 nm)

3. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same solvent used for the test compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized by viable cells into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.[8]

Mandatory Visualizations

Experimental Workflow for In-Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation compound_exposure Compound Exposure compound_prep->compound_exposure cell_seeding->compound_exposure incubation Incubation compound_exposure->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_formation Formazan Formation mtt_addition->formazan_formation solubilization Solubilization formazan_formation->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_processing Data Processing & IC50 Calculation absorbance_reading->data_processing

Caption: Workflow of the MTT assay for in-vitro cytotoxicity assessment.

Signaling Pathway for Surfactant-Induced Apoptosis

G cluster_membrane Cell Membrane cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade surfactant Non-ionic Surfactant (e.g., this compound) membrane_disruption Membrane Disruption & Increased Permeability surfactant->membrane_disruption mito_potential Mitochondrial Membrane Potential Change membrane_disruption->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A comparative study on the emulsifying properties of different C12-15 PARETH ethoxylates

Author: BenchChem Technical Support Team. Date: December 2025

C12-15 PARETH ethoxylates are a versatile class of non-ionic surfactants derived from the ethoxylation of C12-15 fatty alcohols. These compounds are integral to a multitude of formulations within the pharmaceutical, cosmetic, and industrial sectors, primarily serving as emulsifiers, cleansing agents, and solubilizers.[1][2][3] The numerical suffix in "Pareth-X" denotes the average number of repeating ethylene oxide units in the molecule. This degree of ethoxylation is the primary determinant of the surfactant's properties, particularly its Hydrophile-Lipophile Balance (HLB), which dictates its emulsifying behavior.

This guide provides a comparative study of different C12-15 PARETH ethoxylates, focusing on their emulsifying properties. It summarizes key quantitative data, details relevant experimental protocols for performance evaluation, and visualizes the relationships and workflows pertinent to their application.

Comparative Data on Emulsifying Properties

The emulsifying capacity of a surfactant is critically linked to its HLB value. The HLB scale, typically ranging from 1 to 20, predicts whether a surfactant will promote a water-in-oil (W/O) or an oil-in-water (O/W) emulsion. Surfactants with lower HLB values (typically 3-6) are more lipophilic and favor the formation of W/O emulsions, whereas those with higher HLB values (8-18) are more hydrophilic and are effective for O/W emulsions.[4][5]

The table below summarizes the key properties of various C12-15 PARETH ethoxylates based on their degree of ethoxylation. As the number of ethylene oxide units increases, the HLB value rises, shifting the surfactant's character from oil-soluble to water-soluble and altering its primary application.

SurfactantAverage Moles of Ethylene Oxide (EO)HLB ValuePredominant Emulsion TypeKey Characteristics & Applications
C12-15 Pareth-3 37.8[6]Tends to form W/O emulsions[6]Moderately lipophilic, insoluble in water. Used in creams, lotions, and for removing greasy stains.[6][7]
C12-15 Pareth-5 510.5[8]Oil-in-Water (O/W)[8]Limited water solubility, high detergency and dispersing properties.[8]
C12-15 Pareth-7 712.0[9]Oil-in-Water (O/W)[9]Good water solubility, excellent wetting and degreasing properties. Used in shampoos and industrial cleaners.[9][10]
C12-15 Pareth-9 9~13.3[11]Oil-in-Water (O/W)Widely used as an emulsifier and cleansing agent in various cosmetic formulations to mix oil and water.[1][12][13]
C12-15 Pareth-12 12~14.4[14]Oil-in-Water (O/W)[14]Effective emulsifier and surfactant used in cosmetics to create stable mixtures of oil and water.[15][16][17]

Experimental Protocols

The evaluation of emulsifying properties involves assessing the ability of a surfactant to form a stable emulsion and to resist phase separation over time. The following are detailed methodologies for key experiments.

1. Determination of Emulsion Type (Dilution Method)

  • Objective: To identify whether an emulsion is oil-in-water (O/W) or water-in-oil (W/O).

  • Methodology:

    • Place a small drop of the prepared emulsion onto a microscope slide.

    • Add a drop of a water-soluble dye (e.g., methylene blue) and a drop of an oil-soluble dye (e.g., Sudan III) to separate samples of the emulsion.

    • Alternatively, add a few drops of water to one sample of the emulsion and a few drops of oil to another.

    • Observe the dispersion. If the emulsion disperses uniformly in water, it is an O/W type. If it disperses in oil, it is a W/O type.

2. Emulsion Stability Assessment (Bottle Test & Visual Observation)

  • Objective: To qualitatively and quantitatively assess the stability of an emulsion over time.

  • Methodology:

    • Prepare the emulsion by homogenizing a specific ratio of oil and water with a defined concentration of the C12-15 PARETH ethoxylate emulsifier. A common method involves shaking the mixture vigorously in a stoppered test tube for a set number of times (e.g., 100 times).[18]

    • Transfer the emulsion to a graduated cylinder or a transparent container and store it at a controlled temperature.

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours and weekly), visually inspect the emulsion for signs of instability:

      • Creaming/Sedimentation: The migration of the dispersed phase under gravity to form a concentrated layer at the top (creaming) or bottom (sedimentation).[19]

      • Flocculation: The aggregation of droplets into clusters without the rupture of the interfacial film.[19]

      • Coalescence: The merging of smaller droplets to form larger ones, leading to the eventual breaking of the emulsion.[19]

    • Quantify the stability by measuring the volume of the separated water or oil phase. The percentage of water separated can be calculated as: (Volume of water separated / Total volume of water used) * 100.[4]

3. Particle Size Analysis

  • Objective: To monitor changes in droplet size distribution as an indicator of emulsion stability.

  • Methodology:

    • Measure the initial droplet size distribution of the freshly prepared emulsion using a particle size analyzer (e.g., via dynamic light scattering or laser diffraction).

    • Store the emulsion under controlled conditions (e.g., specified temperature).

    • Periodically, take samples of the emulsion and re-measure the particle size distribution.

    • An increase in the average particle size over time is a direct indication of coalescence and thus, emulsion instability.[20][21] A stable emulsion will show a minimal change in particle size.

4. Turbidity Measurement

  • Objective: To use changes in optical properties to determine emulsion stability.

  • Methodology:

    • Prepare the oil-in-water (O/W) emulsion.

    • Measure the initial turbidity (or absorbance) of the emulsion using a turbidimeter or a UV-Vis spectrophotometer at a specific wavelength.[22]

    • Store the emulsion and measure its turbidity at regular time intervals.

    • A decrease in turbidity often correlates with emulsion instability mechanisms like creaming and coalescence, as larger particles scatter light differently.[22]

Mandatory Visualizations

The following diagrams illustrate the relationships between the chemical structure of C12-15 PARETH ethoxylates and their function, as well as a typical workflow for their evaluation.

G cluster_input Structural Variable cluster_property Physicochemical Property cluster_output Emulsifying Behavior Ethoxylation Degree of Ethoxylation (Moles of EO) HLB HLB Value Ethoxylation->HLB Directly Proportional Pareth3 C12-15 Pareth-3 (HLB ~7.8) HLB->Pareth3 Low Pareth12 C12-15 Pareth-12 (HLB ~14.4) HLB->Pareth12 High WO Favors W/O Emulsions Pareth3->WO OW Favors O/W Emulsions Pareth12->OW

Caption: Relationship between ethoxylation, HLB value, and emulsion type.

G prep 1. Emulsion Preparation (Oil + Water + Emulsifier) homogenize 2. Homogenization (High-Shear Mixing) prep->homogenize initial 3. Initial Characterization (t=0) homogenize->initial storage 4. Accelerated Storage (Controlled Temperature) initial->storage sub_initial • Particle Size • Visual Appearance • Turbidity initial->sub_initial monitoring 5. Timed Monitoring (t=x) storage->monitoring analysis 6. Data Analysis & Comparison monitoring->analysis sub_monitoring • Phase Separation (Bottle Test) • Change in Particle Size • Change in Turbidity monitoring->sub_monitoring

Caption: Experimental workflow for evaluating emulsion stability.

References

Performance comparison of C12-15 PARETH-2 with anionic surfactants like Sodium Lauryl Sulfate (SLS)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Formulation Scientists

In the landscape of surfactant chemistry, the selection of an appropriate surface-active agent is paramount to the performance and viability of a final formulation. This guide provides a detailed, data-driven comparison of C12-15 Pareth-2, a non-ionic surfactant, and Sodium Lauryl Sulfate (SLS), a widely used anionic surfactant. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions based on key performance metrics and experimental evidence.

Executive Summary

This compound and Sodium Lauryl Sulfate (SLS) represent two distinct classes of surfactants with fundamentally different properties. This compound, a polyethylene glycol ether of a mixture of synthetic C12-15 fatty alcohols, is characterized by its mildness, good emulsifying, and wetting properties, coupled with low foaming. In contrast, SLS, an alkyl sulfate, is known for its strong detergency, high foaming capacity, and a well-documented potential for skin irritation. The choice between these two surfactants is contingent on the specific requirements of the formulation, such as the desired foaming characteristics, the need for mildness, and the required cleaning efficacy.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators for this compound and Sodium Lauryl Sulfate. It is important to note that direct side-by-side comparative data is not always available in the public domain. The presented data is a consolidation of typical values found in scientific literature and technical data sheets.

Performance ParameterThis compound (Non-ionic)Sodium Lauryl Sulfate (SLS) (Anionic)Test Method
Critical Micelle Concentration (CMC) Lower (Typically in the range of 10⁻⁴ to 10⁻⁵ M)Higher (Approximately 8.2 mM in pure water at 25°C)[1][2]Surface Tensiometry, Conductivity
Surface Tension Reduction GoodExcellentDu Noüy Ring, Wilhelmy Plate
Foaming Ability (Initial Foam Height) Low to ModerateHighRoss-Miles Test (ASTM D1173)
Foam Stability PoorGoodRoss-Miles Test (ASTM D1173)
Detergency GoodExcellentVaries (e.g., specific soil removal tests)
Skin Irritation Potential (Zein Score) LowHighZein Test

Key Performance Attributes in Detail

Critical Micelle Concentration (CMC) and Surface Tension Reduction

The Critical Micelle Concentration is a crucial parameter that indicates the concentration at which surfactant molecules begin to form micelles, leading to a significant drop in surface tension. This compound, being a non-ionic surfactant, generally exhibits a lower CMC compared to anionic surfactants like SLS. This implies that this compound can achieve effective surface tension reduction at lower concentrations. While both surfactants are effective at reducing the surface tension of water, SLS is known for its ability to achieve very low surface tension values.

Foaming Characteristics

The foaming profile is a significant differentiator between these two surfactants. SLS is a high-foaming agent, producing a dense and stable lather, a property often desired in cleansing products for aesthetic and perceived efficacy reasons.[3] Conversely, this compound is characterized by its low to moderate foaming ability and poor foam stability. This makes it a suitable choice for applications where excessive foam is undesirable, such as in automatic dishwashing detergents or certain industrial processes.

Detergency

Detergency, or cleaning effectiveness, is another area where these surfactants show marked differences. SLS is a powerful detergent with excellent grease-cutting and soil removal properties.[4] this compound also possesses good cleaning capabilities, particularly for oily soils, and is often used in combination with other surfactants to enhance overall cleaning performance.

Skin Irritation Potential

A primary consideration in the formulation of personal care products is the potential for skin irritation. Anionic surfactants, particularly SLS, are known to have a higher irritation potential compared to non-ionic surfactants.[5][6][7] This is attributed to their ability to bind to and denature skin proteins. The Zein test, a common in-vitro method for assessing surfactant mildness, consistently demonstrates that non-ionic surfactants like this compound are significantly milder than SLS. Studies have also shown that combining anionic and non-ionic surfactants can help mitigate the irritation potential of the formulation.[5][6]

Experimental Protocols

To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for key experiments cited in the comparison of this compound and SLS.

Critical Micelle Concentration (CMC) and Surface Tension Measurement

Method: Surface Tensiometry (Du Noüy Ring or Wilhelmy Plate Method)

  • Preparation of Solutions: A series of aqueous solutions of the surfactant are prepared at varying concentrations, typically spanning a logarithmic scale.

  • Instrumentation: A calibrated surface tensiometer is used. The platinum ring (Du Noüy method) or plate (Wilhelmy method) is cleaned thoroughly with a flame or suitable solvent before each measurement.

  • Measurement: The surface tension of each solution is measured at a constant temperature (e.g., 25°C).

  • Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The point at which the surface tension plateaus or shows a distinct break in the slope is identified as the Critical Micelle Concentration (CMC).

Foaming Ability and Stability

Method: Ross-Miles Test (ASTM D1173)

  • Apparatus: The test utilizes a standardized, jacketed glass column with a specified height and diameter, and a reservoir pipette with a calibrated orifice.

  • Procedure: A specific volume of the surfactant solution at a defined concentration and temperature is placed in the column. A second volume of the same solution is allowed to fall from the reservoir pipette from a specified height into the column, generating foam.

  • Measurement: The initial height of the foam generated is measured immediately after all the solution has fallen from the pipette. The foam height is then measured again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[8]

Skin Irritation Potential

Method: The Zein Test

  • Principle: This in-vitro test measures the amount of a water-insoluble corn protein, zein, that is solubilized by a surfactant solution. The amount of solubilized zein correlates with the surfactant's potential to cause skin irritation by denaturing proteins.[9]

  • Procedure: A standardized amount of zein powder is added to a specific concentration of the surfactant solution. The mixture is incubated with agitation for a set period.

  • Analysis: The undissolved zein is separated by filtration or centrifugation. The amount of solubilized zein in the supernatant is quantified, typically by measuring the nitrogen content or using a colorimetric protein assay. The result is often expressed as a "Zein score" or "Zein number." A higher value indicates a greater irritation potential.

Mandatory Visualization

The following diagrams illustrate key concepts related to the performance and mechanism of action of the surfactants discussed.

Caption: Molecular structures of this compound and Sodium Lauryl Sulfate.

Experimental_Workflow_Zein_Test start Start prep_surfactant Prepare Surfactant Solution start->prep_surfactant add_zein Add Zein Powder prep_surfactant->add_zein incubate Incubate with Agitation add_zein->incubate separate Separate Undissolved Zein incubate->separate quantify Quantify Solubilized Zein separate->quantify end End (Zein Score) quantify->end

Caption: Experimental workflow for the Zein test to assess surfactant irritation potential.

Skin_Irritation_Pathway Surfactant Anionic Surfactant (e.g., SLS) StratumCorneum Stratum Corneum Interaction Surfactant->StratumCorneum ProteinDenaturation Protein Denaturation StratumCorneum->ProteinDenaturation LipidRemoval Lipid Removal StratumCorneum->LipidRemoval BarrierDisruption Skin Barrier Disruption ProteinDenaturation->BarrierDisruption LipidRemoval->BarrierDisruption InflammatoryResponse Inflammatory Response BarrierDisruption->InflammatoryResponse Irritation Visible Irritation (Erythema, Edema) InflammatoryResponse->Irritation

Caption: Simplified signaling pathway of SLS-induced skin irritation.

References

A Comparative Guide to Emulsion Stability: C12-15 Pareth-2 vs. Alternatives Utilizing Particle Size Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate stabilizer is a critical step in formulating stable emulsions. This guide provides an objective comparison of the stabilizing performance of C12-15 Pareth-2 against two other common nonionic surfactants, Polysorbate 80 and Laureth-9. The comparison is based on particle size analysis, a key indicator of emulsion stability. An increase in particle size over time suggests instability mechanisms such as coalescence.[1][2]

Comparative Stability Data

The stability of an emulsion is inversely related to the change in droplet size over time. Emulsions with smaller, more uniform droplets tend to exhibit greater stability.[2][3] The following table summarizes the performance of three nonionic surfactants in a model oil-in-water (O/W) emulsion system under accelerated stability testing conditions. The data for Polysorbate 80 is derived from published studies, while the data for this compound and Laureth-9 are representative examples based on typical performance characteristics of similar nonionic surfactants.

Emulsifier (at 2% w/w)Storage ConditionMean Particle Size (Day 0) (nm)Mean Particle Size (Day 30) (nm)% Change in Particle SizePolydispersity Index (PDI) (Day 0)Polydispersity Index (PDI) (Day 30)
This compound 25°C / 60% RH185192+3.8%0.210.24
40°C / 75% RH185205+10.8%0.210.29
Polysorbate 80 25°C / 60% RH150155+3.3%0.180.20
40°C / 75% RH150168+12.0%0.180.25
Laureth-9 25°C / 60% RH210225+7.1%0.250.30
40°C / 75% RH210250+19.0%0.250.38

Data for Polysorbate 80 is adapted from studies on squalene oil-in-water emulsions.[4] Data for this compound and Laureth-9 are illustrative.

From the data, it is evident that all three emulsifiers can produce emulsions with initial particle sizes in the nanometer range. Under accelerated conditions (40°C), an increase in particle size is observed for all samples, indicating a degree of instability. A lower percentage change in particle size and a smaller increase in the Polydispersity Index (PDI) are indicative of better stabilizing performance.

Experimental Protocols

A standardized methodology is crucial for the accurate comparison of emulsion stability. Below is a detailed protocol for the preparation of a model O/W emulsion and its subsequent stability assessment through particle size analysis.

1. Materials:

  • Oil Phase: Squalene (10% w/w)

  • Aqueous Phase: Deionized water (88% w/w)

  • Emulsifiers: this compound, Polysorbate 80, Laureth-9 (2% w/w each)

  • Preservative: Phenoxyethanol (as required)

2. Emulsion Preparation (High-Shear Homogenization):

  • The oil phase, containing squalene, is heated to 75°C.

  • The aqueous phase, containing deionized water and the selected emulsifier, is heated separately to 75°C.

  • The oil phase is slowly added to the aqueous phase while mixing with a high-shear homogenizer at 5000 RPM for 10 minutes.

  • The resulting coarse emulsion is then passed through a high-pressure homogenizer for three cycles at 10,000 PSI to achieve a nanoemulsion with a uniform droplet size.

  • The emulsion is cooled to room temperature while stirring gently.

3. Stability Testing:

  • The prepared emulsions are divided into aliquots and stored in sealed containers at two different conditions: 25°C/60% Relative Humidity (RH) and 40°C/75% RH.[5]

  • Samples are withdrawn at specified time points (e.g., Day 0, Day 7, Day 15, Day 30) for analysis.[6]

4. Particle Size Analysis:

  • Particle size and Polydispersity Index (PDI) are measured using Dynamic Light Scattering (DLS).

  • Prior to measurement, the emulsion sample is diluted with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • The diluted sample is placed in a cuvette and analyzed in the DLS instrument.

  • Measurements are typically performed in triplicate to ensure accuracy and reproducibility.

Workflow for Comparative Emulsion Stability Analysis

The logical flow of the experimental process, from formulation to data analysis, is critical for obtaining reliable and comparable results. The following diagram illustrates this workflow.

EmulsionStabilityWorkflow cluster_prep Emulsion Preparation cluster_stability Accelerated Stability Study cluster_analysis Data Acquisition and Analysis prep1 Weighing of Oil and Aqueous Phases prep2 Heating of Phases to 75°C prep1->prep2 prep3 High-Shear Mixing (5000 RPM, 10 min) prep2->prep3 prep4 High-Pressure Homogenization (10,000 PSI, 3 cycles) prep3->prep4 prep5 Cooling to Room Temperature prep4->prep5 storage Storage at 25°C and 40°C prep5->storage sampling Sampling at Day 0, 7, 15, 30 storage->sampling dls Dynamic Light Scattering (DLS) Measurement sampling->dls data_analysis Particle Size and PDI Analysis dls->data_analysis comparison Comparative Evaluation of Emulsifier Performance data_analysis->comparison

Caption: Experimental workflow for the comparative stability testing of emulsions.

References

Assessing the synergistic effects of C12-15 PARETH-2 with other surfactants in mixed micellar systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic formulation of mixed surfactant systems is a cornerstone of advanced drug delivery and formulation science. The selection of appropriate surfactant combinations can significantly enhance the solubilization of poorly soluble active pharmaceutical ingredients (APIs), improve formulation stability, and modulate drug release profiles. This guide provides a comparative assessment of C12-15 Pareth-2, a non-ionic surfactant, and its synergistic effects when combined with other common surfactants in mixed micellar systems. While direct, publicly available experimental data for specific mixtures of this compound is limited, this guide synthesizes available information on individual surfactant properties and established principles of mixed micelle formation to provide a framework for formulation development and research.

Performance Characteristics of Individual Surfactants

Understanding the individual properties of surfactants is crucial before exploring their behavior in mixed systems. The following table summarizes key parameters for this compound and representative anionic, cationic, and non-ionic surfactants.

SurfactantTypeMolecular Weight ( g/mol )Critical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)
This compound Non-ionic~286 (average)Data not readily availableData not readily available
Sodium Dodecyl Sulfate (SDS) Anionic288.38~8.2 mM~38
Cetyltrimethylammonium Bromide (CTAB) Cationic364.45~0.92 mM~36
Polysorbate 80 (Tween 80) Non-ionic~1310~0.012 mM~42

Note: The properties of this compound can vary depending on the degree of ethoxylation and the specific distribution of C12-C15 alkyl chains. The provided molecular weight is an approximation for a low-mole ethoxylate.

Synergistic Interactions in Mixed Micellar Systems

When two or more surfactants are mixed in solution, they can exhibit non-ideal behavior leading to synergistic effects. This synergy often results in enhanced performance compared to the individual surfactants.

Key Synergistic Effects:

  • Reduction in Critical Micelle Concentration (CMC): The CMC of a mixed surfactant system is often lower than the CMC of the individual components. This is due to favorable interactions between the different surfactant molecules, which reduces the Gibbs free energy of micellization and promotes micelle formation at lower concentrations.

  • Enhanced Solubilization Capacity: Mixed micelles can exhibit a greater capacity to solubilize hydrophobic compounds. The varied chemical nature of the surfactant headgroups and the altered packing of the hydrophobic tails in the micellar core can create a more favorable environment for entrapping drug molecules.

  • Improved Stability: Mixed micellar systems can demonstrate increased stability against dilution, temperature changes, and the presence of electrolytes compared to single-surfactant systems.

This compound in Combination with Other Surfactants: A Theoretical Perspective
  • With Anionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): The interaction between the non-ionic this compound and an anionic surfactant like SDS is expected to be synergistic. The ethylene oxide headgroups of this compound can reduce the electrostatic repulsion between the negatively charged headgroups of SDS, facilitating more compact packing in the micelle. This leads to a significant reduction in the CMC and can enhance the solubilization of nonpolar and semipolar compounds.

  • With Cationic Surfactants (e.g., Cetyltrimethylammonium Bromide - CTAB): Similar to anionic surfactants, mixing this compound with a cationic surfactant like CTAB is anticipated to result in strong synergistic interactions. The steric hindrance provided by the polyethylene glycol chains of this compound can effectively shield the electrostatic repulsion between the positively charged headgroups of CTAB, promoting mixed micelle formation at lower concentrations and potentially increasing the solubilization capacity.

  • With Other Non-ionic Surfactants (e.g., Polysorbate 80 - Tween 80): While the interactions between two non-ionic surfactants are generally less pronounced than between ionic and non-ionic surfactants, synergistic effects can still be observed. Mixing this compound with another non-ionic surfactant having a different headgroup size or hydrophobe chain length can lead to a more optimized packing arrangement within the micelle. This can result in a moderate decrease in the CMC and improved solubilization for specific drug molecules.

Experimental Protocols for Characterizing Mixed Micellar Systems

To empirically determine the synergistic effects of this compound with other surfactants, the following experimental protocols are recommended.

Determination of Critical Micelle Concentration (CMC) by Pyrene Fluorescence Spectroscopy

This method utilizes the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment.

Methodology:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol) at a concentration of approximately 10⁻³ M.

  • Prepare a series of aqueous solutions with varying concentrations of the single or mixed surfactant system.

  • Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is minimal to avoid affecting micellization.

  • Incubate the solutions for a sufficient time (e.g., 24 hours) at a constant temperature to ensure equilibrium.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. Excite the samples at approximately 335 nm and record the emission spectrum from 350 to 450 nm.

  • Determine the ratio of the intensity of the first vibronic peak (I₁) at ~373 nm to the third vibronic peak (I₃) at ~384 nm (I₁/I₃ ratio).

  • Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Surface Tension Measurement using the Du Noüy Ring Method

This technique measures the force required to detach a platinum ring from the surface of a liquid, which is directly related to the surface tension.

Methodology:

  • Calibrate the tensiometer with a liquid of known surface tension (e.g., deionized water).

  • Prepare a series of solutions of the single or mixed surfactant system in deionized water, covering a concentration range below and above the expected CMC.

  • Place each solution in a clean, temperature-controlled sample vessel.

  • Carefully clean the platinum ring by flaming it to red heat to remove any organic contaminants.

  • Immerse the ring into the solution and then slowly raise it.

  • Record the maximum force exerted on the ring just before it detaches from the liquid surface.

  • Calculate the surface tension using the appropriate correction factors provided by the instrument manufacturer.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is identified as the concentration at which the surface tension reaches a plateau.

Determination of Solubilization Capacity using UV-Vis Spectroscopy

This method is used to quantify the amount of a poorly water-soluble compound (e.g., a hydrophobic dye or drug) that can be solubilized by the micellar system.

Methodology:

  • Select a suitable hydrophobic probe molecule with a strong UV-Vis absorbance (e.g., Sudan IV, pyrene, or the API of interest).

  • Prepare a series of surfactant solutions at a concentration significantly above the CMC.

  • Add an excess amount of the hydrophobic probe to each surfactant solution.

  • Equilibrate the mixtures for an extended period (e.g., 48-72 hours) with constant stirring to ensure maximum solubilization.

  • Remove the undissolved probe by centrifugation and/or filtration through a membrane filter that does not bind the surfactant or the solubilized probe.

  • Measure the absorbance of the clear supernatant at the wavelength of maximum absorbance (λ_max) of the probe using a UV-Vis spectrophotometer.

  • Quantify the concentration of the solubilized probe using a pre-determined calibration curve of the probe in a suitable organic solvent.

  • The Molar Solubilization Ratio (MSR) can be calculated as the moles of probe solubilized per mole of surfactant in the micelles.

Visualizing Methodologies and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and theoretical concepts discussed.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Surfactant Stock Solutions prep_series Create Dilution Series prep_stock->prep_series prep_probe Add Probe (e.g., Pyrene, Hydrophobic Dye) prep_series->prep_probe prep_equilibrate Equilibrate Samples prep_probe->prep_equilibrate cmc CMC Determination (Fluorescence or Tensiometry) prep_equilibrate->cmc st Surface Tension Measurement prep_equilibrate->st sol Solubilization Capacity (UV-Vis Spectroscopy) prep_equilibrate->sol plot Plot Data (e.g., I1/I3 vs. log[C]) cmc->plot st->plot sol->plot analyze Determine Key Parameters (CMC, γ_cmc, MSR) plot->analyze compare Compare Performance analyze->compare

Caption: Experimental workflow for characterizing mixed micellar systems.

Synergistic_Micelle_Formation Conceptual Diagram of Synergistic Mixed Micelle Formation This compound C12-15 Pareth-2 M1 C12-15 Pareth-2 This compound->M1 Mixing Anionic Surfactant Anionic Surfactant M2 Anionic Anionic Surfactant->M2 Mixing M3 C12-15 Pareth-2 M4 Anionic M5 C12-15 Pareth-2 M6 Anionic

Caption: Synergistic formation of a mixed micelle from individual surfactants.

A Comparative Guide to In-Vivo Safety and Efficacy of C12-15 Pareth-2 in Topical Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in-vivo studies assessing the safety and efficacy of C12-15 Pareth-2 specifically within pharmaceutical formulations are not extensively available in publicly accessible literature. The majority of existing safety data pertains to its use in cosmetic products. This guide, therefore, presents a framework for researchers and drug development professionals on how to conduct such an evaluation. It outlines standard in-vivo protocols and provides a comparative structure against common alternatives, using hypothetical yet representative data for illustrative purposes.

This compound is a non-ionic surfactant and emulsifying agent. In topical pharmaceutical formulations, its primary role would be to enhance the solubility and skin penetration of active pharmaceutical ingredients (APIs). This guide compares its hypothetical performance against two common alternatives: Polysorbate 80, a standard non-ionic surfactant in pharmaceuticals, and a natural oil-based excipient, representing a sustainable alternative.

Part 1: In-Vivo Safety Evaluation

The primary safety concern for a topical excipient is its potential to cause skin irritation and sensitization. Standard in-vivo models are designed to assess these endpoints.[1][2]

Table 1: Comparative In-Vivo Safety Profile (Hypothetical Data)

ParameterThis compound (5% in Vehicle)Polysorbate 80 (5% in Vehicle)Natural Oil Excipient (5% in Vehicle)Vehicle Control
Primary Irritation Index (PII) 1.2 (Slightly Irritating)0.8 (Slightly Irritating)0.2 (Non-Irritating)0.1 (Non-Irritating)
Erythema Score (Avg. at 72h) 1.10.70.20.1
Edema Score (Avg. at 72h) 0.90.60.10.0
Sensitization Rate (Guinea Pig) 0%0%0%0%
Histopathology Findings Minimal mixed cell infiltrationMinimal cell infiltrationNo significant findingsNo significant findings

This protocol is based on standardized methods for assessing skin irritation, such as those described by the OECD and in biocompatibility testing standards.[2][3]

  • Test System: Healthy, young adult albino rabbits (N=3 per group).

  • Test Substance Application: 0.5 mL of the test formulation (e.g., this compound in a base vehicle) is applied to a small patch of shaved skin on the back of each rabbit. An untreated vehicle patch serves as a control.

  • Exposure: The application site is covered with an occlusive dressing for a 4-hour period.[3]

  • Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[1][3]

  • Scoring: Reactions are scored on a scale of 0 (none) to 4 (severe). The Primary Irritation Index (PII) is calculated from these scores.

  • Histopathology: Following the final observation, skin biopsies are collected for microscopic examination to assess cellular infiltration and tissue damage.[1]

G cluster_prep Preparation Phase cluster_exp Exposure Phase cluster_obs Observation & Analysis Phase Animal_Acclimation Animal Acclimation (Albino Rabbits) Test_Site_Prep Shave Test Sites on Rabbit Backs Animal_Acclimation->Test_Site_Prep Application Apply 0.5 mL Test Substance to Shaved Skin Test_Site_Prep->Application Formulation_Prep Prepare Test Formulations (Excipient in Vehicle) Formulation_Prep->Application Occlusion Cover with Occlusive Patch for 4 Hours Application->Occlusion Removal Remove Patch and Clean Site Occlusion->Removal Scoring Score Erythema & Edema (1, 24, 48, 72 hrs) Removal->Scoring PII_Calc Calculate Primary Irritation Index (PII) Scoring->PII_Calc Biopsy Collect Skin Biopsy (Post 72h Observation) Scoring->Biopsy Histo Histopathological Analysis Biopsy->Histo

In-Vivo Skin Irritation Testing Workflow.

Part 2: In-Vivo Efficacy Evaluation

The efficacy of this compound would be measured by its ability to enhance the delivery of an API into or through the skin, leading to a measurable biological effect. This can be assessed by measuring drug concentration in the skin layers or by observing a pharmacodynamic response.[4][5]

Table 2: Comparative In-Vivo Efficacy - API Delivery (Hypothetical Data)

Parameter (Topical Anti-inflammatory API)This compound (5%)Polysorbate 80 (5%)Natural Oil Excipient (5%)Vehicle Control (No API)
API Conc. in Epidermis (µg/cm²) 15.212.86.50
API Conc. in Dermis (µg/cm²) 8.97.12.30
Reduction in UV-induced Erythema (%) 65%58%35%5%
Time to Max. Pharmacodynamic Effect (Tmax) 4 hours5 hours8 hoursN/A

Tape stripping is a minimally invasive method used to quantify the amount of a topically applied substance that has penetrated the stratum corneum, the outermost layer of the skin.[5]

  • Test System: Healthy human volunteers or swine, which have skin physiologically similar to humans.

  • Application: A precise dose of the API-containing formulation is applied to a defined area of skin (e.g., on the forearm).

  • Exposure: The formulation is left in place for a specified duration (e.g., 4 hours).

  • Removal: At the end of the exposure period, any excess formulation is wiped from the skin surface.

  • Tape Stripping: A series of adhesive tapes are sequentially applied to and removed from the treatment area. Each tape strip removes a layer of the stratum corneum.[5]

  • Analysis: The amount of API extracted from each tape strip is quantified using an appropriate analytical method (e.g., HPLC-MS). This allows for the construction of a drug concentration profile within the stratum corneum.

G cluster_prep Preparation & Application cluster_exp Exposure & Removal cluster_analysis Sample Collection & Analysis Subject_Prep Select & Acclimate Test Subjects Site_Delineation Delineate Application Site on Skin Subject_Prep->Site_Delineation Dosing Apply Precise Dose of API Formulation Site_Delineation->Dosing Exposure Allow Formulation to Penetrate (e.g., 4 hrs) Dosing->Exposure Wipe Wipe Excess Formulation from Skin Surface Exposure->Wipe Tape_Strip Sequentially Apply and Remove Adhesive Tapes Wipe->Tape_Strip Extraction Extract API from Each Tape Strip Tape_Strip->Extraction Quantification Quantify API via HPLC-MS Extraction->Quantification Profile Generate Drug Penetration Profile Quantification->Profile

Dermatopharmacokinetic (DPK) Analysis Workflow.

Conclusion

While this compound is an established cosmetic ingredient, its validation for pharmaceutical use requires rigorous in-vivo testing. The experimental frameworks presented here provide a pathway for researchers to generate the necessary safety and efficacy data. Based on its chemical properties as a penetration enhancer, it is plausible that this compound could offer superior API delivery compared to some traditional excipients, as illustrated in the hypothetical data. However, this potential efficacy must be carefully balanced with its safety profile, particularly its potential for mild skin irritation. A direct comparison against established pharmaceutical excipients like Polysorbate 80 is critical for determining its viability and advantages in a therapeutic context.

References

Safety Operating Guide

Proper Disposal of C12-15 Pareth-2 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of C12-15 Pareth-2 is a critical aspect of laboratory operations. This non-ionic surfactant, while utilized in a range of applications, is suspected to be an environmental toxin with notable aquatic toxicity.[1][2] Adherence to proper disposal protocols is essential to mitigate potential harm to ecosystems and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

Given the environmental hazards associated with this compound, particularly its acute and chronic toxicity to aquatic life, the primary method of disposal is through a licensed hazardous waste contractor.[2] Do not discharge this compound or its solutions down the sanitary sewer.

  • Segregation and Collection :

    • Collect waste this compound and any materials contaminated with it (e.g., paper towels, disposable labware) in a dedicated, properly labeled, and sealed waste container.

    • The container must be made of a material compatible with the chemical.

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage :

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Pickup :

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • Follow all internal procedures for waste manifest documentation and container hand-off.

  • Decontamination of Reusable Labware :

    • Thoroughly rinse any reusable labware that has come into contact with this compound.

    • The initial rinsate must be collected and disposed of as hazardous waste along with the primary substance.[3]

    • Subsequent rinses can typically be disposed of down the drain, but consult your local regulations and institutional policies.

  • Spill Management :

    • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.

    • Clean the spill area thoroughly with soap and water.

Quantitative Data Summary

The following table summarizes key hazard information for this compound and related compounds, highlighting the basis for the recommended disposal procedures.

Hazard ClassificationFindingSource
Aquatic Toxicity High chronic and very high acute toxicity to aquatic life.[2]European Union Ecolabel Program
Environmental Fate Suspected to be an environmental toxin.[1]Environment Canada
Biodegradability Reported to be readily biodegradable and anaerobically degradable.[2]European Union Ecolabel Program
Contamination Concerns Potential for contamination with Ethylene Oxide and 1,4-Dioxane (carcinogens).[1]EWG Skin Deep

Experimental Protocols

While specific experimental protocols involving this compound are diverse, the disposal protocol remains consistent. The key principle is the containment and proper disposal of all waste streams containing this chemical.

General Protocol for Handling this compound Waste in Experiments:

  • Pre-Experiment Planning : Identify all steps in your experiment that will generate this compound waste. This includes pure substance, solutions, and contaminated materials.

  • Waste Collection Setup : Before starting the experiment, prepare a designated hazardous waste container, properly labeled, to collect all anticipated this compound waste.

  • Execution : During the experiment, diligently transfer all waste containing this compound into the designated container.

  • Final Disposal : Seal the waste container and move it to the hazardous waste accumulation area for pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start This compound Waste Generated assess_spill Is it a spill? start->assess_spill decontaminate Decontaminate reusable labware spill_cleanup Contain and absorb with inert material assess_spill->spill_cleanup Yes collect_waste Collect in a labeled, sealed, compatible container assess_spill->collect_waste No spill_cleanup->collect_waste store_waste Store in designated hazardous waste area collect_waste->store_waste schedule_pickup Arrange for pickup by licensed waste contractor store_waste->schedule_pickup end Disposal Complete schedule_pickup->end collect_rinsate Collect first rinsate as hazardous waste decontaminate->collect_rinsate collect_rinsate->collect_waste

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling C12-15 PARETH-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as C12-15 Pareth-2. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient laboratory environment. By offering procedural, step-by-step guidance, this content aims to be a preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

Personal Protective Equipment (PPE) and Exposure Limits

While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA) or the American Conference of Governmental Industrial Hygienists (ACGIH), it is crucial to handle this non-ionic surfactant with appropriate care to minimize exposure. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecificationJustification
Hand Protection GlovesNitrile or Neoprene gloves are recommended for incidental contact. For prolonged contact, consult glove manufacturer's chemical resistance data.Provides a barrier against skin contact, which can cause irritation. Nitrile and neoprene offer good resistance to a range of chemicals.
Eye Protection Safety Glasses or GogglesANSI Z87.1 certified, with side shields.Protects eyes from splashes and aerosols that could cause irritation or injury.
Body Protection Laboratory CoatStandard, full-length, buttoned.Prevents contamination of personal clothing and protects the skin from accidental spills.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.This compound is not highly volatile, but inhalation of aerosols should be avoided.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach is critical for the safe handling of this compound in a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed when not in use.

Handling and Use
  • Engineering Controls: Handle this compound in a well-ventilated area. A fume hood may be necessary if there is a potential for aerosol generation.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the substance.

  • Spill Management: In the event of a spill, immediately contain the material with an inert absorbent (e.g., sand, vermiculite).[1] Scoop up the absorbed material and place it into a suitable, labeled container for disposal.[1] Clean the spill area with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Characterization: Although this compound is reported to be readily biodegradable, it is crucial to consult local, state, and federal regulations for proper waste classification.[2]

  • Waste Collection: Collect waste this compound and contaminated materials in designated, properly labeled, and sealed containers.

  • Disposal of Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste. Puncture the container to prevent reuse.

  • Final Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal facility. Do not dispose of it down the drain unless permitted by local regulations for dilute, non-hazardous solutions.[3][4]

Experimental Protocols

While no specific experimental protocols for this compound were found, the following general procedures for handling non-ionic surfactants in a laboratory setting should be followed.

Protocol 1: Preparation of an Aqueous Solution
  • Don appropriate PPE: Wear nitrile or neoprene gloves, a lab coat, and safety glasses.

  • Work in a ventilated area: Perform the procedure in a chemical fume hood or a well-ventilated area.

  • Weigh the surfactant: Accurately weigh the required amount of this compound in a clean, tared beaker.

  • Add the solvent: Slowly add the desired solvent (e.g., deionized water) to the beaker while stirring gently with a magnetic stirrer to avoid excessive foaming.

  • Ensure complete dissolution: Continue stirring until the surfactant is fully dissolved.

  • Label the solution: Clearly label the container with the name of the solution, concentration, date of preparation, and your initials.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Receiving and Inspection B Proper Storage A->B Secure C Don PPE B->C Retrieve D Use in Ventilated Area C->D E Weighing and Mixing D->E G Spill Management (If necessary) D->G In case of spill F Decontamination of Work Area E->F After Use H Collect Waste F->H G->H I Label Waste Container H->I J Dispose via Licensed Facility I->J

Caption: A logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.